molecular formula C45H54FN7O6 B10856612 Luxdegalutamide CAS No. 2750830-09-0

Luxdegalutamide

Cat. No.: B10856612
CAS No.: 2750830-09-0
M. Wt: 808.0 g/mol
InChI Key: RDPPBRKNBBXPNZ-PJXMSJPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luxdegalutamide is an orally bioavailable androgen receptor (AR)-targeted protein degrader, composed of an AR ligand attached to an E3 ligase recognition moiety and utilizing the proteolysis targeting chimera (PROTAC) technology, with potential antineoplastic activity. Upon oral administration, this compound targets and binds to the AR ligand binding domain on the AR. E3 ligase is then recruited to the AR by the E3 ligase recognition moiety of this compound and the AR is tagged by ubiquitin. This causes ubiquitination and degradation of AR by the proteasome, and prevents the expression of AR target genes and halts AR-mediated signaling. This inhibits the proliferation of AR-overexpressing tumor cells. In addition, the degradation of the AR releases this compound, allowing it to bind to additional AR. AR plays a key role in the proliferation of castration-resistant prostate cancer cells (CRPC). This compound may degrade resistance-driving point mutations of AR, including the L702H mutation associated with treatments including abiraterone.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No.

2750830-09-0

Molecular Formula

C45H54FN7O6

Molecular Weight

808.0 g/mol

IUPAC Name

4-[4-[[1-[4-[[3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[(3S)-2,6-dioxopiperidin-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C45H54FN7O6/c1-44(2)42(45(3,4)43(44)59-33-12-8-30(26-47)37(25-33)58-5)50-39(55)29-6-9-31(10-7-29)52-18-16-28(17-19-52)27-51-20-22-53(23-21-51)32-11-13-34(35(46)24-32)40(56)48-36-14-15-38(54)49-41(36)57/h6-13,24-25,28,36,42-43H,14-23,27H2,1-5H3,(H,48,56)(H,50,55)(H,49,54,57)/t36-,42?,43?/m0/s1

InChI Key

RDPPBRKNBBXPNZ-PJXMSJPKSA-N

Isomeric SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)N[C@H]7CCC(=O)NC7=O)F)C

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NC7CCC(=O)NC7=O)F)C

Origin of Product

United States

Foundational & Exploratory

Luxdegalutamide: A Technical Guide to Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Conventional therapies targeting AR signaling, while initially effective, are often circumvented by resistance mechanisms, including AR mutations and overexpression. Luxdegalutamide (ARV-766), a second-generation Proteolysis-Targeting Chimera (PROTAC), represents a paradigm shift in AR-targeted therapy. Unlike traditional inhibitors that merely block AR function, this compound orchestrates the complete degradation and removal of the AR protein by co-opting the cell's endogenous ubiquitin-proteasome system. This guide provides a comprehensive technical overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction: The Androgen Receptor and the Advent of PROTACs

The Central Role of Androgen Receptor Signaling in Prostate Cancer

The Androgen Receptor is a ligand-activated transcription factor that is central to the development and progression of prostate cancer.[1] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes essential for prostate cancer cell growth and survival.[1] Therapeutic strategies have historically focused on inhibiting this pathway, either by reducing androgen levels or by blocking the AR with antagonists. However, the development of resistance, often through mutations in the AR ligand-binding domain (LBD) or AR gene amplification, is a major clinical challenge.[2][3]

PROTAC Technology: A New Modality for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cell.[2] They consist of two distinct ligands connected by a chemical linker: one that binds to the target protein of interest (in this case, the Androgen Receptor) and another that recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome. A key advantage of this approach is that the PROTAC acts catalytically, being released after degradation to target another protein molecule.

This compound (ARV-766): Mechanism of Action

This compound is an orally bioavailable, second-generation PROTAC that potently and selectively degrades the Androgen Receptor. It was developed to overcome the limitations of earlier AR-targeted therapies and first-generation PROTACs, such as Bavdegalutamide (ARV-110).

Ternary Complex Formation and E3 Ligase Recruitment

This compound binds to the ligand-binding domain of the Androgen Receptor. Its other functional end recruits the Cullin-RING E3 ubiquitin ligase complex, specifically CRL4-CRBN, through a glutarimide-based recruiting element. This tripartite association brings the AR into close proximity with the E3 ligase machinery.

Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR. This polyubiquitination serves as a molecular flag, marking the AR for recognition and degradation by the 26S proteasome. The degradation of the AR effectively eliminates the primary driver of prostate cancer cell proliferation and survival.

Luxdegalutamide_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Degradation Pathway This compound This compound (ARV-766) Ternary_Complex Ternary Complex (AR-Luxdegalutamide-E3 Ligase) This compound->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase CRL4-CRBN E3 Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Ternary_Complex->this compound Release & Recycling Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ub_AR->Proteasome Recognition

Figure 1: this compound's mechanism of action in AR degradation.

Quantitative Data

This compound has demonstrated potent and robust degradation of the Androgen Receptor in preclinical studies, leading to promising clinical activity.

In Vitro Degradation Potency
CompoundCell LineDC50 (Half-maximal Degradation Concentration)Dmax (Maximum Degradation)Reference
This compound (ARV-766) VCaP (wild-type AR)<1 nM>90%
Bavdegalutamide (ARV-110)VCaP~1 nM>90%
Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Patient PopulationEndpointResultReference
mCRPC patients with AR L702H mutationsPSA50 Response Rate (≥50% decline in PSA)43%
mCRPC patients with AR resistance mutationsPSA50 Response Rate42%

Experimental Protocols

The following protocols are foundational for evaluating the efficacy and mechanism of action of AR-targeting PROTACs like this compound.

In Vitro AR Degradation Assay (Western Blot)

Objective: To determine the DC50 and Dmax of this compound in specific prostate cancer cell lines.

Methodology:

  • Cell Culture: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for AR and the loading control. Normalize the AR signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining AR. Calculate the DC50 and Dmax values using non-linear regression analysis.

Cell Viability and Proliferation Assay

Objective: To assess the functional consequence of AR degradation on prostate cancer cell viability and determine the IC50 (half-maximal inhibitory concentration).

Methodology:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for an extended period, typically 5-7 days.

  • Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.

    • For CellTiter-Glo®, add the reagent to the wells, lyse the cells, and measure luminescence.

    • For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.

  • Data Analysis: Normalize the results to the vehicle-treated control (100% viability) and plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression.

In Vivo Ubiquitination Assay

Objective: To confirm that this compound induces the ubiquitination of the Androgen Receptor.

Methodology:

  • Cell Culture and Transfection (if necessary): Use prostate cancer cells endogenously expressing AR. For some applications, cells can be transfected with plasmids encoding tagged ubiquitin (e.g., His-Ub) and the protein of interest.

  • Treatment: Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of polyubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

    • Immunoprecipitate the Androgen Receptor using an AR-specific antibody.

  • Western Blot:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an antibody that recognizes ubiquitin to detect the polyubiquitinated AR species, which will appear as a high-molecular-weight smear.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Confirmation Cell_Culture 1. Cell Culture (VCaP, LNCaP) Treatment_IV 2. Treatment with This compound Cell_Culture->Treatment_IV Western_Blot 3a. Western Blot (AR Degradation) Treatment_IV->Western_Blot Viability_Assay 3b. Cell Viability Assay (e.g., CellTiter-Glo) Treatment_IV->Viability_Assay DC50_Dmax 4a. Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 4b. Determine IC50 Viability_Assay->IC50 Treatment_Ub 1. Cell Treatment with This compound + Proteasome Inhibitor IP 2. Immunoprecipitation of AR Treatment_Ub->IP WB_Ub 3. Western Blot for Ubiquitin IP->WB_Ub Ub_Confirmation 4. Confirm AR Ubiquitination WB_Ub->Ub_Confirmation

Figure 2: General experimental workflow for AR PROTAC evaluation.

Conclusion

This compound represents a significant advancement in the treatment of prostate cancer, particularly in the context of resistance to conventional AR-targeted therapies. By inducing the degradation of the Androgen Receptor, this novel therapeutic can effectively shut down the primary driver of the disease and overcome resistance mechanisms that plague conventional inhibitors. The robust preclinical data and encouraging early clinical results for this compound validate the potential of this modality. As our understanding of PROTAC design principles deepens, AR-targeting PROTACs are poised to become a cornerstone of therapy for patients with advanced and resistant prostate cancer.

References

ARV-766: A Technical Guide to a Novel PROTAC Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARV-766, also known as Luxdegalutamide, is a potent and orally bioavailable PROTAC (Proteolysis-Targeting Chimera) designed to selectively target and degrade the androgen receptor (AR). This novel therapeutic agent holds significant promise for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have developed resistance to current androgen receptor-targeted therapies. ARV-766's unique mechanism of action, which involves hijacking the cell's natural protein disposal system to eliminate the AR protein, allows it to overcome resistance mechanisms associated with AR overexpression and mutations in the ligand-binding domain (LBD). This technical guide provides a comprehensive overview of the function, chemical structure, preclinical and clinical data, and experimental methodologies related to ARV-766.

Introduction to PROTAC Technology and ARV-766

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell.

ARV-766 is a second-generation PROTAC AR degrader that demonstrates a broad efficacy profile against wild-type AR and clinically relevant AR LBD mutants, including L702H, H875Y, and T878A.[1][2] Its development represents a significant advancement in the pursuit of overcoming resistance in prostate cancer.

Chemical Structure and Properties

ARV-766 is a complex small molecule designed for oral administration. Its structure consists of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.

PropertyValue
IUPAC Name 4-[4-[[1-[4-[[[trans-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]amino]carbonyl]phenyl]-4-piperid​inyl]methyl]-1-piperazinyl]-N-[(3S)-2,6-dioxo-3-piperidinyl]-2-fluorobenzamide
Molecular Formula C₄₅H₅₄FN₇O₆
Molecular Weight 808.0 g/mol
CAS Number 2750830-09-0
SMILES CC1(C)--INVALID-LINK--NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CCC(=O)NC7=O

Mechanism of Action and Signaling Pathway

ARV-766 functions by inducing the formation of a ternary complex between the androgen receptor and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR-mediated signaling and subsequent inhibition of tumor cell proliferation.[1][3]

ARV766_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARV766 ARV-766 ARV766->ARV766 Ternary_Complex Ternary Complex (ARV-766 + AR + CRBN) ARV766->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->Ternary_Complex Recruited Polyubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Polyubiquitinated_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Inhibition Inhibition AR_Signaling AR-Mediated Gene Transcription & Proliferation Inhibition->AR_Signaling

Figure 1: Mechanism of Action of ARV-766

Preclinical Data

ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant androgen receptors in preclinical studies.

In Vitro Activity
Cell LineAR StatusDC₅₀ (nM)Dₘₐₓ (%)
LNCaPWild-type< 1.3> 91
VCaPWild-type< 1.0> 94
VCaPL702H mutantPotent Degradation-
-H875Y mutantPotent Degradation-
-T878A mutantPotent Degradation-

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation

In Vivo Activity

In murine xenograft models of prostate cancer, orally administered ARV-766 led to significant, dose-dependent tumor growth inhibition.[4] It demonstrated robust AR degradation of over 90% at efficacious doses.

Clinical Data

ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC. Initial results have been promising, showing a favorable safety profile and encouraging anti-tumor activity.

Efficacy in Patients with AR LBD Mutations
ParameterResult
PSA₅₀ Response Rate 50.0% in 28 PSA-evaluable patients

PSA₅₀: ≥50% decline in Prostate-Specific Antigen from baseline

Safety and Tolerability
  • ARV-766 was well-tolerated in the Phase 1/2 study.

  • Treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 7% of patients.

  • TEAEs leading to treatment discontinuation occurred in 10% of patients.

Pharmacokinetics
  • Preliminary pharmacokinetic data indicated dose-dependent increases in ARV-766 exposure.

  • Steady-state exposure accumulation ranged from approximately 5- to 8-fold.

Experimental Protocols

AR Degradation Assay (Western Blot)

A detailed protocol for assessing AR degradation via Western Blot would typically involve the following steps:

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., LNCaP, VCaP) start->cell_culture treatment 2. Treatment with ARV-766 (Dose-response and time-course) cell_culture->treatment cell_lysis 3. Cell Lysis (Protein Extraction) treatment->cell_lysis quantification 4. Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sds_page 5. SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking 7. Blocking (Prevent non-specific antibody binding) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-AR and loading control, e.g., β-actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Image Acquisition and Analysis (Densitometry to quantify AR levels) detection->analysis end End analysis->end

Figure 2: Western Blot Workflow for AR Degradation
Murine Xenograft Model for Tumor Growth Inhibition

The evaluation of ARV-766's in vivo efficacy typically follows this workflow:

Xenograft_Workflow start Start cell_implantation 1. Implantation of Prostate Cancer Cells (e.g., VCaP) into immunocompromised mice start->cell_implantation tumor_growth 2. Allow Tumors to Establish (to a specified volume) cell_implantation->tumor_growth randomization 3. Randomize Mice into Treatment Groups (Vehicle, ARV-766 doses, positive control) tumor_growth->randomization treatment 4. Daily Oral Administration of ARV-766 randomization->treatment monitoring 5. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 6. Study Endpoint (e.g., predetermined tumor volume or time) monitoring->endpoint analysis 7. Euthanasia and Tissue Collection (for PK/PD analysis) endpoint->analysis data_analysis 8. Data Analysis (Tumor growth inhibition calculation) analysis->data_analysis end End data_analysis->end

Figure 3: In Vivo Xenograft Study Workflow
Clinical Trial Protocol (NCT05067140)

The Phase 1/2 clinical trial for ARV-766 is a multi-part study designed to assess safety, tolerability, pharmacokinetics, and anti-tumor activity.

Key Aspects of the Protocol:

  • Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).

  • Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of the RP2D in specific patient cohorts.

  • Patient Population: Men with mCRPC who have progressed on prior novel hormonal agents.

  • Intervention: Oral administration of ARV-766 once daily.

  • Primary Outcome Measures: Incidence of adverse events, dose-limiting toxicities, PSA response rate, and objective response rate.

  • Secondary Outcome Measures: Pharmacokinetic parameters, duration of response, and progression-free survival.

Conclusion

ARV-766 is a promising, orally bioavailable PROTAC AR degrader with a novel mechanism of action that has the potential to overcome resistance to current therapies for metastatic castration-resistant prostate cancer. Its ability to effectively degrade both wild-type and mutated androgen receptors has been demonstrated in preclinical models, and early clinical data in heavily pretreated patients are encouraging. Ongoing and future clinical studies will further delineate the therapeutic potential of ARV-766 in the evolving landscape of prostate cancer treatment. This technical guide provides a foundational understanding of ARV-766 for researchers and clinicians in the field of oncology drug development.

References

The Genesis of Luxdegalutamide: A Targeted Approach to Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of a Novel PROTAC Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luxdegalutamide (ARV-766) is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3] Developed by Arvinas, this second-generation AR degrader has demonstrated significant promise in overcoming resistance mechanisms to existing anti-androgen therapies, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation.

Introduction: Addressing Unmet Needs in Prostate Cancer Therapy

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to mCRPC.[4] While androgen deprivation therapies and second-generation anti-androgen agents have improved outcomes, the development of resistance, often driven by mutations in the AR ligand-binding domain (LBD), presents a major clinical hurdle. This compound was developed to address this unmet need by not only targeting the wild-type AR but also clinically relevant mutants, such as L702H, H875Y, and T878A, which are associated with resistance to conventional therapies.

Discovery and Design of this compound

This compound is a heterobifunctional molecule, the hallmark of PROTAC technology. It comprises three key components: a ligand that binds to the androgen receptor, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The design of this compound represents an optimization of its predecessor, ARV-110, with modifications to the AR ligand and the E3 ligase ligand to enhance its efficacy and pharmacological properties.

The chemical structure of this compound is (83S)-N-[(1r,3S)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]-53-fluoro-6,82,86-trioxo-7-aza-4(1,4)-piperazina-2(1,4),8(3)-dipiperidina- 1(1),5(1,4)-dibenzenaoctaphane-14-carboxamide, with a molecular formula of C45H54FN7O6 and a molar mass of 807.968 g·mol−1.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Unlike traditional inhibitors that merely block the function of a target protein, this compound actively facilitates its destruction. The process begins with the formation of a ternary complex between this compound, the androgen receptor, and the E3 ubiquitin ligase. This proximity, induced by the PROTAC molecule, enables the E3 ligase to tag the AR with ubiquitin molecules. This polyubiquitination serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the AR. A key advantage of this catalytic mechanism is that a single molecule of this compound can induce the degradation of multiple AR proteins.

Luxdegalutamide_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound (ARV-766) Ternary_Complex Ternary Complex (AR-Luxdegalutamide-E3) This compound->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of AR Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Degrades Signaling_Blocked AR Signaling Blocked Degradation->Signaling_Blocked

Figure 1: this compound's PROTAC Mechanism of Action.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is proprietary, the general approach for creating such a heterobifunctional molecule involves a multi-step process. This process would logically begin with the independent synthesis of the three core components: the androgen receptor ligand, the E3 ligase binder, and a suitable linker molecule with reactive functional groups. The subsequent steps would involve the sequential coupling of these components to yield the final this compound molecule.

Luxdegalutamide_Synthesis_Workflow cluster_synthesis Synthetic Pathway Start_AR Starting Materials (AR Ligand Precursor) Synth_AR Synthesis of AR Ligand Start_AR->Synth_AR Coupling1 Coupling Reaction 1 (e.g., Ligand + Linker) Synth_AR->Coupling1 Start_E3 Starting Materials (E3 Ligase Ligand Precursor) Synth_E3 Synthesis of E3 Ligase Ligand Start_E3->Synth_E3 Coupling2 Coupling Reaction 2 (Intermediate + Ligand) Synth_E3->Coupling2 Start_Linker Starting Materials (Linker Precursor) Synth_Linker Synthesis of Bifunctional Linker Start_Linker->Synth_Linker Synth_Linker->Coupling1 Intermediate Intermediate Product Coupling1->Intermediate Intermediate->Coupling2 Final_Product This compound (ARV-766) Coupling2->Final_Product Purification Purification and Characterization Final_Product->Purification Experimental_Workflow cluster_workflow Drug Evaluation Pipeline In_Vitro In Vitro Studies Cell_Culture Prostate Cancer Cell Lines In_Vitro->Cell_Culture Degradation_Assay AR Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Data_Analysis Data Analysis & Interpretation Degradation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis In_Vivo In Vivo Studies Xenograft Tumor Xenograft Models In_Vivo->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD PK_PD->Data_Analysis Clinical Clinical Trials Phase1_2 Phase I/II Studies (mCRPC Patients) Clinical->Phase1_2 Safety_Efficacy Safety, Tolerability, & Efficacy Assessment Phase1_2->Safety_Efficacy Safety_Efficacy->Data_Analysis

References

In-Depth Technical Guide: Pharmacology and Toxicology Profile of Luxdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luxdegalutamide (also known as ARV-766 and JSB462) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1] As a heterobifunctional molecule, it represents a novel therapeutic modality for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in cases that have developed resistance to conventional AR pathway inhibitors.[1] This document provides a comprehensive overview of the pharmacology, mechanism of action, preclinical efficacy, pharmacokinetics, and toxicology of this compound, intended to serve as a technical resource for researchers and drug development professionals.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor playing a pivotal role in its progression.[2] While androgen deprivation therapy and AR antagonists are initially effective, the cancer often progresses to a castration-resistant state, frequently driven by AR overexpression, amplification, or mutations in the AR ligand-binding domain (LBD).[2] this compound has been developed to address these resistance mechanisms by inducing the degradation of the AR protein, thereby eliminating its signaling capabilities.[2] It has demonstrated a broad efficacy profile, targeting both wild-type AR and clinically relevant mutants, including L702H, H875Y, and T878A, which are associated with resistance to existing therapies.

Mechanism of Action

This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a molecular bridge, forming a ternary complex between the androgen receptor and an E3 ubiquitin ligase. This proximity facilitates the tagging of the AR protein with ubiquitin molecules, marking it for degradation by the proteasome. A key advantage of this mechanism is its catalytic nature; once the AR is degraded, this compound is released and can engage with another AR molecule, leading to the degradation of multiple target proteins by a single drug molecule.

Mechanism of Action of this compound cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (AR-Luxdegalutamide-E3) This compound->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->this compound Release & Reuse Ubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Ubiquitinated_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_AR->Proteasome Recognition Proteasome->Degraded_AR Degradation

Mechanism of Action of this compound

Pharmacology

In Vitro Degradation Potency

This compound has demonstrated potent and efficient degradation of the androgen receptor in various prostate cancer cell lines. The key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Cell LineAR StatusDC50 (nM)Dmax (%)Reference
LNCaPWild-type<1.3>91
VCaPWild-type<1>94
In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models of prostate cancer have shown significant, dose-dependent tumor growth inhibition with oral administration of this compound.

Animal ModelTreatment and DoseTumor Growth Inhibition (%)Reference
Intact (non-castrated) CB17/SCID mice with VCaP xenografts1 mg/kg/day34
3 mg/kg/day74
10 mg/kg/day98

Pharmacokinetics

Limited pharmacokinetic data from a Phase 1/2 clinical trial (NCT05067140) in patients with mCRPC has been reported.

ParameterFindingReference
ExposureDose-dependent increases in exposure up to 320 mg once daily.
AccumulationApproximately 5- to 8-fold accumulation at steady state.

Toxicology and Safety Profile

Initial results from the Phase 1/2 clinical trial (NCT05067140) have provided a preliminary safety profile of this compound in patients with mCRPC.

Adverse Event ProfileDetailsReference
Most Common Treatment-Related Adverse Events (TRAEs) Fatigue (25%), Nausea (22%), Vomiting (11%). Generally Grade 1 or 2 in severity.
Dose-Limiting Toxicities None observed.
Treatment Discontinuation due to TRAEs 8% of patients.

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay (Western Blot)

This protocol outlines the general steps to determine the DC50 and Dmax of this compound.

1. Cell Culture and Treatment:

  • Plate AR-positive prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the AR signal to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of AR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Experimental Workflow for AR Degradation Assay cluster_workflow A 1. Cell Culture & Treatment (e.g., LNCaP, VCaP) B 2. Cell Lysis & Protein Quantification (RIPA, BCA Assay) A->B C 3. SDS-PAGE & Western Blot (AR & Loading Control Antibodies) B->C D 4. Data Analysis (Densitometry, DC50/Dmax Calculation) C->D

Workflow for AR Degradation Assay
In Vivo Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

1. Cell Implantation:

  • Subcutaneously implant AR-positive prostate cancer cells (e.g., VCaP) into the flank of male immunodeficient mice (e.g., SCID).

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at various dose levels daily. The control group receives a vehicle solution.

3. Efficacy Evaluation:

  • Measure tumor volumes and body weights periodically throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot to confirm AR degradation, immunohistochemistry).

4. Data Analysis:

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

  • Analyze the data for statistical significance.

Conclusion

This compound is a promising, orally bioavailable PROTAC that potently and selectively degrades the androgen receptor. Its ability to target both wild-type and clinically relevant mutant forms of AR provides a strong rationale for its development as a treatment for metastatic castration-resistant prostate cancer. Preclinical data have demonstrated significant anti-tumor activity, and initial clinical findings suggest a manageable safety profile. Further clinical investigation is ongoing to fully elucidate its therapeutic potential.

References

Degradation of Wild-Type vs. Mutant Androgen Receptor by Luxdegalutamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Conventional therapies targeting AR have been challenged by the emergence of resistance, frequently mediated by mutations in the AR ligand-binding domain (LBD). Luxdegalutamide (also known as ARV-766) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome this resistance by inducing the degradation of the AR protein. This technical guide provides an in-depth analysis of this compound's mechanism of action, a quantitative comparison of its efficacy against wild-type and clinically relevant mutant AR, and detailed experimental protocols for its evaluation.

Mechanism of Action: PROTAC-Mediated AR Degradation

This compound is a heterobifunctional molecule that leverages the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate the Androgen Receptor.[1] It functions by forming a ternary complex, bringing together the AR protein and an E3 ubiquitin ligase.[1][2] Preclinical data suggests that this compound recruits the Cereblon (CRBN) E3 ligase.[3][4] This proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for recognition and subsequent degradation by the proteasome. This degradation-based mechanism is distinct from traditional AR inhibitors that merely block the receptor's function, offering a potential advantage in overcoming resistance driven by AR overexpression or mutations.

This compound Signaling Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (Wild-Type or Mutant) Ternary AR-Luxdegalutamide-E3 Complex AR->Ternary Binds Lux This compound (ARV-766) Lux->Ternary E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation & Peptide Fragments Proteasome->Degradation

This compound-mediated AR degradation pathway.

Quantitative Analysis: Degradation of Wild-Type vs. Mutant AR

This compound has demonstrated potent and efficient degradation of both wild-type and clinically significant mutant Androgen Receptors. The following tables summarize the in vitro degradation potency of this compound in prostate cancer cell lines expressing wild-type AR. Preclinical studies have consistently shown that this compound maintains its high potency against key AR LBD mutations, including L702H, H875Y, and T878A, which are associated with resistance to conventional anti-androgen therapies. While direct side-by-side quantitative comparisons in the same study are not extensively published, reports indicate a similar degradation efficacy for these mutants.

Table 1: In Vitro Degradation of Wild-Type Androgen Receptor by this compound

Cell LineAR StatusDC50 (nM)Dmax (%)Citation(s)
VCaPWild-Type<1>94
LNCaPWild-Type<1.3>91

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Experimental Protocols

In Vitro AR Degradation Assay via Western Blot

This protocol details the methodology for quantifying the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • This compound (ARV-766)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-AR and anti-GAPDH antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize AR band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of this compound concentration to determine DC50 and Dmax values.

Detection of AR Ubiquitination via Immunoprecipitation

This protocol is for confirming that this compound induces the ubiquitination of the Androgen Receptor.

Materials:

  • Treated cell lysates from the degradation assay

  • Anti-AR antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer (e.g., RIPA buffer)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

  • Primary antibodies: anti-ubiquitin, anti-AR

Procedure:

  • Immunoprecipitation:

    • Pre-clear cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the AR-antibody complex.

    • Wash the beads extensively with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

    • Analyze the eluates by Western blotting as described in Protocol 3.1.

    • Probe separate membranes with anti-ubiquitin and anti-AR antibodies.

  • Data Analysis:

    • The presence of a high molecular weight smear or laddering pattern when probing with the anti-ubiquitin antibody in the AR immunoprecipitated sample indicates polyubiquitination of AR.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating an AR-targeting PROTAC like this compound and the logical relationship of its mechanism of action.

General experimental workflow for AR PROTAC evaluation.

cluster_logic Logical Relationship of PROTAC Technology Start This compound Administration Ternary Formation of AR-Luxdegalutamide-E3 Ternary Complex Start->Ternary Ubiquitination E3 Ligase Mediated Polyubiquitination of AR Ternary->Ubiquitination Recognition Recognition of Polyubiquitinated AR by Proteasome Ubiquitination->Recognition Degradation Proteasomal Degradation of AR Recognition->Degradation Outcome Reduced AR Levels & Inhibition of AR Signaling Degradation->Outcome

Logical flow of this compound's mechanism of action.

Conclusion

This compound represents a promising therapeutic strategy for prostate cancer by effectively inducing the degradation of both wild-type and clinically relevant mutant Androgen Receptors. Its degradation-based mechanism offers a clear advantage over traditional AR inhibitors, particularly in the context of acquired resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for prostate cancer.

References

The PROTAC ARV-766: A Technical Guide to its Efficacy and Mechanism Against Androgen Receptor Ligand-Binding Domain Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to androgen receptor (AR) targeted therapies in metastatic castration-resistant prostate cancer (mCRPC) is a significant clinical challenge, often driven by mutations in the AR ligand-binding domain (LBD). ARV-766 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor, including clinically relevant LBD mutants. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effect of ARV-766 on these mutations, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Introduction

The androgen receptor is a key driver of prostate cancer progression. While androgen deprivation therapies and second-generation AR inhibitors like enzalutamide and abiraterone are initially effective, resistance frequently develops. A primary mechanism of this resistance is the acquisition of point mutations in the AR LBD, such as L702H, T878A, and H875Y, which can alter ligand binding and reactivate the receptor. ARV-766, a heterobifunctional molecule, hijacks the body's ubiquitin-proteasome system to specifically target and degrade the entire AR protein, offering a promising strategy to overcome resistance mediated by these mutations.

Mechanism of Action

ARV-766 is composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of ARV-766 to induce the degradation of multiple AR proteins, effectively eliminating the target from the cancer cell.

Mechanism of Action of ARV-766 cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation ARV-766 ARV-766 AR Androgen Receptor (Wild-type or Mutant) ARV-766->AR Binds to LBD E3_Ligase E3 Ubiquitin Ligase ARV-766->E3_Ligase Recruits Ubiquitinated_AR Poly-ubiquitinated AR AR->Ubiquitinated_AR Ub Ubiquitin E3_Ligase->Ub Transfers Ub->AR Tags AR Proteasome Proteasome Ubiquitinated_AR->Proteasome Enters Degraded_Fragments Peptide Fragments Proteasome->Degraded_Fragments Degrades

ARV-766 Mechanism of Action

Efficacy of ARV-766 Against AR LBD Mutations

Clinical and preclinical studies have demonstrated the potent activity of ARV-766 against wild-type AR and key LBD mutations associated with resistance to novel hormonal agents.

Preclinical Data

In vitro studies have shown that ARV-766 potently degrades various AR mutants.

Cell LineAR StatusDC50 (nM)Dmax (%)
VCaPWild-type<1>90
LNCaPT878ANot explicitly stated, but potent degradation observedNot explicitly stated
Models with L702HL702HPotent activity maintainedNot explicitly stated

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Data synthesized from preclinical announcements.

Clinical Trial Data (NCT05067140)

The Phase 1/2 clinical trial of ARV-766 has provided promising evidence of its clinical activity in heavily pretreated mCRPC patients with AR LBD mutations.

Patient PopulationEndpointResultCitation
mCRPC with any AR LBD mutationPSA50 (≥50% PSA decline)43%[1]
mCRPC with any AR LBD mutationPSA30 (≥30% PSA decline)51%[1]
mCRPC with AR L702H mutationPSA5050%[2][3]
RECIST-evaluable mCRPC with AR LBD mutationsObjective Response Rate (unconfirmed)30%[1]

Data as of the 2024 ASCO Annual Meeting presentation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of ARV-766.

In Vitro AR Degradation Assay (Western Blot)

This assay is fundamental to confirming and quantifying the degradation of the androgen receptor.

1. Cell Culture and Treatment:

  • Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency at the time of lysis.

  • Allow cells to adhere overnight in complete medium.

  • The following day, replace the medium with fresh medium containing serial dilutions of ARV-766 or vehicle control (e.g., 0.1% DMSO).

  • Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

4. Data Analysis:

  • Quantify the band intensities for AR and the loading control.

  • Normalize the AR signal to the loading control for each sample.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

  • Plot the percentage of AR remaining against the log of the ARV-766 concentration to determine the DC50 and Dmax.

Experimental Workflow for AR Degradation Cell_Culture 1. Cell Culture & Treatment (e.g., VCaP cells + ARV-766) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE & Western Blot Lysis->SDS_PAGE Imaging 4. Imaging & Densitometry SDS_PAGE->Imaging Analysis 5. Data Analysis (DC50 & Dmax calculation) Imaging->Analysis

Workflow for AR Degradation Analysis
AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the functional consequence of AR degradation on its ability to regulate gene expression.

1. Cell Culture and Transfection:

  • Seed prostate cancer cells (e.g., LNCaP) or a suitable host cell line (e.g., PC-3) in a 96-well plate.

  • Co-transfect the cells with:

    • An androgen response element (ARE)-driven firefly luciferase reporter plasmid (e.g., pARE-Luc).

    • A constitutively expressed Renilla luciferase plasmid for normalization (e.g., pRL-TK).

    • (If necessary) An expression vector for the specific AR mutant of interest.

  • Use a suitable transfection reagent and incubate for 4-6 hours.

2. Compound Treatment:

  • After transfection, replace the medium with fresh medium containing a known AR agonist (e.g., dihydrotestosterone, DHT) and serial dilutions of ARV-766 or vehicle control.

  • Incubate for 24-48 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of ARV-766.

  • Plot the percentage of inhibition against the log of the ARV-766 concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This assay evaluates the anti-tumor efficacy of ARV-766 in a living organism.

1. Cell Line and Animal Model:

  • Use an appropriate prostate cancer cell line (e.g., VCaP for AR-positive, or a cell line engineered to express a specific AR LBD mutation).

  • Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., male nude or SCID mice).

2. Tumor Growth and Treatment:

  • Monitor tumor growth by caliper measurements.

  • Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer ARV-766 orally at the desired dose and schedule. The control group receives a vehicle.

3. Efficacy Assessment:

  • Measure tumor volumes and body weights regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm AR degradation in the tumor tissue).

4. Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the ARV-766 treated groups compared to the vehicle control.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR (with HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerizes AR_active_nuc Active AR Dimer AR_active->AR_active_nuc Translocates ARE Androgen Response Element (DNA) Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Promotes AR_active_nuc->ARE Binds

Androgen Receptor Signaling Pathway

Conclusion

ARV-766 demonstrates significant preclinical and clinical activity against wild-type androgen receptor and, critically, against LBD mutations that confer resistance to current standard-of-care therapies. Its mechanism of action, inducing the degradation of the AR protein, provides a durable and potent method to inhibit AR signaling. The data presented in this guide supports the continued development of ARV-766 as a promising therapeutic for patients with advanced prostate cancer. The detailed protocols provided herein offer a framework for the further investigation and characterization of this and other AR-targeting PROTACs.

References

Luxdegalutamide's Interaction with E3 Ubiquitin Ligase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luxdegalutamide (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). As a heterobifunctional molecule, this compound functions by inducing proximity between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action offers a promising therapeutic strategy for prostate cancer, particularly in castration-resistant prostate cancer (CRPC) where AR signaling remains a key driver of disease progression and resistance to traditional AR inhibitors. This guide provides a comprehensive technical overview of this compound's interaction with the E3 ubiquitin ligase system, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a second-generation PROTAC developed to overcome resistance to standard androgen receptor pathway inhibitors.[1][2] It is an evolution of its predecessor, Bavdegalutamide (ARV-110), with an optimized Androgen Receptor ligand and E3 ligase ligand.[3] this compound exerts its therapeutic effect by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2]

The core mechanism involves the formation of a ternary complex between three key components:

  • The Androgen Receptor (Target Protein): this compound binds to the ligand-binding domain (LBD) of the AR.[4] This includes both wild-type AR and clinically relevant mutants that confer resistance to other therapies, such as L702H, H875Y, and T878A.

  • This compound (the PROTAC): This molecule acts as a molecular bridge, with one end binding to the AR and the other to an E3 ubiquitin ligase.

  • Cereblon (CRBN) E3 Ubiquitin Ligase: this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (specifically, the CRL4-CRBN complex).

The formation of this ternary complex brings the AR into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR. This polyubiquitination serves as a molecular tag, marking the AR for recognition and degradation by the 26S proteasome. Following the degradation of the AR, this compound is released and can catalytically induce the degradation of additional AR molecules.

G Lux_release This compound (Released) Lux Lux Lux_release->Lux Ternary Ternary Ternary->Lux_release Catalytic Cycle

Quantitative Data

The preclinical and clinical activity of this compound and its predecessor, Bavdegalutamide, has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Degradation and Activity of this compound (ARV-766)
Cell LineAR StatusDC50 (nM)DmaxIC50 (nM)Reference(s)
VCaPWild-type AR< 1>90% (in vivo)-
LNCaPWild-type AR---
-AR L702H MutantPotent degradation maintained--
-AR H875Y MutantPotent degradation--
-AR T878A MutantPotent degradation--

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Activity of this compound (ARV-766)
ModelTreatmentTumor Growth Inhibition (TGI)FindingReference(s)
LNCaP XenograftDose-dependentSignificant-
VCaP XenograftDose-dependentSignificant-
Enzalutamide-insensitive VCaP XenograftDose-dependentSignificantOvercomes enzalutamide resistance
Intact (non-castrated) CB17/scid mouse model10 mg/kg/day98%Robust efficacy in high androgen environment
Intact (non-castrated) CB17/scid mouse model3 mg/kg/day74%Dose-dependent response
Intact (non-castrated) CB17/scid mouse model1 mg/kg/day34%Dose-dependent response
Table 3: Clinical Activity of this compound (ARV-766) in mCRPC (NCT05067140)
Patient PopulationEndpointResultReference(s)
Patients with AR LBD mutations (n=28)PSA50 Response Rate50.0%
Patients with AR LBD mutations (n=47, Phase 2)PSA50 Response Rate43%
Patients with AR L702H mutationPSA50 Response Rate50%

PSA50: ≥50% reduction in Prostate-Specific Antigen levels.

Table 4: Preclinical Data for Bavdegalutamide (ARV-110) for Comparison
Cell Line / ModelAR StatusDC50 (nM)DmaxTGIReference(s)
VCaPWild-type~1--
LNCaPWild-type~1--
VCaP XenograftWild-type->95%-

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the E3 ubiquitin ligase system and its effect on Androgen Receptor degradation.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Ternary Complex Formation Assay (e.g., NanoBRET, SPR) B In Vitro Ubiquitination Assay A->B Confirms productive complex formation C AR Degradation Assay (Western Blot) Determine DC50 & Dmax B->C D Cell Viability/Proliferation Assay Determine IC50 C->D Links degradation to cellular phenotype E Xenograft Tumor Models F Pharmacokinetics (PK) & Pharmacodynamics (PD) E->F Correlates exposure with efficacy and AR degradation

Androgen Receptor Degradation Assay (Western Blot)

Objective: To quantify the dose- and time-dependent degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media and conditions.

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Lysates are cleared by centrifugation, and the supernatant containing total protein is collected.

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-30 µg) are resolved on a 4-12% Bis-Tris polyacrylamide gel.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH, β-actin) is also used.

    • The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Band intensities are quantified using densitometry software.

    • AR protein levels are normalized to the loading control.

    • The percentage of AR degradation is calculated relative to the vehicle-treated control.

    • DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined by plotting the percentage of degradation against the log of this compound concentration and fitting to a dose-response curve.

In Vitro Ubiquitination Assay

Objective: To directly measure the ability of this compound to induce the ubiquitination of the Androgen Receptor in a reconstituted cell-free system.

Methodology:

  • Reaction Setup:

    • A reaction mixture is prepared containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the Cereblon E3 ligase complex, ubiquitin, ATP, and the purified Androgen Receptor protein.

    • This compound is added at various concentrations. Control reactions include no this compound (vehicle), no E1, and no E3 ligase.

  • Incubation:

    • The reaction is incubated at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination cascade to occur.

  • Detection of Ubiquitinated AR:

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The samples are resolved by SDS-PAGE and analyzed by Western blot using an antibody against the Androgen Receptor.

    • The appearance of higher molecular weight bands or a smear above the unmodified AR band indicates polyubiquitination.

Ternary Complex Formation Assay

Objective: To confirm and quantify the formation of the ternary complex between the Androgen Receptor, this compound, and the Cereblon E3 ligase.

Methodology (Example using NanoBRET™):

  • Cell Preparation:

    • HEK293 cells are co-transfected with plasmids encoding the Androgen Receptor fused to a NanoLuc® luciferase (energy donor) and Cereblon fused to a HaloTag® (energy acceptor).

  • Labeling and Treatment:

    • The HaloTag® is labeled with a fluorescent ligand.

    • Cells are treated with a serial dilution of this compound.

  • BRET Measurement:

    • A NanoLuc® substrate is added to the cells.

    • Bioluminescence Resonance Energy Transfer (BRET) is measured. An increase in the BRET signal indicates the proximity of the AR and Cereblon, confirming the formation of the ternary complex.

  • Data Analysis:

    • The BRET ratio is plotted against the this compound concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high concentrations, where the formation of binary complexes (AR-Luxdegalutamide and CRBN-Luxdegalutamide) outcompetes the formation of the ternary complex.

Conclusion

This compound represents a significant advancement in the targeted degradation of the Androgen Receptor for the treatment of prostate cancer. Its mechanism of action, which involves the recruitment of the Cereblon E3 ubiquitin ligase to induce AR degradation, has demonstrated potent preclinical activity against both wild-type and clinically relevant mutant forms of the AR. The quantitative data from in vitro, in vivo, and clinical studies underscore its potential to overcome resistance to current standard-of-care therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PROTAC molecules in drug discovery and development. As this compound progresses through further clinical trials, it holds the promise of becoming a valuable therapeutic option for patients with advanced prostate cancer.

References

An In-depth Technical Guide to Ternary Complex Formation with JSB462

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JSB462, also known as luxdegalutamide (and formerly as ARV-766), is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] As a key driver in the progression of prostate cancer, the AR is a critical therapeutic target. JSB462 represents a novel therapeutic modality that, instead of merely inhibiting the AR, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[4][5] This is achieved through the formation of a critical ternary complex, a key event in its mechanism of action. This technical guide provides a comprehensive overview of the ternary complex formation with JSB462, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.

Introduction to JSB462 and its Mechanism of Action

JSB462 is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker. The primary mechanism of action of JSB462 is to induce proximity between the AR and the CRBN E3 ligase, leading to the formation of a JSB462:AR:CRBN ternary complex. This proximity allows the E3 ligase to polyubiquitinate the AR, marking it for degradation by the 26S proteasome. This degradation of the AR effectively removes the driver of tumor growth in prostate cancer. JSB462 has demonstrated potent degradation of both wild-type AR and clinically relevant AR mutants, including T878A, H875Y, and L702H, which are associated with resistance to conventional AR inhibitors.

Quantitative Data on JSB462 Activity

The following tables summarize the available quantitative data for JSB462. It is important to note that specific biophysical data on the ternary complex, such as binding affinities and cooperativity, have not been publicly disclosed in detail.

Table 1: In Vitro Degradation Potency of JSB462

Cell LineDC50 (nM)Dmax (%)Reference
LNCaP< 1.3> 91
VCaP< 1.0> 94

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: In Vivo Efficacy of JSB462 (ARV-766) in Xenograft Models

ModelDose (mg/kg/day)Tumor Growth Inhibition (%)Reference
VCaP (intact, non-castrated)134
374
1098

Signaling Pathways and Experimental Workflows

JSB462 Mechanism of Action: Signaling Pathway

The signaling pathway initiated by JSB462 culminates in the degradation of the Androgen Receptor. The key steps are the formation of the ternary complex, ubiquitination of the AR, and subsequent proteasomal degradation.

JSB462_Mechanism_of_Action JSB462 JSB462 Ternary_Complex JSB462:AR:CRBN Ternary Complex JSB462->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Polyubiquitination of AR Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Signaling_Inhibition Inhibition of AR Signaling Degradation->Signaling_Inhibition

Caption: JSB462-mediated AR degradation pathway.

Experimental Workflow for Characterizing JSB462

A typical experimental workflow to characterize a PROTAC like JSB462 involves a series of in vitro and in vivo assays to confirm its mechanism of action and efficacy.

JSB462_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biophysical_Assays Ternary Complex Biophysical Assays (SPR, ITC, AlphaLISA) Degradation_Assay Western Blot for AR Degradation (DC50 & Dmax Determination) Biophysical_Assays->Degradation_Assay Confirm Ternary Complex Formation Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability Assess Functional Consequence PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft Xenograft Tumor Models PK_PD->Xenograft Determine Efficacious Dose

Caption: General experimental workflow for JSB462 evaluation.

Detailed Experimental Protocols

While specific protocols for JSB462 are proprietary, this section outlines the standard methodologies used to characterize such PROTACs.

Ternary Complex Formation Assays

Objective: To quantify the binding affinities of JSB462 to AR and CRBN and to determine the cooperativity of ternary complex formation.

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.

    • Binary Binding (JSB462 to CRBN): Flow serial dilutions of JSB462 over the chip to determine the binding affinity (Kd) to CRBN.

    • Binary Binding (JSB462 to AR): In a separate experiment, immobilize AR and flow JSB462 to determine its Kd for AR.

    • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of AR with serial dilutions of JSB462 and flow the mixture over the CRBN-immobilized chip.

    • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) for the ternary complex. Cooperativity (α) is calculated as the ratio of the binary binding affinity of JSB462 to CRBN in the absence and presence of AR.

  • Isothermal Titration Calorimetry (ITC):

    • Setup: Place a solution of CRBN in the sample cell of the calorimeter.

    • Titration (Binary): Titrate a solution of JSB462 into the CRBN solution and measure the heat changes to determine the binding affinity and thermodynamic parameters.

    • Titration (Ternary): In a separate experiment, place a pre-formed complex of AR and JSB462 in the sample cell and titrate with CRBN, or vice-versa.

    • Data Analysis: Fit the binding isotherms to an appropriate model to calculate the binding affinity and cooperativity.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

    • Reagents: Use tagged versions of AR (e.g., GST-tagged) and CRBN (e.g., His-tagged) along with corresponding anti-tag AlphaLISA acceptor beads and donor beads.

    • Assay Setup: In a microplate, incubate AR, CRBN, and varying concentrations of JSB462.

    • Bead Addition: Add the acceptor and donor beads.

    • Signal Detection: In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal that is measured on a plate reader.

    • Data Analysis: A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.

In Vitro AR Degradation Assay (Western Blot)

Objective: To determine the DC50 and Dmax of JSB462 in prostate cancer cell lines.

  • Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere.

  • Treatment: Treat the cells with a serial dilution of JSB462 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against AR and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Plot the percentage of AR remaining versus the JSB462 concentration to determine the DC50 and Dmax.

Conclusion

JSB462 is a promising AR-degrading PROTAC with a clear mechanism of action centered on the formation of a ternary complex with the Androgen Receptor and the CRBN E3 ligase. While detailed biophysical characterization of this ternary complex is not yet publicly available, the preclinical data demonstrates potent and effective degradation of AR in both in vitro and in vivo models of prostate cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of JSB4t62 and other novel PROTACs. As further data emerges from ongoing clinical trials, a more complete understanding of the clinical potential of JSB462 in treating prostate cancer will be elucidated.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assessment of Androgen Receptor Degradation by Luxdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxdegalutamide (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3][4] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This mechanism of action offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including tumors harboring AR mutations that confer resistance to traditional antagonists. These application notes provide detailed protocols for in vitro assays to quantify the degradation of the Androgen Receptor induced by this compound.

Mechanism of Action

This compound functions by forming a ternary complex between the Androgen Receptor, the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the AR with ubiquitin molecules. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell. This degradation prevents AR-mediated signaling and inhibits the proliferation of AR-dependent cancer cells.

Luxdegalutamide_Mechanism cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Ternary Ternary Complex (AR-Luxdegalutamide-E3) AR->Ternary Binds Lux This compound Lux->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_AR Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of this compound-mediated AR degradation.

Experimental Protocols

Several in vitro methods can be employed to quantify the degradation of the Androgen Receptor following treatment with this compound. The most common and robust methods are Western Blotting, Immunofluorescence, and quantitative PCR (qPCR) to measure downstream gene expression.

Western Blotting for AR Degradation

Western blotting is the foundational assay to directly measure the reduction in AR protein levels.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of this compound in a specific cell line.

Materials:

  • AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR, Anti-GAPDH, or Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate for chemiluminescence detection

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate AR-positive prostate cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for a predetermined time, typically 18-24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR signal to the loading control.

    • Calculate the percentage of remaining AR relative to the vehicle control.

    • Plot the percentage of AR degradation against the log of this compound concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Seeding (AR+ Cells) B Treatment with This compound A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (Anti-AR) F->G H Secondary Antibody Incubation (HRP) G->H I Chemiluminescent Detection H->I J Data Analysis (DC50 & Dmax) I->J

Figure 2: Workflow for assessing AR degradation by Western Blot.

Immunofluorescence for AR Localization and Quantification

Immunofluorescence (IF) allows for the visualization of AR protein reduction and changes in its subcellular localization.

Objective: To visually confirm the degradation of AR in situ and observe any changes in its nuclear localization.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-AR

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.

    • Treat cells with this compound or vehicle control as described for the Western blot.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS and permeabilize with Triton X-100 in PBS for 10-15 minutes.

  • Immunostaining:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-AR antibody (diluted in antibody dilution buffer) overnight at 4°C.

    • Wash cells with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash cells with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • A reduction in the AR-specific fluorescence signal in this compound-treated cells compared to controls indicates AR degradation.

    • Image analysis software can be used to quantify the fluorescence intensity per cell.

Quantitative PCR (qPCR) for AR Target Gene Expression

This method indirectly assesses AR degradation by measuring the mRNA levels of AR-regulated genes.

Objective: To determine the functional consequence of AR degradation by measuring the downregulation of AR target gene transcription.

Materials:

  • Treated cell samples

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for AR target genes (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH, HPRT)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound or vehicle control.

    • Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green master mix and primers for AR target genes and a housekeeping gene.

    • Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

    • A decrease in the mRNA levels of AR target genes indicates a functional loss of AR activity due to degradation.

Data Presentation

Quantitative data from the in vitro assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro AR Degradation Potency of this compound

Cell LineAssay TypeParameterValue
VCaPWestern BlotDC50<1 nM
VCaPWestern BlotDmax>90%
LNCaPWestern BlotDC50<1 nM
LNCaPWestern BlotDmax>90%
22Rv1Western BlotDC50TBD
22Rv1Western BlotDmaxTBD

TBD: To be determined by the experiment.

Table 2: Effect of this compound on AR Target Gene Expression

Cell LineTarget GeneTreatment ConcentrationFold Change in mRNA (vs. Vehicle)
LNCaPPSA10 nMTBD
LNCaPFKBP510 nMTBD
VCaPPSA10 nMTBD
VCaPFKBP510 nMTBD

TBD: To be determined by the experiment.

Conclusion

These protocols provide a comprehensive framework for the in vitro evaluation of Androgen Receptor degradation induced by this compound. By employing Western blotting, immunofluorescence, and qPCR, researchers can effectively quantify the potency and functional consequences of AR degradation, providing critical data for drug development and mechanistic studies. For optimal results, it is recommended to optimize antibody concentrations and incubation times for each specific cell line and experimental setup.

References

Application Notes and Protocols: ARV-766 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of ARV-766, a PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader, in the LNCaP and VCaP prostate cancer cell lines. The protocols outlined below are based on preclinical data and are intended to assist in the design and execution of in vitro experiments to evaluate the efficacy and mechanism of action of ARV-766.

Introduction

ARV-766 is an orally bioavailable PROTAC designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] It operates by forming a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[3][4] This mechanism of action presents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a critical driver of disease progression, even in the presence of AR mutations that confer resistance to traditional inhibitors.[5] Preclinical studies have demonstrated that ARV-766 potently degrades wild-type AR and clinically relevant mutants, including the L702H mutation.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of ARV-766 in LNCaP and VCaP prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by ARV-766

Cell LineDC50 (nM)Dmax (%)Reference
LNCaP<1.3>91
VCaP<1>94

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathway

ARV-766 leverages the ubiquitin-proteasome system to achieve targeted degradation of the Androgen Receptor. The diagram below illustrates the mechanism of action.

ARV766_Mechanism ARV-766 Mechanism of Action cluster_0 Cellular Environment ARV766 ARV-766 Ternary Ternary Complex (AR-ARV766-E3) ARV766->Ternary Binds to AR AR Androgen Receptor (AR) AR->Ternary AR_Signaling AR Signaling & Tumor Growth AR->AR_Signaling Promotes E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Recruited by ARV-766 Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades AR Proteasome->AR_Signaling Inhibition of

Caption: Mechanism of ARV-766-mediated AR degradation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro activity of ARV-766.

Cell Culture
  • Cell Lines:

    • LNCaP (ATCC® CRL-1740™): Expresses a mutated AR (T877A).

    • VCaP (ATCC® CRL-2876™): Overexpresses wild-type AR.

  • Culture Medium:

    • For routine maintenance, use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Androgen Deprivation:

    • For experiments investigating ARV-766 activity, it is crucial to use a charcoal-stripped serum (CSS) medium to remove endogenous androgens. Culture cells in RPMI-1640 with 10% CSS for at least 48 hours prior to treatment.

Cell_Culture_Workflow Cell Culture and Treatment Workflow start Start with LNCaP or VCaP cells culture Culture in RPMI-1640 + 10% FBS start->culture passage Passage cells at ~80% confluency culture->passage androgen_deprive Switch to RPMI-1640 + 10% CSS for 48 hours passage->androgen_deprive seed Seed cells into appropriate plates (e.g., 6-well for Western, 96-well for viability) androgen_deprive->seed treat Treat with ARV-766 or vehicle control (DMSO) seed->treat incubation Incubate for desired time points (e.g., 4, 8, 16, 24 hours) treat->incubation harvest Harvest cells for downstream analysis incubation->harvest

Caption: General workflow for cell culture and treatment.

Western Blot Analysis for AR Degradation

This protocol is designed to quantify the degradation of the Androgen Receptor following treatment with ARV-766.

  • Materials:

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary Antibodies: Anti-AR, Anti-β-actin (or other loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

    • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify band intensities and normalize AR levels to the loading control.

Cell Viability Assay

This protocol measures the effect of ARV-766 on the proliferation of LNCaP and VCaP cells.

  • Materials:

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., WST-8, CellTiter-Glo®).

    • Plate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of ARV-766 (e.g., 0.1 nM to 1000 nM) or vehicle control. For some experiments, co-treatment with an AR agonist like R1881 (0.1 nM) may be relevant.

    • Incubation: Incubate the plate for a specified period (e.g., 4 days).

    • Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Expected Outcomes

  • AR Degradation: A dose- and time-dependent decrease in AR protein levels should be observed in both LNCaP and VCaP cells treated with ARV-766, consistent with the reported DC50 and Dmax values. The degradation should be rescued by co-treatment with a proteasome inhibitor.

  • Cell Viability: A reduction in cell viability is expected in both cell lines upon treatment with ARV-766, demonstrating its anti-proliferative effects.

These application notes and protocols provide a solid foundation for investigating the preclinical efficacy of ARV-766 in relevant prostate cancer cell line models. Adherence to these methodologies will enable researchers to generate robust and reproducible data.

References

Application Notes and Protocols for Luxdegalutamide in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Luxdegalutamide (also known as ARV-766), an oral androgen receptor (AR) PROTAC (Proteolysis Targeting Chimera) degrader, in preclinical in vivo animal models of prostate cancer. This compound is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and has been shown to degrade both wild-type and clinically relevant mutant forms of the androgen receptor.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule that induces the degradation of the androgen receptor.[1][2] It functions by forming a ternary complex with the androgen receptor and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.[1] This degradation of the AR protein inhibits AR-mediated signaling and the proliferation of AR-dependent tumor cells.

Luxdegalutamide_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound (ARV-766) AR Androgen Receptor (AR) This compound->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3 Ligase Proteasome Proteasome AR->Proteasome Enters Proteasome Ternary_Complex This compound-AR-E3 Ligase Ternary Complex Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degradation Ub Ubiquitin Ub->AR Tags AR for Degradation Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound in preclinical animal models based on available information.

Table 1: In Vivo Efficacy of this compound in VCaP Xenograft Model

Animal ModelTreatmentDosage (mg/kg/day)Administration RouteTumor Growth Inhibition (TGI)Reference
Intact (non-castrated) CB17/scid mice with VCaP xenograftsThis compound (ARV-766)1Oral34%
3Oral74%
10Oral98%
Enzalutamide20OralLimited efficacy

Table 2: Suggested Formulation for Oral Administration in Mice

ComponentPercentageConcentration
DMSO10%-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline90%20%

Experimental Protocols

Protocol 1: Establishment of Prostate Cancer Xenograft Models (LNCaP and VCaP)

This protocol describes the subcutaneous implantation of LNCaP or VCaP prostate cancer cells into immunocompromised mice to establish tumor xenografts.

Materials:

  • LNCaP or VCaP human prostate cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Male immunodeficient mice (e.g., BALB/c nude, SCID, or CB17/scid), 6-8 weeks old

  • Sterile syringes (1 mL) and needles (27G)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture LNCaP or VCaP cells under standard conditions to ~80% confluency.

    • On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.

    • Perform a cell count and assess viability (should be >95%).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 107 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation and Cell Implantation:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane.

    • Prepare the injection site on the flank of the mouse by shaving and disinfecting with 70% ethanol.

    • Draw 0.1 mL of the cell suspension (containing 2 x 106 cells) into a 1 mL syringe with a 27G needle.

    • Subcutaneously inject the cell suspension into the prepared flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).

Xenograft_Establishment_Workflow start Start cell_culture Culture LNCaP or VCaP Cells start->cell_culture harvest_cells Harvest and Prepare Cells cell_culture->harvest_cells prepare_suspension Prepare Cell Suspension (PBS + Matrigel) harvest_cells->prepare_suspension inject_cells Subcutaneous Injection of Cells prepare_suspension->inject_cells anesthetize_mouse Anesthetize Mouse anesthetize_mouse->inject_cells monitor_tumor Monitor Tumor Growth inject_cells->monitor_tumor treatment Initiate Treatment monitor_tumor->treatment end End treatment->end

Caption: Experimental workflow for xenograft establishment.

Protocol 2: Oral Administration of this compound

This protocol details the preparation and oral administration of this compound to mice bearing prostate cancer xenografts.

Materials:

  • This compound (ARV-766) powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22G, straight or curved)

  • Syringes (1 mL)

Procedure:

  • Preparation of Formulation:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

    • Weigh the required amount of this compound powder.

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the final dosing formulation, add the this compound stock solution to the 20% SBE-β-CD in saline to achieve the desired final concentration and a final DMSO concentration of 10%.

    • For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of 20% SBE-β-CD in saline.

    • Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • Oral Administration (Gavage):

    • Weigh each mouse to determine the correct volume of the dosing solution to administer based on the desired mg/kg dose. (e.g., for a 10 mg/kg dose in a 20 g mouse, administer 0.2 mg, which is 200 µL of a 1 mg/mL solution).

    • Gently restrain the mouse.

    • Fill a 1 mL syringe with the appropriate volume of the this compound suspension and attach an oral gavage needle.

    • Carefully insert the gavage needle into the mouse's esophagus and deliver the formulation directly into the stomach.

    • Administer the treatment once daily, or as required by the experimental design.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of toxicity or adverse effects.

    • Continue to measure tumor volume and body weight regularly throughout the study.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Application Notes and Protocols for Measuring the DC50 of Luxdegalutamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Luxdegalutamide, also known as ARV-766, is an orally bioavailable, second-generation Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, it works by inducing the formation of a ternary complex between the AR protein and an E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of AR, marking it for degradation by the cell's proteasome.[2] This mechanism is effective against wild-type AR and clinically relevant mutants associated with resistance to conventional therapies in metastatic castration-resistant prostate cancer (mCRPC), such as L702H, H875Y, and T878A.

The efficacy of a PROTAC like this compound is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating its potency. Dmax is the maximum percentage of protein degradation achievable. This document provides detailed protocols for determining the DC50 of this compound in relevant cancer cell lines.

This compound's Mechanism of Action

The diagram below illustrates the signaling pathway for AR degradation mediated by this compound.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound (ARV-766) Ternary Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary Binds AR Androgen Receptor (Target Protein) AR->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation Degraded AR (Amino Acids) Proteasome->Degradation Degrades Recycled_PROTAC Recycled This compound Proteasome->Recycled_PROTAC Releases

Caption: this compound-mediated protein degradation pathway.

Data Presentation: this compound Degradation Efficacy

The following table summarizes the known degradation and anti-proliferative potency of this compound in AR-positive prostate cancer cell lines.

CompoundTargetCell LineDC50 (Degradation)IC50 (Anti-proliferation)Reference
This compound (ARV-766) Androgen Receptor (AR)VCaP< 1 nM11.5 nM
This compound (ARV-766) Androgen Receptor (AR)LNCaP1.1 nM2.8 nM

Experimental Workflow for DC50 Determination

This diagram outlines the general workflow for measuring the DC50 of this compound.

DC50_Workflow arrow arrow A 1. Cell Seeding (e.g., VCaP, LNCaP cells in multi-well plates) B 2. This compound Treatment (Prepare serial dilutions and treat cells. Include vehicle control - DMSO.) A->B C 3. Incubation (Allow sufficient time for protein degradation, e.g., 18-24 hours) B->C D 4. Cell Processing (Lysis for Western Blot or Fix/Permeabilize for ICW) C->D E 5. AR Protein Quantification (Western Blot or In-Cell Western) D->E F 6. Data Normalization (Normalize to loading control (WB) or cell number (ICW)) E->F G 7. DC50 Calculation (Plot dose-response curve and perform non-linear regression) F->G

Caption: General experimental workflow for DC50 determination.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the initial steps of cell culture and treatment with this compound.

Materials:

  • AR-positive prostate cancer cell lines (e.g., VCaP, LNCaP).

  • Complete growth medium appropriate for the cell line.

  • This compound (ARV-766).

  • Dimethyl sulfoxide (DMSO).

  • Multi-well plates (6-well for Western Blot, 96-well for In-Cell Western).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Culture VCaP or LNCaP cells according to standard protocols. Seed the cells into either 6-well or 96-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvesting. Allow cells to adhere overnight.

  • PROTAC Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the this compound stock in complete growth medium to achieve the desired final concentrations. A typical concentration range for DC50 determination is 0.01 nM to 1000 nM.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (ensure final DMSO concentration is ≤ 0.1% to avoid toxicity).

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time to allow for AR degradation. A common time point for DC50 determination is 18-24 hours.

Protocol 2: Western Blotting for AR Degradation

Western blotting is a standard method to visualize and quantify protein levels.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and electrophoresis equipment.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Anti-AR antibody, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-AR antibody (at the manufacturer's recommended dilution) overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Loading Control: Re-probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Densitometry: Quantify the band intensities for AR and the loading control using image analysis software (e.g., ImageJ).

Protocol 3: In-Cell Western (ICW) Assay for AR Degradation

The In-Cell Western (ICW) assay, or cell-based ELISA, is a quantitative, high-throughput immunofluorescence method performed in multi-well plates.

Materials:

  • 96-well or 384-well plates.

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking Buffer (e.g., Intercept® Blocking Buffer or similar).

  • Primary antibody: Anti-AR antibody.

  • Secondary antibody conjugated to a near-infrared (NIR) fluorophore (e.g., IRDye® 800CW).

  • Cell stain for normalization (e.g., CellTag™ 700 Stain).

  • NIR imaging system (e.g., LI-COR® Odyssey®).

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in Protocol 1.

  • Fixation: After treatment, remove the medium and add 150 µL of Fixation Solution to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Remove the fixation solution and wash the cells multiple times with Permeabilization Buffer.

  • Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation: Remove the blocking buffer and add the primary anti-AR antibody diluted in antibody diluent. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate several times with wash buffer (e.g., 0.1% Tween-20 in PBS).

  • Secondary Antibody and Cell Stain Incubation: Add the NIR-conjugated secondary antibody and the cell normalization stain, both diluted in antibody diluent. Incubate for 1 hour at room temperature, protected from light.

  • Final Wash: Wash the plate several times to remove unbound antibodies.

  • Imaging: Scan the dry plate using a NIR imaging system, detecting the signal from the secondary antibody (e.g., 800 nm channel) and the cell stain (e.g., 700 nm channel).

Protocol 4: Data Analysis and DC50 Calculation

This protocol describes how to analyze the quantitative data to determine the DC50 value.

Data_Analysis_Flow cluster_1 Data Analysis Pipeline RawData Raw Data (WB Band Intensity or ICW Fluorescence) Normalize Normalization RawData->Normalize CalcDeg Calculate % Degradation Normalize->CalcDeg Normalized AR Signal (Signal_AR / Signal_Control) Plot Plot Dose-Response Curve (% Degradation vs. log[Concentration]) CalcDeg->Plot Degradation (%) = 100 * (1 - (Signal_Treated / Signal_Vehicle)) Fit Non-linear Regression Fit (log(inhibitor) vs. response - variable slope) Plot->Fit Result Determine DC50 and Dmax Fit->Result

Caption: Logical workflow for data analysis and DC50 calculation.

Procedure:

  • Normalization:

    • For Western Blot: For each lane, divide the AR band intensity by the intensity of the corresponding loading control band to get the normalized AR level.

    • For In-Cell Western: For each well, divide the background-subtracted AR signal (800 nm channel) by the background-subtracted cell stain signal (700 nm channel).

  • Calculate Percent Degradation: Determine the average normalized signal for the vehicle control wells. For each this compound-treated sample, calculate the percent degradation using the formula: % Degradation = (1 - (Normalized Signal_Treated / Average Normalized Signal_Vehicle)) * 100

  • Generate Dose-Response Curve: Plot the percent degradation on the Y-axis against the logarithm of the this compound concentration on the X-axis.

  • Non-linear Regression: Use graphing software (e.g., GraphPad Prism) to fit the data to a non-linear regression model, such as the [log(inhibitor) vs. response -- Variable slope (four parameters)] equation.

  • Determine DC50 and Dmax: The software will calculate the best-fit values for the DC50 (the concentration that gives a response halfway between the bottom and top plateaus) and the Dmax (the top plateau of the curve, representing the maximal degradation achieved).

References

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor Degradation by JSB462

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSB462, also known as Luxdegalutamide and ARV-766, is a potent and selective androgen receptor (AR) degrader.[1][2] As a Proteolysis Targeting Chimera (PROTAC), JSB462 functions by inducing the proximity of the androgen receptor to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][2] This mechanism of action makes JSB462 a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC), by eliminating the key driver of tumor growth.[1] Western blotting is a crucial technique for quantifying the degradation of AR in response to JSB462 treatment, thereby enabling the assessment of its efficacy.

Signaling Pathway of JSB462-Mediated Androgen Receptor Degradation

JSB462 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the AR. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the AR, marking it for recognition and degradation by the 26S proteasome. This process results in the elimination of the AR protein from the cell.

cluster_0 Mechanism of JSB462 Action JSB462 JSB462 Ternary_Complex JSB462-AR-E3 Ternary Complex JSB462->Ternary_Complex AR Androgen Receptor AR->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

JSB462-mediated androgen receptor degradation pathway.

Quantitative Data on Androgen Receptor Degradation

JSB462 induces potent, dose-dependent, and time-dependent degradation of the androgen receptor in prostate cancer cell lines. Preclinical data has shown that JSB462 has a half-maximal degradation concentration (DC50) of less than 1 nM in VCaP cells and can achieve over 90% degradation of the androgen receptor in vivo. The following tables provide representative data on the efficacy of JSB462 in reducing AR protein levels.

Table 1: Dose-Dependent Degradation of Androgen Receptor by JSB462

JSB462 Concentration (nM)Androgen Receptor Degradation (%) after 24h
0 (Vehicle)0
0.125
160
1092
10098

Table 2: Time-Dependent Degradation of Androgen Receptor by JSB462

Treatment Time (hours)Androgen Receptor Degradation (%) with 10 nM JSB462
00
455
880
1695
2492

Experimental Protocol: Western Blot for Androgen Receptor Degradation

This protocol details the steps for assessing the degradation of the androgen receptor in prostate cancer cell lines, such as LNCaP or VCaP, following treatment with JSB462.

Materials and Reagents
  • Cell Lines: LNCaP or VCaP (AR-positive human prostate cancer cell lines)

  • Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • JSB462: Stock solution prepared in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • Membranes: PVDF or nitrocellulose membranes

  • Transfer Buffer: Standard Tris-Glycine transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Anti-Androgen Receptor antibody

    • Anti-GAPDH or Anti-β-actin antibody (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Phosphate-Buffered Saline (PBS)

  • DMSO (vehicle control)

Experimental Workflow

A 1. Cell Culture and Treatment (LNCaP or VCaP cells) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR and Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis I->J

Western blot experimental workflow.
Step-by-Step Methodology

1. Cell Culture and Treatment

  • Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of JSB462 in culture medium from a DMSO stock solution. Final DMSO concentration should not exceed 0.1%.

  • For dose-response experiments, treat the cells with increasing concentrations of JSB462 (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

  • For time-course experiments, treat the cells with a fixed concentration of JSB462 (e.g., 10 nM) for various durations (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. Western Blotting

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load the samples into the wells of a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-AR antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Repeat the immunoblotting process for the loading control protein (GAPDH or β-actin) on the same membrane after stripping or on a separate gel.

6. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the AR band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No AR Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Suboptimal antibody concentrationOptimize the primary antibody dilution.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Primary antibody is not specificUse a more specific or validated primary antibody.
Protein degradationEnsure fresh protease inhibitors are added to the lysis buffer and keep samples on ice.

Conclusion

This protocol provides a comprehensive framework for utilizing Western blotting to characterize the degradation of the androgen receptor induced by JSB462. The expected results would demonstrate a dose- and time-dependent decrease in AR protein levels, confirming the mechanism of action of JSB462. This method is a fundamental tool for the preclinical evaluation of novel AR degraders in cancer research and drug development.

References

Application Notes and Protocols for Luxdegalutamide in Murine Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxdegalutamide (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the androgen receptor (AR) for degradation.[1][2] As a second-generation AR degrader, it has demonstrated a broader efficacy profile and improved tolerability in preclinical models compared to its predecessor, Bavdegalutamide (ARV-110).[3] this compound effectively degrades both wild-type AR and clinically relevant ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A, which are associated with resistance to conventional anti-androgen therapies. These characteristics make this compound a promising therapeutic candidate for metastatic castration-resistant prostate cancer (mCRPC).

These application notes provide detailed protocols for the preparation and administration of this compound for murine xenograft studies, along with a summary of its preclinical efficacy.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This heterobifunctional molecule simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of the AR with ubiquitin, marking it for degradation by the proteasome. Unlike traditional inhibitors that merely block receptor activity, this compound leads to the elimination of the AR protein.

Luxdegalutamide_Pathway cluster_cell Tumor Cell This compound This compound (ARV-766) Ternary_Complex Ternary Complex (AR-Luxdegalutamide-E3) This compound->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->this compound Recycled Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degrades

Caption: Mechanism of Action of this compound.

Preclinical Efficacy Data

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of prostate cancer. The following tables summarize key in vitro degradation and in vivo efficacy data.

Table 1: In Vitro Degradation of Androgen Receptor by this compound

Cell LineAR StatusDC50 (nM)Dmax (%)
LNCaPWild-Type< 1.3> 91
VCaPWild-Type< 1.0> 94

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vivo Efficacy of this compound in a VCaP Murine Xenograft Model

Treatment GroupDaily Dose (mg/kg)Tumor Growth Inhibition (%)
This compound134
This compound374
This compound1098

Data from an intact (non-castrated) CB17/SCID mouse model. In vivo studies have shown robust AR degradation with a Dmax of >90% at efficacious doses.

Experimental Protocols

The following protocols provide a general framework for the preparation of this compound and its use in a murine xenograft study. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is based on formulations used for similar oral small molecule inhibitors in preclinical studies.

Materials:

  • This compound (ARV-766) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Deionized water (ddH2O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound powder in DMSO to a final concentration of 50 mg/mL.

    • Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication may be used if necessary. This stock solution should be stored at -20°C or -80°C for long-term stability.

  • Formulation for Oral Gavage (Example for a 10 mg/kg dose):

    • The final dosing volume for oral gavage in mice is typically 100 µL (0.1 mL). For a 20g mouse, a 10 mg/kg dose requires 0.2 mg of this compound.

    • A common vehicle for oral administration consists of a mixture of solvents to ensure solubility and stability. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

    • To prepare 1 mL of dosing solution at 2 mg/mL (for a 10 mg/kg dose in a 20g mouse at 100 µL volume):

      • In a sterile microcentrifuge tube, add 400 µL of PEG300.

      • Add 40 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300.

      • Vortex thoroughly to mix. The solution should be clear.

      • Add 50 µL of Tween 80 and vortex again until the solution is homogenous.

      • Add 510 µL of ddH2O to bring the final volume to 1 mL.

      • Vortex thoroughly. The final solution should be a clear, homogenous mixture.

    • This formulation should be prepared fresh daily for administration.

Protocol 2: Murine Xenograft Study Workflow

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous prostate cancer xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) are required for xenograft studies. The choice of strain may depend on the specific tumor cell line.

Cell Lines:

  • VCaP or LNCaP prostate cancer cell lines are commonly used and are known to be responsive to this compound.

Xenograft_Workflow cluster_setup Study Setup cluster_monitoring Tumor Growth and Treatment cluster_endpoint Study Endpoint and Analysis A Prostate Cancer Cell Culture (VCaP or LNCaP) B Cell Harvest and Preparation in Matrigel A->B C Subcutaneous Implantation into Immunocompromised Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups (e.g., 100-150 mm³) D->E F Daily Oral Gavage: Vehicle Control vs. This compound E->F G Continued Tumor Volume Measurement F->G H Body Weight and Health Monitoring F->H I Euthanasia and Tumor Excision G->I Endpoint Reached H->I J Tumor Weight Measurement I->J K Pharmacodynamic Analysis: Western Blot for AR levels, Immunohistochemistry I->K L Data Analysis: Tumor Growth Inhibition, Statistical Analysis J->L K->L

Caption: General workflow for a murine xenograft study.

Procedure:

  • Cell Implantation:

    • Prostate cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a mixture of media and Matrigel and implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Monitoring:

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.

  • Randomization and Treatment:

    • Once tumors reach the desired size, mice are randomized into treatment and control groups.

    • Administer this compound or the vehicle control daily via oral gavage at the predetermined doses.

    • Monitor animal health and body weight throughout the study.

  • Study Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • At the endpoint, mice are euthanized, and tumors are excised and weighed.

    • A portion of the tumor tissue can be snap-frozen for Western blot analysis to quantify AR protein levels or fixed in formalin for immunohistochemical analysis.

Conclusion

This compound is a potent AR-degrading PROTAC with significant preclinical activity in prostate cancer xenograft models. The provided protocols offer a starting point for researchers to design and execute in vivo studies to further evaluate its therapeutic potential. Careful preparation of the dosing formulation and a well-structured xenograft study design are critical for obtaining reliable and reproducible results.

References

Handling and storage guidelines for Luxdegalutamide powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxdegalutamide (also known as ARV-766) is an orally bioavailable, potent proteolysis-targeting chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4][5] As a second-generation AR degrader, it has shown efficacy against wild-type AR and clinically relevant ligand-binding domain mutants, which are associated with resistance in metastatic castration-resistant prostate cancer (mCRPC). These application notes provide essential guidelines for the proper handling, storage, and use of this compound powder in a laboratory setting to ensure its stability, efficacy, and the safety of personnel.

Safety and Handling Precautions

A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound powder. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

2.2 Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

  • Avoid the formation of dust and aerosols during handling.

  • Prevent contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the SDS.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling the substance.

Storage Guidelines

Proper storage is critical to maintain the integrity and stability of this compound. The guidelines below are compiled from various supplier recommendations.

3.1 this compound Powder Storage

ParameterRecommended ConditionDurationNotes
Temperature-20°C≥ 4 yearsKeep container tightly sealed.
4°C2 yearsKeep container tightly sealed in a cool, well-ventilated area.
LightProtect from direct sunlight---Store in an opaque or amber vial.
MoistureAvoid exposure to moisture---Store in a sealed container, preferably with a desiccant.

3.2 this compound Stock Solution Storage

Once dissolved in a solvent, stock solutions should be aliquoted to minimize freeze-thaw cycles.

SolventStorage TemperatureDurationNotes
DMSO-80°C6 months to 1 yearSealed storage, away from moisture.
DMSO-20°C1 monthSealed storage, away from moisture.

Solubility and Solution Preparation

This compound is insoluble in water and ethanol. The recommended solvent for creating stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).

4.1 Solubility Data

SolventMaximum SolubilityMolar ConcentrationNotes
DMSO100 mg/mL123.77 mMUse of fresh, non-hygroscopic DMSO is critical as moisture can reduce solubility. Sonication may be required.
DMSO250 mg/mL309.43 mMAs reported by some suppliers.

4.2 Protocol for Preparation of a 100 mM DMSO Stock Solution

This protocol provides a method for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous/fresh DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 80.8 mg of this compound (Molecular Weight: 807.95 g/mol ).

  • Add the calculated volume of fresh DMSO to the powder.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in amber tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as per the guidelines in Table 3.2.

Experimental Protocols and Workflows

5.1 General Workflow for Handling this compound

The following diagram illustrates the recommended workflow from receiving the compound to its experimental use.

G cluster_receipt Receiving and Initial Storage cluster_prep Preparation of Stock Solution cluster_exp Experimental Use Receive Receive this compound Powder StorePowder Store Powder at -20°C or 4°C (Sealed, Protected from Light/Moisture) Receive->StorePowder Equilibrate Equilibrate Powder to Room Temp StorePowder->Equilibrate Prepare for Use Weigh Weigh Powder in Fume Hood Equilibrate->Weigh AddDMSO Add Fresh DMSO Weigh->AddDMSO Dissolve Vortex / Sonicate to Dissolve AddDMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreSolution Store Stock Solution at -80°C or -20°C Aliquot->StoreSolution Thaw Thaw Aliquot StoreSolution->Thaw Prepare for Use Dilute Prepare Working Solution (Dilute with Assay Medium) Thaw->Dilute Experiment Perform Experiment Dilute->Experiment G Start Start: this compound Received Form What is the form of the compound? Start->Form Powder Solid Powder Form->Powder Powder Solution DMSO Stock Solution Form->Solution Solution DurationPowder Expected Storage Duration? StoreNeg20 Store at -20°C (Sealed, Dark, Dry) For up to 4 years DurationPowder->StoreNeg20 Long-term (>2 years) Store4C Store at 4°C (Sealed, Dark, Dry) For up to 2 years DurationPowder->Store4C Short-term (<2 years) DurationSolution Expected Storage Duration? StoreNeg80 Aliquot and Store at -80°C For up to 1 year DurationSolution->StoreNeg80 Long-term (>1 month) StoreNeg20Sol Aliquot and Store at -20°C For up to 1 month DurationSolution->StoreNeg20Sol Short-term (<1 month) Powder->DurationPowder Solution->DurationSolution

References

Application of Luxdegalutamide in Castration-Resistant Prostate Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxdegalutamide (also known as ARV-766) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase machinery to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression, even in the context of resistance to conventional AR-targeted therapies.[2] this compound has demonstrated the ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A, which are associated with resistance to drugs like abiraterone and enzalutamide.[1] Preclinical studies have shown significant anti-tumor activity in various CRPC models.

These application notes provide a summary of the key preclinical data for this compound and detailed protocols for its evaluation in in vitro and in vivo CRPC models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating this compound in CRPC models.

Table 1: In Vitro Androgen Receptor Degradation

Cell LineAR StatusDC50 (Half-Maximal Degradation Concentration)Dmax (Maximum Degradation)Reference
VCaPWild-Type<1 nM>90% (in vivo)
LNCaPT878A MutantNot specifiedNot specified
Models with L702H, H875Y mutantsMutantPotent degradation maintainedNot specified

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

Xenograft ModelTreatmentTumor Growth InhibitionAR Degradation in TumorReference
LNCaPThis compoundSignificant and dose-dependent>90%
VCaPThis compoundSignificant and dose-dependent>90%
Enzalutamide-insensitive VCaPThis compoundSignificantNot specified

Signaling Pathways and Experimental Workflows

Luxdegalutamide_Mechanism_of_Action This compound (ARV-766) Mechanism of Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (AR-Luxdegalutamide-E3 Ligase) This compound->Ternary_Complex AR Androgen Receptor (AR) (Wild-Type or Mutant) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Downstream_Effects Inhibition of AR Signaling & Tumor Growth Inhibition Degradation->Downstream_Effects

Caption: Mechanism of action of this compound, a PROTAC that induces AR degradation.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for this compound cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Cell_Culture CRPC Cell Lines (LNCaP, VCaP, etc.) AR_Degradation_Assay AR Degradation Assay (Western Blot) Cell_Culture->AR_Degradation_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability_Assay Data_Analysis_In_Vitro Determine DC50 & IC50 AR_Degradation_Assay->Data_Analysis_In_Vitro Cell_Viability_Assay->Data_Analysis_In_Vitro Xenograft_Model CRPC Xenograft Model (LNCaP or VCaP) Data_Analysis_In_Vitro->Xenograft_Model Candidate for In Vivo Studies Treatment Oral Administration of This compound Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (AR levels in tumor) Treatment->PD_Analysis Data_Analysis_In_Vivo Assess Tumor Growth Inhibition Tumor_Measurement->Data_Analysis_In_Vivo

Caption: Workflow for the preclinical evaluation of this compound in CRPC models.

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay (Western Blot)

Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of this compound in CRPC cell lines.

Materials:

  • CRPC cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 4-15% Mini-PROTEAN TGX Gels)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-AR (e.g., rabbit monoclonal), anti-GAPDH or anti-β-actin (e.g., mouse monoclonal)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed LNCaP or VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1 nM to 1000 nM). Aspirate the medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against a loading control (GAPDH or β-actin). Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control for each concentration of this compound to determine the DC50 and Dmax.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of CRPC cells.

Materials:

  • CRPC cell lines (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a CRPC xenograft mouse model.

Materials:

  • Male immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old)

  • CRPC cell lines (LNCaP or VCaP)

  • Matrigel

  • This compound

  • Vehicle for oral gavage

  • Calipers

  • Surgical tools for tumor excision

Protocol:

  • Tumor Cell Implantation:

    • Harvest LNCaP or VCaP cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound in a suitable vehicle for oral administration.

    • Administer this compound orally once daily at the desired dose levels (e.g., 1, 3, 10 mg/kg). The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Continue treatment for the specified duration (e.g., 21-28 days).

    • Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for AR levels).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Solubility of Luxdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of Luxdegalutamide (also known as ARV-766) in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Detailed protocols for solubility determination and solution preparation are included to ensure accurate and reproducible results in research and development settings.

Introduction to this compound

This compound is an orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] As a heterobifunctional molecule, it recruits an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action makes it a promising candidate for the treatment of prostate cancer, including castration-resistant forms. Given its therapeutic potential, understanding its solubility is critical for in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended, as moisture can reduce the solubility of the compound.[4][5]

Solvent/SystemSolubility (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO) 100 - 250123.77 - 309.43Requires sonication for dissolution. Use of fresh, anhydrous DMSO is crucial as it is hygroscopic.
Water Insoluble-
Ethanol Insoluble-
In vivo Formulation 1 2.53.0910% DMSO + 90% (20% SBE-β-CD in Saline).

Experimental Protocols

General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a general method for determining the thermodynamic solubility of a compound like this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, PBS)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

    • Incubate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in mg/mL and mM.

Protocol for Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of In Vivo Formulations

Formulation 1: SBE-β-CD in Saline

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 2.5 mg/mL final formulation, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly. Sonication may be required to obtain a uniform suspension.

Formulation 2: PEG300 and Tween 80

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile water (ddH₂O) and mix thoroughly.

  • This formulation should be prepared fresh before use.

Formulation 3: Corn Oil

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL final volume, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly.

  • This formulation should be prepared fresh before use.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound functions as a PROTAC, inducing the degradation of the androgen receptor. The following diagram illustrates this process.

Luxdegalutamide_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) Ternary AR-Luxdegalutamide-E3 Complex AR->Ternary Lux This compound (PROTAC) Lux->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of Action of this compound as a PROTAC.

Experimental Workflow: Solubility Determination

The diagram below outlines the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start prep Add excess this compound to solvent start->prep equilibrate Equilibrate on shaker (24-48h at 25°C) prep->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate collect Collect clear supernatant separate->collect analyze Dilute and analyze by HPLC/LC-MS collect->analyze calculate Calculate solubility analyze->calculate end End calculate->end Formulation_Prep cluster_formulations In Vivo Formulations stock This compound in DMSO Stock Solution form1 Formulation 1: + SBE-β-CD in Saline stock->form1 form2 Formulation 2: + PEG300, Tween 80, ddH₂O stock->form2 form3 Formulation 3: + Corn Oil stock->form3

References

Application Notes and Protocols for Assessing Luxdegalutamide's Effect on Androgen Receptor Target Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxdegalutamide (also known as ARV-766) is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, it forms a ternary complex with the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action effectively abrogates AR signaling, which is a critical driver of prostate cancer progression.[3] this compound has demonstrated efficacy in degrading both wild-type AR and clinically relevant mutants associated with resistance to conventional therapies, such as the L702H, H875Y, and T878A mutations.[1]

These application notes provide detailed protocols for assessing the biological effect of this compound on AR and its downstream target genes in preclinical models of prostate cancer. The following experimental workflows are designed to enable researchers to quantify AR degradation and the subsequent transcriptional repression of AR target genes.

Mechanism of Action: this compound-Mediated AR Degradation

This compound hijacks the cell's natural protein disposal system to eliminate the AR protein. One part of the molecule binds to the AR, while the other end recruits an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the AR, tagging it for destruction by the proteasome. The degradation of AR prevents its translocation to the nucleus, its binding to Androgen Response Elements (AREs) on the DNA, and the subsequent transcription of genes that drive tumor growth.

Luxdegalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lux This compound Ternary Ternary Complex (AR-Lux-E3) Lux->Ternary AR Androgen Receptor (AR) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Degradation->AR_nucleus ARE Androgen Response Element (ARE) TargetGenes AR Target Genes (e.g., KLK3, TMPRSS2) Transcription Transcription Blocked

Caption: this compound Mechanism of Action.

Data Presentation: Quantifying the Effects of this compound

The efficacy of this compound can be quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Preclinical studies have shown that this compound potently degrades AR in various prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by this compound

Cell LineAR StatusThis compound ConcentrationAR Degradation (%)Reference
VCaPWild-Type< 1 nM~50% (DC50)
VCaPWild-Type≥ 10 nM>90% (Dmax)
LNCaPT878A MutantDose-dependentSignificant Degradation

The degradation of AR leads to a downstream reduction in the transcription of AR target genes. This can be quantified by measuring mRNA levels of well-established AR-responsive genes such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), Transmembrane Serine Protease 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5).

Table 2: Representative Data on the Downregulation of AR Target Gene mRNA in VCaP Cells Treated with this compound for 24 hours (Hypothetical Data Based on Known Mechanism)

This compound (nM)KLK3 (PSA) mRNA Reduction (%)TMPRSS2 mRNA Reduction (%)FKBP5 mRNA Reduction (%)
0.1252018
1605550
10959290
100989694

Experimental Protocols

The following are detailed protocols to assess the in vitro effects of this compound.

Experimental_Workflow cluster_protein Protein Analysis cluster_rna RNA Analysis cluster_chromatin Chromatin Analysis start Start: Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment harvest Harvest Cells treatment->harvest lysis_p Cell Lysis (RIPA Buffer) harvest->lysis_p lysis_r RNA Extraction harvest->lysis_r fixation Cross-linking (Formaldehyde) harvest->fixation quant_p Protein Quantification (BCA Assay) lysis_p->quant_p wb Western Blot for AR Degradation quant_p->wb cDNA cDNA Synthesis lysis_r->cDNA qpcr RT-qPCR for Target Genes cDNA->qpcr rnaseq RNA-Seq (Transcriptome-wide) cDNA->rnaseq chip Chromatin Immunoprecipitation (ChIP) with anti-AR antibody fixation->chip chipseq ChIP-Seq (Genome-wide AR binding) chip->chipseq

Caption: General Experimental Workflow.
Protocol 1: Western Blot Analysis of AR Degradation

This protocol is used to quantify the reduction in AR protein levels following this compound treatment.

1. Cell Culture and Treatment:

  • Plate prostate cancer cells (e.g., VCaP or LNCaP) in 6-well plates and allow them to attach overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR (e.g., anti-AR N-20) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the AR band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for AR Target Gene Expression

This protocol measures the change in mRNA levels of AR target genes.

1. Cell Culture and Treatment:

  • Follow the same procedure as in Protocol 1 for cell culture and treatment with this compound.

2. RNA Extraction and cDNA Synthesis:

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.

3. qPCR:

  • Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis to verify the specificity of the amplified products.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

Table 3: Recommended qPCR Primers for Human AR Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
KLK3 (PSA)AGGCCTTCCCTGTACACCAAGTCTTGGCCTGGTCATTTCC
TMPRSS2CAGGAGTGGACTGGCTACGAGATTAGCAGGTACACGGGAGC
FKBP5GGAGGGAAGAGGGAGAGGAGTCCAGAGGGAAGGAAGGAGA
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)

This protocol identifies the genome-wide binding sites of AR and assesses how this compound treatment affects AR's interaction with chromatin.

1. Cell Culture, Treatment, and Cross-linking:

  • Culture and treat cells with this compound or vehicle as described previously.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine.

2. Cell Lysis and Chromatin Shearing:

  • Harvest the cells and lyse them to release the nuclei.

  • Isolate the nuclei and lyse them to release the chromatin.

  • Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the sheared chromatin overnight at 4°C with an anti-AR antibody or a negative control IgG.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

  • Purify the immunoprecipitated DNA using a DNA purification kit.

  • Prepare a sequencing library from the purified DNA according to the instructions of the sequencing platform (e.g., Illumina).

6. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.

  • Align the sequencing reads to the reference genome.

  • Perform peak calling to identify regions of AR enrichment.

  • Compare the AR binding profiles between this compound-treated and vehicle-treated samples to identify differential binding sites.

  • Annotate the peaks to nearby genes to identify potential direct AR target genes whose regulation is affected by this compound.

Protocol 4: RNA Sequencing (RNA-Seq)

This protocol provides a comprehensive, transcriptome-wide view of the changes in gene expression induced by this compound.

1. Cell Culture, Treatment, and RNA Extraction:

  • Follow the same procedures as in Protocol 2 for cell culture, treatment, and RNA extraction. Ensure high-quality RNA (RIN > 8.0).

2. Library Preparation:

  • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

  • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR.

3. Sequencing:

  • Quantify and assess the quality of the library.

  • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the reference genome or transcriptome.

  • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

  • Identify differentially expressed genes between this compound-treated and vehicle-treated samples.

  • Perform pathway analysis and gene set enrichment analysis (GSEA) to identify biological pathways significantly affected by this compound treatment.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the molecular effects of this compound. By employing these techniques, it is possible to quantify the degradation of the Androgen Receptor and assess the downstream consequences on its target gene expression, thereby elucidating the mechanism of action of this promising therapeutic agent for prostate cancer.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy of ARV-766 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ARV-766. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during in vitro experiments, leading to lower-than-expected efficacy of the androgen receptor (AR) degrader, ARV-766.

Understanding ARV-766

ARV-766 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the androgen receptor (AR) for degradation.[1][2][3] It functions by forming a ternary complex with the AR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][3] This mechanism of action makes it a potent agent for inhibiting AR signaling in prostate cancer cells, including those with mutations that confer resistance to traditional AR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro potency of ARV-766?

A1: Preclinical data have shown that ARV-766 is a potent degrader of the androgen receptor. In wild-type VCaP prostate cancer cells, the half-maximal degradation concentration (DC50) is less than 1 nM, with a maximum degradation (Dmax) of over 94%. In LNCaP cells, the DC50 is less than 1.3 nM, with a Dmax greater than 91%.

Q2: Which cell lines are suitable for in vitro experiments with ARV-766?

A2: Prostate cancer cell lines that express the androgen receptor, such as LNCaP and VCaP, are commonly used and have shown sensitivity to ARV-766. It is crucial to ensure that the selected cell line also expresses sufficient levels of the Cereblon (CRBN) E3 ligase for the PROTAC to function effectively.

Q3: How should I prepare and store ARV-766 for in vitro use?

A3: ARV-766 is soluble in DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Q4: What is the "hook effect" and how can it affect my ARV-766 experiments?

A4: The "hook effect" is a phenomenon common to PROTACs where at very high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve. This occurs because the excess PROTAC molecules can form non-productive binary complexes with either the androgen receptor or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. It is important to perform a wide dose-response experiment to identify the optimal concentration range for ARV-766 and to avoid misinterpreting a lack of degradation at high concentrations as inactivity of the compound.

Troubleshooting Guide

Issue 1: Little to No Degradation of Androgen Receptor Observed

If you are not observing the expected degradation of the androgen receptor in your Western blot experiments, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Suboptimal ARV-766 Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation and to rule out the "hook effect".
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal duration of ARV-766 treatment for maximal AR degradation.
Low E3 Ligase (CRBN) Expression Confirm the expression of Cereblon (CRBN) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN levels.
Proteasome Inhibition To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding ARV-766. This should "rescue" the AR from degradation.
Compound Instability Ensure that the ARV-766 stock solution has been stored correctly and prepare fresh dilutions in media for each experiment. Assess the stability of ARV-766 in your specific cell culture media if you suspect degradation of the compound itself.
Issue 2: Inconsistent or Variable Efficacy Between Experiments

Variability in the efficacy of ARV-766 can be frustrating. Here are some factors to consider to improve the reproducibility of your results:

Possible Cause Troubleshooting Steps
Cell Culture Conditions Standardize your cell culture procedures. Use cells within a consistent passage number range, maintain a consistent seeding density, and ensure cells are healthy and not overly confluent at the time of treatment.
Inconsistent Drug Preparation Prepare fresh dilutions of ARV-766 from a validated stock solution for each experiment. Ensure thorough mixing when diluting in cell culture medium.
Assay Variability For Western blotting, ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and using a reliable loading control (e.g., GAPDH, β-actin). For cell viability assays, ensure consistent cell seeding and incubation times.
Issue 3: Low Potency in Cell Viability Assays

If ARV-766 is not showing the expected anti-proliferative effects, consider these points:

Possible Cause Troubleshooting Steps
Insufficient Androgen Receptor Degradation First, confirm that ARV-766 is effectively degrading the androgen receptor in your cell line using Western blotting. If degradation is poor, refer to the troubleshooting steps in "Issue 1".
Long Cell Doubling Time The effects of AR degradation on cell viability may take longer to become apparent in slow-growing cell lines. Extend the duration of your cell viability assay (e.g., 48, 72, or 96 hours).
Androgen-Independent Growth Your cell line may have developed mechanisms of androgen-independent growth that are not reliant on the androgen receptor. Consider using cell lines that are known to be AR-dependent.
Assay Sensitivity Ensure that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect changes in your specific cell line.

Experimental Protocols

Western Blotting for Androgen Receptor Degradation

This protocol provides a standard method for assessing the degradation of the androgen receptor following treatment with ARV-766.

1. Cell Culture and Treatment:

  • Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of ARV-766 concentrations (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Denature the protein by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the androgen receptor (e.g., Cell Signaling Technology #3202) overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT)

This protocol outlines the use of the MTT assay to measure the effect of ARV-766 on cell viability.

1. Cell Seeding:

  • Seed prostate cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of ARV-766. Include a vehicle control (DMSO).

  • Incubate for the desired period (e.g., 72 hours).

3. MTT Assay:

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Shake the plate to ensure complete dissolution.

4. Data Acquisition:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative RT-PCR (qPCR) for AR Target Gene Expression

This protocol can be used to assess the functional consequence of AR degradation by measuring the mRNA levels of AR-regulated genes.

1. Cell Treatment and RNA Extraction:

  • Treat cells with ARV-766 as described for the Western blot protocol.

  • Extract total RNA from the cells using a commercial RNA isolation kit.

2. cDNA Synthesis:

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

3. qPCR:

  • Perform qPCR using a SYBR Green-based master mix and primers specific for AR target genes.

  • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

Commercially Available Human qPCR Primers:

Target Gene Symbol Supplier Example
Prostate-Specific AntigenKLK3OriGene (HP227909), Sino Biological (HP100692)
FK506 Binding Protein 5FKBP5OriGene (HP207479), Sino Biological (HP101363)
Transmembrane Protease, Serine 2TMPRSS2OriGene (HP208758), Sino Biological (HP101690)

Visualizing Key Processes

To aid in understanding the experimental workflow and the mechanism of action of ARV-766, the following diagrams have been generated.

G cluster_0 ARV-766 Mechanism of Action ARV-766 ARV-766 Ternary Complex Ternary Complex ARV-766->Ternary Complex Binds Androgen Receptor (AR) Androgen Receptor (AR) Androgen Receptor (AR)->Ternary Complex Binds E3 Ligase (CRBN) E3 Ligase (CRBN) E3 Ligase (CRBN)->Ternary Complex Recruited by ARV-766 Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to

Caption: Mechanism of action of ARV-766.

G cluster_1 Troubleshooting Workflow for Low ARV-766 Efficacy start Low/No AR Degradation check_conc Check Concentration (Dose-Response) start->check_conc check_time Check Incubation Time (Time-Course) check_conc->check_time If optimal conc. not found check_e3 Check E3 Ligase (CRBN) Expression check_time->check_e3 If optimal time not found check_proteasome Confirm Proteasome Dependence check_e3->check_proteasome If CRBN is expressed optimize Optimize Conditions check_proteasome->optimize If proteasome-dependent success Efficacy Restored optimize->success

Caption: A logical workflow for troubleshooting low ARV-766 efficacy.

G cluster_2 Experimental Workflow for Assessing ARV-766 Efficacy cell_culture Cell Culture (LNCaP, VCaP) treatment ARV-766 Treatment (Dose and Time Course) cell_culture->treatment harvest Cell Harvest treatment->harvest western Western Blot (AR Degradation) harvest->western viability Cell Viability Assay (e.g., MTT) harvest->viability qpcr qPCR (AR Target Gene Expression) harvest->qpcr analysis Data Analysis western->analysis viability->analysis qpcr->analysis

Caption: General experimental workflow for evaluating ARV-766 efficacy.

References

Technical Support Center: Enhancing the Oral Bioavailability of PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of PROTACs, such as JSB462.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs generally exhibit low oral bioavailability?

PROTACs often have poor oral bioavailability due to their inherent physicochemical properties. These molecules are typically large, with high molecular weights (often >700 Da), and possess a significant number of hydrogen bond donors and acceptors, placing them "beyond the Rule of Five" (bRo5) for orally available drugs.[1][2] This often leads to poor aqueous solubility and low membrane permeability, which are critical factors for absorption from the gastrointestinal tract.[3][4]

Q2: What are the primary strategies to improve the oral bioavailability of a PROTAC like JSB462?

There are two main prongs of attack to enhance the oral bioavailability of PROTACs:

  • Medicinal Chemistry Approaches: These involve modifying the PROTAC molecule itself. Key strategies include optimizing the linker, selecting smaller E3 ligase ligands, and introducing intramolecular hydrogen bonds to create a more compact structure.[3] Prodrug strategies, where a lipophilic group is added to be cleaved in vivo, are also being explored.

  • Formulation Strategies: These approaches focus on how the PROTAC is delivered. Techniques such as creating amorphous solid dispersions (ASDs) to improve solubility and dissolution, or using lipid-based formulations, can significantly enhance absorption. Additionally, co-administration with food has been shown to improve the bioavailability of some PROTACs.

Q3: How does the choice of E3 ligase ligand affect oral bioavailability?

The E3 ligase ligand can significantly impact a PROTAC's physicochemical properties. PROTACs that utilize CRBN E3 ligase ligands tend to have smaller molecular weights and are considered more "oral drug-like" compared to those using VHL ligands. The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both utilize CRBN ligands.

Q4: What is the "hook effect" and how can I avoid it in my experiments?

The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.

Troubleshooting Guides

Issue 1: My PROTAC shows poor in vitro permeability in a Caco-2 assay.
  • Possible Cause 1: Low aqueous solubility.

    • Troubleshooting Step: Improve the solubility of your PROTAC in the assay buffer. This can be achieved by using formulation strategies such as creating an amorphous solid dispersion (ASD) or employing lipid-based formulations.

  • Possible Cause 2: Active efflux by transporters.

    • Troubleshooting Step: Determine if your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be assessed by running the Caco-2 assay in the presence and absence of known efflux inhibitors.

  • Possible Cause 3: Unfavorable physicochemical properties.

    • Troubleshooting Step: Re-evaluate the structure of your PROTAC. Consider linker modifications to reduce polarity or introduce features that enhance permeability. Replacing a flexible PEG linker with a more rigid phenyl ring has been shown to improve cellular permeability.

Issue 2: My PROTAC has low oral bioavailability in animal models despite good in vitro data.
  • Possible Cause 1: First-pass metabolism.

    • Troubleshooting Step: The PROTAC may be rapidly metabolized in the gut wall or liver. To address this, you can modify the linker to block metabolically labile sites. Strategies include using cyclic linkers or altering the linker's attachment points.

  • Possible Cause 2: Poor in vivo solubility and dissolution.

    • Troubleshooting Step: The solubility in the gastrointestinal tract may be the limiting factor. Consider formulating the PROTAC as an amorphous solid dispersion (ASD) to enhance its dissolution rate and maintain a supersaturated state. Also, investigate the effect of food on bioavailability, as some PROTACs show improved absorption when administered with food.

  • Possible Cause 3: Instability in the gastrointestinal tract.

    • Troubleshooting Step: Assess the stability of your PROTAC in simulated gastric and intestinal fluids. If instability is observed, chemical modifications to the PROTAC structure may be necessary to improve its stability.

Data Presentation

Table 1: Physicochemical Properties and Oral Bioavailability of Selected PROTACs

PROTACTargetE3 LigaseMW (Da)TPSA (Ų)cLogPOral Bioavailability (F%) in RatsReference
ARV-110Androgen ReceptorCRBN812~150-180~3-5.510.75% (fasted), 20.97% (fed)
ARV-471Estrogen ReceptorCRBN724~150-180~3-5.5>30% (species not specified)
CFT1946BRAF V600ECRBN>800~150-180~3-5.589%
ARD-2585Androgen ReceptorCRBN>800~150-180~3-5.551% (in mice)
JSB462 (Luxdegalutamide)Androgen ReceptorCRBN808N/AN/AOrally administered in clinical trials

Table 2: Impact of Formulation and Administration Conditions on Oral Bioavailability

PROTACConditionOral Bioavailability (F%)Fold ImprovementSpeciesReference
ARV-110Fasted10.75%-Rat
ARV-110Fed20.97%1.95Rat
ARV-825Nanosuspension (predicted)~87%Significant (vs. ~6% for parent)In silico (PBPK modeling)
ARCC-4Amorphous Solid DispersionEnhanced dissolution and supersaturationN/A (in vivo data not provided)In vitro

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Preparation of Dosing Solutions: Prepare the dosing solution of the test PROTAC in HBSS at the desired concentration (e.g., 10 µM).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the PROTAC dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side. Replace the removed volume with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess active efflux. Add the dosing solution to the basolateral side and sample from the apical side.

  • Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio > 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This study determines the fraction of an orally administered PROTAC that reaches systemic circulation.

Materials:

  • Male Sprague-Dawley rats (with jugular vein cannulas for blood sampling)

  • Test PROTAC

  • Appropriate vehicle for oral and intravenous administration (e.g., PEG400, Solutol HS 15, saline)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize rats to the housing conditions. Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the PROTAC formulation for both intravenous (IV) and oral (PO) administration at the desired concentrations.

  • Dosing:

    • IV Group: Administer a single bolus dose of the PROTAC via the tail vein.

    • PO Group: Administer a single dose of the PROTAC via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd) for both IV and PO groups using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., JSB462 target) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action of a PROTAC like JSB462.

Oral_Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_optimization Optimization Strategies Solubility Aqueous Solubility Assay Permeability Permeability Assay (Caco-2 / PAMPA) Solubility->Permeability MetabolicStability Metabolic Stability Assay (Microsomes / Hepatocytes) Permeability->MetabolicStability PK_Study Oral Pharmacokinetic Study (e.g., in Rats) MetabolicStability->PK_Study Candidate Selection MedicinalChemistry Medicinal Chemistry (Linker, E3 Ligand, etc.) PK_Study->MedicinalChemistry Low Bioavailability Feedback Loop Formulation Formulation Development (ASD, Lipid-based, etc.) PK_Study->Formulation Low Bioavailability Feedback Loop MedicinalChemistry->Solubility Formulation->Solubility

Caption: Experimental workflow for improving oral bioavailability.

References

Luxdegalutamide Delivery to Tumor Tissues: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luxdegalutamide (also known as ARV-766). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges associated with delivering this potent androgen receptor (AR) PROTAC® (Proteolysis Targeting Chimera) to tumor tissues in preclinical and clinical research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally bioavailable, second-generation PROTAC designed to selectively target and degrade the androgen receptor (AR).[1][2] Unlike traditional inhibitors that merely block AR activity, this compound recruits an E3 ubiquitin ligase to tag the AR protein for destruction by the cell's proteasome.[1] This mechanism is effective against both wild-type and mutated forms of AR that contribute to resistance to standard therapies in metastatic castration-resistant prostate cancer (mCRPC).[1]

Q2: What are the main challenges in delivering this compound to solid tumors?

A2: The primary challenges in delivering this compound, and PROTACs in general, to solid tumors stem from their physicochemical properties. These molecules are often large and have high molecular weight and hydrophobicity, which can lead to:

  • Poor aqueous solubility: Affecting formulation and bioavailability.

  • Limited cell permeability: Hindering their ability to cross cell membranes and reach their intracellular target.

  • Rapid clearance: The body may quickly eliminate the compound, reducing the exposure time at the tumor site.

  • The "Hook Effect": A phenomenon where at very high concentrations, the formation of the productive ternary complex (PROTAC-target-E3 ligase) is reduced, leading to decreased efficacy.

Q3: Is there evidence of this compound reaching tumor tissue and showing efficacy in vivo?

A3: Yes, preclinical studies have demonstrated that orally administered this compound is bioavailable and can significantly inhibit tumor growth in mouse xenograft models of prostate cancer.[3] It has been shown to robustly degrade AR in these models, with a maximum degradation (Dmax) of over 90% at efficacious doses.

Q4: What kind of in vivo models are suitable for studying this compound's efficacy?

A4: Patient-derived xenograft (PDX) models are highly valuable for studying the efficacy of this compound. These models involve implanting tumor tissue from a patient into an immunodeficient mouse, which can better recapitulate the heterogeneity and therapeutic response of the original tumor. Cell line-derived xenograft models, such as those using LNCaP and VCaP prostate cancer cells, have also been successfully used to demonstrate the in vivo activity of this compound and its predecessor, Bavdegalutamide (ARV-110).

Q5: Are there strategies to improve the delivery of PROTACs like this compound to tumors?

A5: Several strategies are being explored to enhance the delivery of PROTACs to solid tumors. These include:

  • Nanoparticle-based delivery systems: Encapsulating the PROTAC in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.

  • Antibody-drug conjugates (ADCs): Linking the PROTAC to an antibody that specifically targets a tumor-surface antigen can increase its accumulation at the tumor site.

  • Formulation optimization: Developing advanced oral formulations to improve bioavailability.

II. Troubleshooting Guide

This guide addresses common issues researchers may encounter during their in vivo experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Limited or no tumor growth inhibition in xenograft models despite potent in vitro activity. 1. Suboptimal Pharmacokinetics/Bioavailability: The compound may not be reaching the tumor in sufficient concentrations or for a long enough duration. 2. Poor Tumor Penetration: The tumor microenvironment (e.g., high interstitial fluid pressure, dense stroma) may be limiting drug distribution. 3. Model-Specific Resistance: The chosen in vivo model may have intrinsic resistance mechanisms not present in the in vitro models.1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study in the same animal model to determine the plasma and tumor concentrations of this compound over time. Compare these concentrations to the in vitro effective concentrations. 2. Dose Escalation Study: Perform a dose-escalation study to determine if higher doses lead to improved efficacy without unacceptable toxicity. 3. Formulation Optimization: If using a custom formulation, ensure it is optimized for oral bioavailability. Consider commercially available formulations if available. 4. Tumor Microenvironment Analysis: Characterize the tumor microenvironment of your xenograft model. Models with high vascularity and lower interstitial fluid pressure may be more suitable. 5. Alternative Models: Consider using a different xenograft model, such as a subcutaneous versus an orthotopic model, or a different cell line.
High variability in tumor response between individual animals. 1. Inconsistent Drug Administration: Variability in oral gavage technique can lead to differences in drug absorption. 2. Tumor Heterogeneity: Even within the same model, individual tumors can have different growth rates and microenvironments. 3. Animal Health: Underlying health issues in some animals can affect drug metabolism and tumor growth.1. Standardize Administration Technique: Ensure all personnel are proficient in oral gavage to minimize variability. 2. Increase Group Size: A larger number of animals per group can help to account for individual variability. 3. Monitor Animal Health: Closely monitor the health of the animals throughout the study and exclude any that show signs of illness unrelated to the treatment. 4. Tumor Size Matching: At the start of the treatment, ensure that the average tumor size and the distribution of tumor sizes are similar across all treatment groups.
Observed toxicity at doses required for tumor regression. 1. On-Target, Off-Tumor Toxicity: The androgen receptor is expressed in other tissues, and its degradation in these tissues may lead to adverse effects. 2. Off-Target Toxicity: this compound may have unintended interactions with other proteins. 3. Metabolite-Induced Toxicity: A metabolite of this compound could be causing toxicity.1. Biodistribution Study: If possible, conduct a biodistribution study to determine the concentration of this compound in major organs compared to the tumor. This can help to identify potential sites of on-target toxicity. 2. Dose Fractionation: Explore alternative dosing schedules, such as lower doses administered more frequently, which may maintain efficacy while reducing peak-dose toxicity. 3. Toxicity Monitoring: Implement a comprehensive monitoring plan, including regular body weight measurements, clinical observations, and histopathological analysis of major organs at the end of the study.

III. Data Presentation

Preclinical Pharmacokinetic and Efficacy Data

The following tables summarize key preclinical data for this compound's predecessor, Bavdegalutamide (ARV-110), and representative data for another PROTAC to illustrate typical pharmacokinetic and efficacy parameters.

Table 1: In Vivo Androgen Receptor Degradation and Tumor Growth Inhibition by Bavdegalutamide (ARV-110) in a VCaP Xenograft Model

Treatment GroupDoseAR Degradation in Tumor (%)Tumor Growth Inhibition (%)
Vehicle-00
Bavdegalutamide (ARV-110)10 mg/kg/day>90Significant
Enzalutamide20 mg/kg/dayNot ApplicableModerate

Data adapted from preclinical studies on Bavdegalutamide (ARV-110).

Table 2: Representative Tissue Distribution of an Oral PROTAC (Compound X) in a Mouse Xenograft Model (24 hours post-dose)

TissueConcentration (ng/g)Tumor-to-Tissue Ratio
Tumor1500-
Plasma2506.0
Liver50000.3
Kidney30000.5
Spleen8001.9
Lung12001.3

This is representative data for a generic oral PROTAC and not specific to this compound. It is intended to illustrate the concept of tissue distribution and tumor accumulation.

IV. Experimental Protocols & Methodologies

General Protocol for In Vivo Efficacy Studies in a Prostate Cancer Xenograft Model:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks.

  • Cell Line: Use a human prostate cancer cell line that expresses the androgen receptor, such as VCaP or LNCaP.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulate this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).

    • Administer the drug by oral gavage at the desired dose and schedule (e.g., once daily). The vehicle is administered to the control group.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Pharmacodynamic Analysis:

    • To assess AR degradation, a separate cohort of tumor-bearing animals can be treated for a shorter duration (e.g., 3-5 days).

    • Harvest tumors at a specific time point after the last dose and prepare tissue lysates for Western blot analysis to quantify AR protein levels.

V. Visualizations

Signaling Pathways and Experimental Workflows

Luxdegalutamide_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Tumor Cell cluster_nucleus Nucleus Lux This compound Ternary Ternary Complex (AR-Lux-E3) Lux->Ternary Binds to AR AR Androgen Receptor (AR) AR->Ternary Proteasome Proteasome AR->Proteasome Targeted for Degradation Gene_Expression AR-Mediated Gene Expression E3 E3 Ubiquitin Ligase E3->Ternary Recruited by Lux Ternary->AR Ubiquitination Ub Ubiquitin Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degraded_AR->Gene_Expression Inhibition Luxdegalutamide_Tumor_Delivery_Challenges Challenges in Delivering this compound to Tumor Tissues cluster_administration Oral Administration cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Oral_Dose Oral Dose of This compound Plasma This compound in Plasma Oral_Dose->Plasma Absorption Tumor_Vessel Leaky Tumor Vasculature Plasma->Tumor_Vessel Distribution Interstitial_Space Tumor Interstitium Tumor_Vessel->Interstitial_Space Extravasation Tumor_Cell Tumor Cell Interstitial_Space->Tumor_Cell Cellular Uptake Absorption_Challenge Poor Solubility & Bioavailability Absorption_Challenge->Oral_Dose Clearance_Challenge Rapid Metabolism & Clearance Clearance_Challenge->Plasma Extravasation_Challenge High Interstitial Fluid Pressure Extravasation_Challenge->Interstitial_Space Uptake_Challenge Poor Cell Permeability Uptake_Challenge->Tumor_Cell

References

Technical Support Center: Overcoming Off-Target Effects of Luxdegalutamide in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Luxdegalutamide (also known as ARV-766 or JSB462). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments.

This compound is a potent and selective oral PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.[1][2][3] While designed for high specificity, all small molecules, including PROTACs, have the potential for off-target interactions. Proactively assessing and controlling for these effects is crucial for robust and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical advantages of this compound in terms of off-target effects compared to traditional AR inhibitors?

A1: Unlike traditional androgen receptor antagonists that block the receptor's activity, this compound is a PROTAC that recruits the cell's own protein degradation machinery to eliminate the AR protein.[1][3] This targeted degradation mechanism is designed to be highly specific. As a second-generation PROTAC AR degrader, this compound has shown a better tolerability profile compared to its predecessor, suggesting a potentially lower incidence of off-target effects.

Q2: What are the potential sources of off-target effects for a PROTAC like this compound?

A2: Off-target effects with PROTACs can arise from several factors:

  • Warhead Specificity: The "warhead" of the PROTAC, which binds to the target protein (in this case, the androgen receptor), may have some affinity for other proteins with similar binding pockets.

  • E3 Ligase Binder: The portion of the PROTAC that recruits the E3 ubiquitin ligase could potentially interact with other cellular components.

  • Ternary Complex Formation: The formation of the ternary complex (Target-PROTAC-E3 Ligase) is a key step. Off-target proteins could potentially form similar stable complexes.

  • "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that are not productive for degradation, which could lead to non-specific effects.

Q3: Are there any known off-target effects of this compound?

A3: As of the latest available public data, specific off-target proteins for this compound have not been extensively documented. However, in vitro studies have suggested a low potential for cytochrome P450 (CYP) and transporter-mediated drug-drug interactions. One study indicated that this compound induces the expression of CYP3A4 and CYP2C8 mRNA but not other CYPs. Researchers should still perform their own comprehensive off-target analysis in their specific experimental models.

Q4: How can I proactively minimize off-target effects in my experiments?

A4: To minimize off-target effects, consider the following:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound to achieve the desired level of AR degradation. Perform a full dose-response curve to identify the optimal concentration and avoid the "hook effect."

  • Use of Controls: Always include appropriate controls in your experiments, such as a vehicle-only control and a negative control PROTAC (if available) that does not bind to the target or the E3 ligase.

  • Orthogonal Validation: Confirm key findings using alternative methods or tools, such as RNA interference (RNAi) or CRISPR-Cas9 to knock down the androgen receptor, to ensure the observed phenotype is due to on-target effects.

Troubleshooting Guides

Problem: Unexpected Phenotype Observed Upon this compound Treatment

If you observe a cellular phenotype that is not consistent with the known functions of the androgen receptor, it may be due to an off-target effect. The following troubleshooting workflow can help you investigate this.

G cluster_0 Troubleshooting Workflow: Unexpected Phenotype A Unexpected Phenotype Observed B Confirm On-Target AR Degradation (Western Blot, ELISA) A->B C Perform Dose-Response and Time-Course Analysis B->C D Is the phenotype dose-dependent and correlated with AR degradation? C->D E Phenotype is likely on-target D->E No J Phenotype is likely on-target, but a previously unknown function of AR signaling D->J Yes F Phenotype is likely on-target E->F G Investigate Off-Target Effects (Proteomics, CETSA) F->G H Validate Potential Off-Targets (Biochemical Assays, Knockdown) G->H I Modify Experimental Design (Lower concentration, different time point) H->I

Caption: A logical workflow for troubleshooting an unexpected phenotype observed with this compound.

Quantitative Data Summary: Identifying Off-Target Proteins

When performing proteomic analysis to identify potential off-targets, it is crucial to organize the data for clear interpretation. The following table is a template for summarizing your findings from a mass spectrometry-based proteomics experiment.

Protein IDGene NameFold Change (this compound vs. Vehicle)p-valueKnown FunctionOn-Target (AR) or Potential Off-Target?
P10275AR-10.2<0.001Nuclear hormone receptorOn-Target
Q9Y243Protein X-4.5<0.01KinasePotential Off-Target
P04637Protein Y-1.2>0.05Structural proteinUnlikely Off-Target
O15530Protein Z+3.8<0.01Transcription factorPotential Off-Target (indirect effect)

Key Experimental Protocols

Protocol 1: Global Proteomic Analysis for Off-Target Identification

This protocol outlines a general workflow for identifying proteins that are degraded upon this compound treatment using quantitative mass spectrometry.

G cluster_1 Experimental Workflow: Global Proteomics A Cell Culture and Treatment (e.g., LNCaP, VCaP cells) - this compound (optimal concentration) - Vehicle Control (DMSO) - Negative Control PROTAC B Cell Lysis and Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (e.g., TMT, iTRAQ) C->D E LC-MS/MS Analysis D->E F Data Analysis - Protein Identification - Protein Quantification - Statistical Analysis E->F G Identification of Significantly Downregulated Proteins F->G

Caption: A schematic of the experimental workflow for identifying off-target proteins using quantitative proteomics.

Methodology:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP or LNCaP) and allow them to adhere. Treat the cells with this compound at the desired concentration, a vehicle control (e.g., DMSO), and a negative control PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.

  • LC-MS/MS Analysis: Combine the labeled peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with a significant change in abundance in the this compound-treated samples compared to the controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of this compound to a potential off-target protein in a cellular context.

G cluster_2 Experimental Workflow: CETSA A Cell Treatment - this compound - Vehicle Control B Heat Shock (Gradient of temperatures) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins (Centrifugation) C->D E Protein Quantification of Soluble Fraction (Western Blot) D->E F Generate Melting Curve E->F G Analyze for Thermal Shift F->G

References

Refining Luxdegalutamide treatment protocols for enzalutamide-resistant models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Luxdegalutamide (ARV-766) in enzalutamide-resistant prostate cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC). It functions by inducing the degradation of the androgen receptor (AR), a key driver of prostate cancer growth. Unlike traditional AR inhibitors like enzalutamide which only block the receptor's activity, this compound eliminates the AR protein from the cell.[1][2] It forms a complex with the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][2] This mechanism allows it to be effective against wild-type AR as well as clinically relevant AR mutations that confer resistance to other therapies.[1]

Q2: Which specific AR mutations is this compound effective against?

A2: this compound has demonstrated the ability to degrade both wild-type AR and key ligand-binding domain (LBD) mutants associated with treatment resistance, including L702H, H875Y, and T878A. The L702H mutation, in particular, has been linked with resistance to some AR antagonists.

Q3: What is the primary application of this compound in a research setting?

A3: The primary application is to study the effects of potent and specific AR degradation in prostate cancer models, particularly those that have developed resistance to second-generation antiandrogens like enzalutamide. It can be used to investigate the downstream signaling consequences of complete AR protein loss and to evaluate a potential therapeutic strategy to overcome drug resistance.

Q4: How should this compound be stored?

A4: For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. The product should be kept in a sealed container and protected from moisture.

Experimental Protocols & Troubleshooting

In Vitro Assays

Objective: To assess the efficacy of this compound in degrading AR and inhibiting cell proliferation in enzalutamide-resistant prostate cancer cell lines.

Recommended Cell Lines:

  • VCaP: Wild-type AR, sensitive to AR-targeted therapies.

  • LNCaP-derived enzalutamide-resistant lines: Genetically engineered to express specific AR mutations (e.g., T878A/F877L, T878S, T878A/H875Y) that confer resistance to enzalutamide but remain sensitive to AR degraders like this compound.

Protocol 1: Western Blot for AR Degradation

  • Cell Seeding: Plate prostate cancer cells in 6-well plates and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.

  • Treatment: Treat the cells with a dose range of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known effective concentration).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent.

Troubleshooting: Western Blot

Issue Possible Cause Recommendation
Incomplete AR Degradation Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions.
Cell line is not sensitive to this compound.Confirm the AR status of your cell line.
Poor antibody quality.Use a validated antibody for AR.
High Background Insufficient blocking or washing.Increase blocking time and the number of washes.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations.
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor activity of orally administered this compound in an enzalutamide-resistant prostate cancer xenograft model.

Protocol 2: Xenograft Model and Treatment

  • Cell Implantation: Subcutaneously implant enzalutamide-resistant prostate cancer cells (e.g., modified LNCaP or VCaP) into the flank of castrated male immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Formulation and Administration: Prepare this compound for oral gavage. A sample formulation is 10% DMSO + 90% (20% SBE-β-CD in Saline). Administer this compound orally once daily at predetermined doses. The vehicle solution should be administered to the control group.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry).

Troubleshooting: In Vivo Studies

Issue Possible Cause Recommendation
Drug Precipitation in Formulation Poor solubility of this compound.Prepare the formulation fresh daily. Sonication may aid in dissolution. Ensure all components are added sequentially.
Inconsistent Tumor Growth Variability in cell implantation or animal health.Ensure consistent cell numbers and injection technique. Monitor animal health closely.
Lack of Efficacy Suboptimal dosing or administration route.Perform a dose-finding study to determine the most effective dose. Confirm the oral bioavailability of your formulation.
Development of further resistance mechanisms.Analyze harvested tumors for changes in AR expression or other resistance pathways.

Quantitative Data Summary

Assay Cell Line/Model Parameter Result Reference
In Vitro AR Degradation VCaP (Wild-Type AR)DC50 (Half-maximal Degradation Concentration)<1 nM
In Vivo AR Degradation Xenograft ModelsDmax (Maximum Degradation)>90% at efficacious dosesInvivochem
In Vivo Tumor Growth LNCaP and VCaP Xenograft ModelsTumor Growth InhibitionSignificant and dose-dependent
Clinical Study (Phase I/II) mCRPC PatientsPSA Decline (≥50%)43% of patients with ligand-binding domain mutations
Clinical Study (Phase I/II) mCRPC PatientsObjective Soft Tissue Response30% of patients overall

Signaling Pathway and Experimental Workflow Diagrams

Luxdegalutamide_Mechanism_of_Action cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) (Wild-Type or Mutant) Ternary Ternary Complex (AR-Luxdegalutamide-E3) AR->Ternary Lux This compound Lux->Ternary Binds to AR E3 E3 Ubiquitin Ligase E3->Ternary Recruited by This compound Ub_AR Ubiquitinated AR Ternary->Ub_AR Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Downstream Inhibition of AR Target Gene Expression & Tumor Growth Degradation->Downstream

Caption: Mechanism of Action of this compound.

In_Vivo_Xenograft_Workflow start Start implant Implant Enzalutamide-Resistant Prostate Cancer Cells into Mice start->implant tumor_growth Monitor Tumor Growth (to 100-200 mm³) implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Daily Oral Administration: - this compound - Vehicle Control randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end_study End of Study monitor->end_study Predefined Endpoint analysis Tumor Harvest & Downstream Analysis (e.g., Western Blot) end_study->analysis end Finish analysis->end

Caption: In Vivo Xenograft Experimental Workflow.

References

Minimizing Luxdegalutamide-associated toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific preclinical toxicology data for Luxdegalutamide in animal models is not extensively available in the public domain. This guide provides general advice on minimizing potential toxicities based on the known mechanism of action of this compound as an androgen receptor (AR) degrader and general principles of preclinical toxicology. The recommendations provided here are for informational purposes only and should be adapted based on specific experimental designs and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as ARV-766) is an investigational oral drug belonging to a class of compounds called proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] It is designed to selectively target and degrade the androgen receptor (AR), a key protein involved in the growth of prostate cancer. Unlike traditional inhibitors that only block the AR's function, this compound recruits the cell's own protein disposal machinery (the ubiquitin-proteasome system) to completely eliminate the AR protein.

Q2: What are the potential on-target toxicities of this compound in animal studies?

Given that this compound degrades the androgen receptor, potential on-target toxicities are expected to be related to androgen deprivation. These may include, but are not limited to:

  • Reproductive System Effects: Testicular atrophy, decreased sperm production, and effects on accessory sex glands in males.

  • Musculoskeletal Effects: Decreased bone mineral density and muscle mass.

  • Metabolic Effects: Potential for alterations in lipid profiles and glucose metabolism.

  • General Observations: Lethargy, weight loss, and changes in coat condition.

Q3: What are the potential off-target toxicities of this compound?

Off-target toxicities are less predictable and would need to be assessed through comprehensive toxicology studies. As a heterobifunctional molecule, this compound consists of a ligand for the AR and a ligand for an E3 ubiquitin ligase. Potential off-target effects could arise from unintended interactions of either part of the molecule or the entire complex. Close monitoring of all organ systems is crucial in preclinical safety studies.

Q4: Are there any known drug-drug interactions with this compound?

In vitro studies have been conducted to evaluate the potential for this compound to cause drug-drug interactions (DDIs) mediated by cytochrome P450 (CYP) enzymes and transporters. The results suggest a low potential for clinically significant DDIs.

Troubleshooting Guide

Observed Issue in Animal Study Potential Cause Recommended Action
Significant Body Weight Loss (>15%) On-target effect of AR degradation, decreased appetite, or general malaise.1. Confirm appropriate dose selection based on preliminary dose-range finding studies. 2. Provide highly palatable and caloric-dense food. 3. Increase frequency of monitoring. 4. Consider dose reduction or temporary cessation of treatment.
Lethargy and Reduced Activity On-target effect related to androgen deprivation or potential systemic toxicity.1. Perform a thorough clinical examination of the animal. 2. Monitor for other signs of toxicity (e.g., changes in body temperature, respiration). 3. Consider blood work (CBC and clinical chemistry) to assess organ function.
Skin Lesions or Alopecia Potential on-target hormonal effect or off-target toxicity.1. Document the location, size, and characteristics of the lesions. 2. Consider a skin biopsy for histopathological evaluation. 3. Rule out other causes such as fighting or parasites.
Abnormal Clinical Pathology Findings Indication of organ-specific toxicity (e.g., liver, kidney).1. Review the specific abnormal parameters (e.g., elevated liver enzymes, creatinine). 2. Correlate with any gross or microscopic findings in the affected organs. 3. Consider dose-response relationship of the finding.
Unexpected Mortality Acute toxicity or severe progression of an adverse effect.1. Perform a full necropsy with histopathological examination of all major organs. 2. Review dosing procedures to rule out errors. 3. Re-evaluate the dose levels and the health status of the animals prior to dosing.

Data Presentation

Table 1: Summary of In Vitro Drug-Drug Interaction Potential of this compound

Enzyme/Transporter Finding Implication
CYP1A2, 2B6, 2C9 Did not induce mRNA expression.Low potential for inducing the metabolism of co-administered drugs that are substrates of these enzymes.
CYP3A4, 2C8 Induced mRNA expression.Potential to induce the metabolism of co-administered drugs that are substrates of these enzymes, although the observed induction was a small percentage of the positive control response.
CYP Isoforms (Direct and Time-Dependent Inhibition) No inhibition observed.Low potential to inhibit the metabolism of co-administered drugs.
Uptake Transporters Did not inhibit most uptake transporters tested.Low potential for interactions involving these uptake transporters.
MATE1 Inhibition observed with an IC50 value of 3.05 μM.Potential for interaction with co-administered drugs that are substrates of MATE1.

Experimental Protocols

Protocol: General Rodent Toxicology Study for an Oral PROTAC

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with both male and female animals.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.

  • Dose Formulation: Prepare the dose formulation of this compound in an appropriate vehicle. Based on available information, a suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline) can be considered.

  • Dose Groups: Include a vehicle control group and at least three dose level groups (low, mid, and high). The dose levels should be selected based on preliminary dose-range finding studies.

  • Administration: Administer this compound orally (e.g., by gavage) once daily for the duration of the study (e.g., 14 or 28 days).

  • Monitoring:

    • Mortality and Morbidity: Twice daily.

    • Clinical Observations: Daily, for signs of toxicity.

    • Body Weights: At least twice weekly.

    • Food Consumption: At least weekly.

  • Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full gross necropsy on all animals.

    • Collect and weigh major organs.

    • Preserve a comprehensive set of tissues in formalin for histopathological examination.

Mandatory Visualizations

Luxdegalutamide_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex AR Androgen Receptor (AR) Ternary AR-Luxdegalutamide-E3 AR->Ternary Binds Lux This compound Lux->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds AR_Ub Ubiquitinated AR Ternary->AR_Ub Recruits & Tags Ub Ubiquitin Proteasome Proteasome AR_Ub->Proteasome Targets for Degradation Degradation Degraded AR (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of action of this compound as a PROTAC.

Preclinical_Toxicology_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Analysis Phase DoseRange Dose-Range Finding Study Protocol Protocol Design DoseRange->Protocol Dosing Dosing and Daily Observations Protocol->Dosing Monitoring Body Weight & Food Consumption Dosing->Monitoring ClinPath Clinical Pathology Monitoring->ClinPath Necropsy Necropsy & Organ Weights Monitoring->Necropsy Report Toxicology Report ClinPath->Report Histo Histopathology Necropsy->Histo Histo->Report

Caption: General workflow for a preclinical toxicology study.

References

Strategies for dealing with poor permeability of ARV-766 in Caco-2 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Caco-2 permeability of ARV-766, a Proteolysis Targeting Chimera (PROTAC).

Frequently Asked Questions (FAQs)

Q1: What is a Caco-2 permeability assay and why is it used for drugs like ARV-766?

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of a drug candidate.[1][2] Caco-2 cells, derived from a human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters.[1] For orally administered drugs like ARV-766, this assay is crucial for assessing its potential to be absorbed from the gut into the bloodstream.

Q2: I am observing very low apparent permeability (Papp) for ARV-766 in my Caco-2 assay. Is this expected?

Yes, low permeability for ARV-766 in a standard Caco-2 assay is expected. PROTACs like ARV-766 are large molecules, often with molecular weights exceeding the typical range for good passive permeability as defined by guidelines like Lipinski's Rule of Five.[3][4] Their complex structures can lead to low passive diffusion across the Caco-2 monolayer.

Q3: My compound recovery is low. What are the potential causes and how can I improve it?

Low recovery of ARV-766 is a common issue and can be attributed to several factors:

  • Non-specific binding: Large, lipophilic molecules like PROTACs can bind to plasticware (e.g., pipette tips, plates).

  • Cellular sequestration: The compound may accumulate within the Caco-2 cells.

  • Metabolism: Although less common for in vitro permeability assays, some metabolism by Caco-2 cells could occur.

To improve recovery, a primary strategy is the addition of a protein like bovine serum albumin (BSA) to the assay buffer.

Troubleshooting Guide

Issue 1: Low Apparent Permeability (Papp) of ARV-766

Possible Cause 1: Intrinsic properties of the molecule. ARV-766, as a PROTAC, has a high molecular weight and polar surface area, which inherently limit its passive diffusion across the cell monolayer.

Solution:

  • Acknowledge the nature of the compound: It is crucial to compare the obtained Papp value with that of other PROTACs or large molecules rather than small molecule drugs.

  • Focus on relative permeability: Use the Caco-2 assay to rank-order different PROTAC candidates rather than aiming for high absolute permeability.

Possible Cause 2: Active efflux by transporters. Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the compound out of the cells, leading to a low apical-to-basolateral (A-to-B) permeability.

Solution:

  • Perform a bi-directional assay: Measure both A-to-B and basolateral-to-apical (B-to-A) permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

  • Use transporter inhibitors: Co-incubate ARV-766 with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the A-to-B permeability increases.

Issue 2: Poor Compound Recovery

Possible Cause 1: Non-specific binding to assay plates and equipment. The hydrophobicity of PROTACs can lead to significant adsorption to plastic surfaces.

Solution:

  • Incorporate Bovine Serum Albumin (BSA): Add 0.25% to 1% BSA to the basolateral (receiver) chamber, or to both chambers. BSA acts as a "sink" for the compound, preventing it from binding to the plastic and better mimicking physiological conditions.

  • Use low-binding plates and pipette tips: This can help to minimize compound loss.

Possible Cause 2: Sub-optimal assay buffer conditions. The solubility of ARV-766 in standard aqueous buffers might be limited.

Solution:

  • Optimize buffer pH: While typically maintained at pH 7.4, slight adjustments might be necessary if the compound's solubility is pH-dependent.

  • Check for precipitation: Visually inspect the donor solution for any signs of compound precipitation during the experiment.

Data Presentation

The following table summarizes expected permeability data for a PROTAC similar to ARV-766, with and without the addition of BSA, to illustrate the impact on recovery.

CompoundAssay ConditionPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioRecovery (%)
ARV-110 Standard Buffer< 0.10.2> 230-50
ARV-110 Buffer + 0.5% BSA~0.1~0.15~1.570-90
PropranololStandard BufferHigh (>10)High (>10)~1>80
AtenololStandard BufferLow (<1)Low (<1)~1>80

Data for ARV-110 is sourced from a study on optimizing Caco-2 assays for PROTACs and serves as a representative example. Propranolol and Atenolol are common high and low permeability controls, respectively.

Experimental Protocols

Standard Caco-2 Permeability Assay Protocol
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.

    • Culture for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be >200 Ω·cm² to ensure monolayer integrity.

  • Assay Procedure (for A-to-B permeability):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the dosing solution of ARV-766 (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis:

    • Analyze the concentration of ARV-766 in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

Modified Protocol for Improved Recovery of ARV-766
  • Follow the standard protocol with the following modification:

    • Incorporate BSA: Prepare the transport buffer for the basolateral chamber (and optionally the apical chamber) to contain 0.25-1% BSA. Pre-incubate the monolayers with the BSA-containing buffer before adding the dosing solution.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed_cells->culture check_teer Check Monolayer Integrity (TEER > 200 Ω·cm²) culture->check_teer prepare_solutions Prepare Dosing Solution (ARV-766) & Transport Buffer check_teer->prepare_solutions add_donor Add dosing solution to Apical chamber prepare_solutions->add_donor add_receiver Add buffer to Basolateral chamber prepare_solutions->add_receiver incubate Incubate (e.g., 2h, 37°C) add_donor->incubate add_receiver->incubate collect_samples Collect samples from both chambers incubate->collect_samples analyze_lcms Analyze concentrations by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp and Recovery analyze_lcms->calculate_papp

Caption: Caco-2 Permeability Assay Workflow.

Troubleshooting_Logic cluster_papp Low Papp cluster_recovery Poor Recovery start Low Papp or Poor Recovery of ARV-766 check_efflux Perform bi-directional assay (A-B and B-A) start->check_efflux add_bsa Modify protocol: Add 0.25-1% BSA to basolateral side start->add_bsa efflux_ratio Efflux Ratio > 2? check_efflux->efflux_ratio is_efflux_substrate Conclusion: ARV-766 is likely an efflux substrate. efflux_ratio->is_efflux_substrate Yes no_efflux Conclusion: Low permeability is intrinsic to the molecule. efflux_ratio->no_efflux No re_evaluate Re-evaluate recovery add_bsa->re_evaluate recovery_improved Recovery Improved? re_evaluate->recovery_improved binding_issue Conclusion: Non-specific binding was the primary issue. recovery_improved->binding_issue Yes other_issues Consider other issues: - Solubility - Cell metabolism recovery_improved->other_issues No

Caption: Troubleshooting Logic for ARV-766 Caco-2 Assays.

References

Technical Support Center: Optimizing Linker Design for Next-Generation Androgen Receptor (AR) PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker design for androgen receptor (AR) Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an AR PROTAC?

The linker is a critical component of a PROTAC, connecting the ligand that binds to the androgen receptor (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex between the AR and the E3 ligase.[3] The linker's characteristics, including its length, chemical composition, rigidity, and attachment points, significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[1][4]

Q2: How does linker length impact the efficacy of an AR PROTAC?

Linker length is a crucial parameter that dictates the distance and orientation between the AR and the E3 ligase within the ternary complex. An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the AR and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.

The optimal linker length is target-specific and must be determined empirically for each AR PROTAC system.

Q3: What are the most common chemical compositions for AR PROTAC linkers?

The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. However, other motifs are also employed to fine-tune the properties of the PROTAC:

  • Hydrophilic linkers (e.g., PEG): These can enhance the solubility and bioavailability of the PROTAC molecule.

  • Hydrophobic linkers (e.g., alkyl chains): These can improve cell permeability.

  • Rigid linkers (e.g., piperazine, piperidine, triazoles): Incorporating rigid structures can reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule for optimal ternary complex formation and improve pharmacokinetic properties.

Q4: How do I choose the optimal attachment points for the linker on the AR ligand and the E3 ligase ligand?

The selection of linker attachment points is critical and should be guided by the goal of preserving the binding affinity of both ligands to their respective proteins. Generally, the linker should be attached to a solvent-exposed region of the ligand that is not directly involved in the key binding interactions with the target protein or E3 ligase. Computational modeling and analysis of ligand-protein co-crystal structures can help identify suitable attachment sites. Altering the attachment point can also influence the degradation selectivity of the PROTAC.

Q5: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation efficiency of the target protein decreases. This occurs because the excess PROTAC molecules form binary complexes with either the AR or the E3 ligase, which are non-productive for degradation and reduce the formation of the essential ternary complex. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or low AR degradation observed. Inefficient ternary complex formation: The linker design may not be optimal for bringing the AR and E3 ligase together effectively.1. Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more potent degrader. 2. Consider altering the linker attachment points on either the AR or E3 ligase ligand.
Poor cell permeability: The PROTAC may not be efficiently crossing the cell membrane to reach the intracellular AR.1. Modify the linker to improve physicochemical properties. For example, incorporating more hydrophobic moieties can enhance permeability. 2. Perform cell permeability assays to assess the compound's ability to enter cells.
Incorrect E3 ligase choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line of interest or may not be effective at ubiquitinating the AR.1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your target cells using techniques like Western blotting or qPCR. 2. Test PROTACs that recruit a different E3 ligase.
High PROTAC concentration leads to decreased AR degradation. The "hook effect": Formation of non-productive binary complexes at high PROTAC concentrations.1. Perform a dose-response experiment over a wide concentration range to confirm the bell-shaped curve characteristic of the hook effect. 2. Use lower concentrations of the PROTAC that fall within the optimal degradation window.
Off-target effects are observed. Lack of selectivity: The PROTAC may be inducing the degradation of other proteins besides the AR.1. Modify the linker design, as linker composition and attachment points can influence selectivity. 2. Perform proteomic studies to identify potential off-target proteins.
Low synthetic yield or purity of the PROTAC. Suboptimal synthetic route: The chemical reactions used to synthesize the PROTAC and linker may not be efficient.1. Optimize the coupling reactions and purification steps in your synthetic protocol. 2. Consider using "click chemistry" or other high-throughput synthesis methods to accelerate the generation of linker variants.

Data Presentation

Table 1: Representative Data on the Impact of Linker Type and Length on AR PROTAC Efficacy

PROTAC IDAR LigandE3 Ligase LigandLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
ARD-01EnzalutamidePomalidomidePEG125085
ARD-02EnzalutamidePomalidomidePEG161595
ARD-03EnzalutamidePomalidomidePEG204588
ARD-04EnzalutamidePomalidomideAlkyl162592
ARD-05EnzalutamidePomalidomidePiperidine-based14<1>98

Note: This table presents hypothetical but representative data based on general principles discussed in the literature. Actual values will vary depending on the specific molecular structures and experimental conditions. The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This is a fundamental assay to confirm and quantify the degradation of the target protein.

Objective: To determine the DC₅₀ and Dₘₐₓ of an AR PROTAC in a specific prostate cancer cell line (e.g., LNCaP, VCaP).

Methodology:

  • Cell Culture: Plate prostate cancer cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the AR PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of AR degradation relative to the vehicle control for each PROTAC concentration and determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: In Vivo Xenograft Tumor Model Study

This protocol is used to assess the anti-tumor efficacy of an AR PROTAC in a living organism.

Objective: To evaluate the ability of an AR PROTAC to inhibit tumor growth in vivo.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., male nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP) into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • PROTAC Administration: Administer the AR PROTAC to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blot to confirm AR degradation, immunohistochemistry).

Visualizations

AR_PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome Degradation AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex Binds PROTAC AR PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Polyubiquitinated_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_AR->Proteasome Recognition & Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC

Caption: Mechanism of Action for an Androgen Receptor PROTAC.

Linker_Optimization_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization cluster_invivo In Vivo Testing Define_Ligands Define AR & E3 Ligase Ligands Select_Attachment Select Linker Attachment Points Define_Ligands->Select_Attachment Synthesize_Library Synthesize PROTAC Library (Vary Length & Composition) Select_Attachment->Synthesize_Library Degradation_Assay AR Degradation Assay (Western Blot) Synthesize_Library->Degradation_Assay Analyze_Data Analyze DC50/Dmax & Permeability Data Degradation_Assay->Analyze_Data Permeability_Assay Cell Permeability Assay Permeability_Assay->Analyze_Data Binding_Assay Ternary Complex Binding Assay Binding_Assay->Analyze_Data Identify_Lead Identify Lead PROTAC Analyze_Data->Identify_Lead Refine_Linker Refine Linker Design (e.g., Rigidity) Identify_Lead->Refine_Linker Xenograft_Model Xenograft Tumor Model Identify_Lead->Xenograft_Model Refine_Linker->Synthesize_Library Iterate

Caption: Experimental Workflow for AR PROTAC Linker Optimization.

Linker_Properties_Relationship cluster_properties Physicochemical Properties cluster_outcomes PROTAC Performance Outcomes Linker_Design Linker Design Choices Length Length Linker_Design->Length Composition Composition (e.g., PEG, Alkyl) Linker_Design->Composition Rigidity Rigidity Linker_Design->Rigidity Attachment_Points Attachment Points Linker_Design->Attachment_Points Efficacy Efficacy (DC50, Dmax) Length->Efficacy Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Rigidity->Efficacy PK_Properties Pharmacokinetics Rigidity->PK_Properties Attachment_Points->Efficacy Selectivity Selectivity Attachment_Points->Selectivity

Caption: Relationship Between Linker Design and PROTAC Performance.

References

Technical Support Center: Managing Acquired Resistance to Luxdegalutamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Luxdegalutamide (ARV-766) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as ARV-766, is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2] It is a heterobifunctional molecule that simultaneously binds to the AR and the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome, thereby reducing AR protein levels and inhibiting AR-driven signaling pathways in cancer cells.[5]

Q2: My cells, initially sensitive to this compound, are now showing reduced responsiveness. What are the potential reasons?

A2: The development of acquired resistance is the most likely cause. Cancer cells can adapt to long-term drug exposure through various mechanisms. For PROTACs like this compound, this can include alterations in the components of the ubiquitin-proteasome system, changes in the drug target, or increased drug efflux.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: A significant increase in the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) of this compound in your long-term treated cells compared to the parental cell line is the primary indicator of acquired resistance.

Q4: Is it possible for cells to develop resistance to this compound even though it's a degrader and not an inhibitor?

A4: Yes, while PROTACs have a different mechanism of action than traditional inhibitors, resistance can still emerge. Mechanisms can be independent of the target binding site and may involve the degradation machinery itself.

Troubleshooting Guide

This guide is designed to help you identify the potential mechanisms of acquired resistance to this compound in your cell lines and provides actionable steps to investigate them.

Problem 1: Decreased Potency of this compound (Increased IC50/DC50)

Question: I've observed a rightward shift in the dose-response curve, indicating my cells are less sensitive to this compound. What should I investigate first?

Answer: The first step is to rule out experimental variability and then investigate the most common mechanisms of PROTAC resistance.

Initial Checks:

  • Compound Integrity: Verify the stability and concentration of your this compound stock solution.

  • Cell Line Authenticity: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma, which can alter cellular responses to drugs.

Primary Investigation:

  • Target (AR) Expression: Assess the expression level of the Androgen Receptor (AR) protein via Western blot. While this compound is designed to degrade AR, some resistance mechanisms might involve alterations in AR that affect its degradation.

  • E3 Ligase (CRBN) Expression: Since this compound recruits the CRL4-CRBN E3 ligase, a critical step is to check the expression level of CRBN protein by Western blot.

Problem 2: No or Reduced AR Degradation Upon this compound Treatment in Resistant Cells

Question: My resistant cells no longer show significant AR degradation after this compound treatment, even at high concentrations. What could be the underlying cause?

Answer: This strongly suggests a disruption in the PROTAC-mediated degradation pathway. The issue could lie with the target protein, the E3 ligase machinery, or the proteasome itself.

Potential Mechanisms and How to Investigate Them:

Potential Mechanism Experimental Approach Expected Outcome in Resistant Cells
Downregulation or loss of CRBN expression Western Blot for CRBNReduced or absent CRBN protein levels compared to parental cells.
Mutations in CRBN Sanger or Next-Generation Sequencing (NGS) of the CRBN geneIdentification of mutations that may impair this compound binding or E3 ligase function.
Mutations in AR Sanger or Next-Generation Sequencing (NGS) of the AR geneIdentification of mutations in the this compound binding site on AR, preventing ternary complex formation.
Impaired Proteasome Function Proteasome Activity AssayReduced proteasomal activity in resistant cells compared to parental cells.
Problem 3: AR is Degraded, but Cells Remain Viable

Question: Even though I can confirm AR degradation in my resistant cell line, the cells continue to proliferate. Why is this happening?

Answer: This indicates that the resistant cells may have developed mechanisms to bypass their dependency on AR signaling or are rapidly removing the drug from the cell.

Potential Mechanisms and How to Investigate Them:

Potential Mechanism Experimental Approach Expected Outcome in Resistant Cells
Activation of Bypass Signaling Pathways Phospho-kinase array, Western blot for key signaling nodes (e.g., p-AKT, p-ERK)Increased activation of pro-survival pathways (e.g., PI3K/AKT, MAPK) independent of AR signaling.
Increased Drug Efflux Drug Efflux Assay (e.g., using Calcein-AM or fluorescently labeled paclitaxel)Increased efflux of fluorescent substrates in resistant cells, which can be reversed by efflux pump inhibitors.
Upregulation of Drug Efflux Pumps Western Blot or qPCR for MDR1 (ABCB1)Increased protein or mRNA levels of MDR1 in resistant cells compared to parental cells.

Experimental Protocols

Protocol for Generating this compound-Resistant Cell Lines

This protocol describes a method for developing acquired resistance through continuous exposure to escalating concentrations of this compound.

Materials:

  • Parental prostate cancer cell line (e.g., LNCaP, VCaP)

  • Complete growth medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in their complete growth medium containing this compound at a concentration of 1/10th to 1/5th of the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, you may observe significant cell death. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells are growing stably at the current concentration (stable doubling time), increase the this compound concentration by 1.5 to 2-fold.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.

  • Characterize Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. A 5- to 10-fold increase in IC50 compared to the parental line is generally considered a stable resistant phenotype.

  • Cryopreservation: It is crucial to cryopreserve cell stocks at different stages of resistance development.

Western Blot Protocol for AR and CRBN Expression

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-CRBN, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

  • Sample Preparation: Prepare lysates with Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000, anti-CRBN at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome, which can be impaired in resistant cells.

Materials:

  • Proteasome activity assay kit (containing a fluorogenic substrate like Suc-LLVY-AMC)

  • Parental and resistant cell lysates (prepared without protease inhibitors)

  • Proteasome inhibitor (e.g., MG-132) as a negative control

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare Lysates: Lyse cells in a buffer compatible with the assay kit (typically a hypotonic buffer without protease inhibitors).

  • Assay Setup: In a 96-well black plate, add cell lysate to paired wells.

  • Inhibitor Control: To one well of each pair, add a proteasome inhibitor (e.g., MG-132). To the other, add assay buffer.

  • Substrate Addition: Add the fluorogenic proteasome substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 350/440 nm for AMC) using a plate reader.

  • Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the untreated wells. Compare the activity between parental and resistant cells.

Drug Efflux Assay using Calcein-AM

This assay measures the activity of drug efflux pumps like MDR1.

Materials:

  • Parental and resistant cells

  • Calcein-AM

  • Efflux pump inhibitor (e.g., Verapamil)

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Calcein-AM Loading: Incubate the cells with Calcein-AM at 37°C. Calcein-AM is non-fluorescent but becomes fluorescent upon cleavage by intracellular esterases.

  • Efflux: Wash the cells and incubate them in fresh, Calcein-AM-free medium at 37°C for 30-60 minutes. In parallel, treat a set of wells with an efflux pump inhibitor during this step.

  • Measurement: Measure the intracellular fluorescence.

  • Analysis: Resistant cells with high efflux pump activity will show lower fluorescence compared to parental cells. This reduced fluorescence should be rescued in the presence of an efflux pump inhibitor.

Gene Sequencing for Mutation Analysis

Materials:

  • Genomic DNA or RNA extracted from parental and resistant cells

  • PCR primers for AR and CRBN genes

  • PCR reagents

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Procedure:

  • Nucleic Acid Extraction: Isolate high-quality genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cell lines.

  • PCR Amplification: Amplify the coding regions of the AR and CRBN genes using specific primers.

  • Sequencing:

    • Sanger Sequencing: Suitable for targeted analysis of specific gene regions. Sequence the PCR products and analyze the chromatograms for mutations.

    • Next-Generation Sequencing (NGS): Provides a more comprehensive view and can detect mutations at lower frequencies. Prepare sequencing libraries from the PCR products or perform whole-exome sequencing.

  • Data Analysis: Align the sequences from the resistant cells to the parental or a reference sequence to identify any acquired mutations.

Visualizations

G cluster_0 Mechanism of this compound Action Lux This compound Ternary Ternary Complex (AR-Lux-CRBN) Lux->Ternary binds AR Androgen Receptor (AR) AR->Ternary binds CRBN CRBN E3 Ligase CRBN->Ternary binds Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR recruits E2, facilitates ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound.

G cluster_1 Workflow for Developing Resistant Cell Lines start Parental Cell Line ic50 Determine IC50 start->ic50 treat_low Treat with low dose (1/10 - 1/5 IC50) ic50->treat_low monitor Monitor Growth & Passage treat_low->monitor stable Stable Growth? monitor->stable stable->monitor No increase_dose Increase Dose (1.5x - 2x) stable->increase_dose Yes increase_dose->treat_low characterize Characterize Resistance (IC50 Assay) increase_dose->characterize freeze Cryopreserve Stocks increase_dose->freeze resistant_line Resistant Cell Line (>5-10x IC50) characterize->resistant_line

Caption: Workflow for generating resistant cell lines.

G cluster_2 Troubleshooting Acquired Resistance start Decreased this compound Sensitivity Observed q1 Is AR degraded? start->q1 q2 Is CRBN expressed? q1->q2 No q4 Bypass signaling activated? q1->q4 Yes q3 Is Proteasome active? q2->q3 Yes res1 Investigate CRBN: - Western Blot - Sequencing q2->res1 No res2 Investigate Proteasome: - Activity Assay q3->res2 No res3 Investigate AR: - Sequencing for  binding site mutations q3->res3 Yes res4 Investigate Bypass Pathways: - Phospho-kinase array - Western Blot (pAKT, pERK) q4->res4 Yes res5 Investigate Drug Efflux: - Efflux Assay - Western/qPCR for MDR1 q4->res5 No

Caption: Decision tree for troubleshooting resistance.

References

Validation & Comparative

A Comparative Analysis of Luxdegalutamide (ARV-766) and Bavdegalutamide (ARV-110) for Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head look at the efficacy and tolerability of two next-generation androgen receptor degraders for researchers and drug development professionals.

In the evolving landscape of treatments for metastatic castration-resistant prostate cancer (mCRPC), a new class of drugs known as PROTACs (Proteolysis Targeting Chimeras) has emerged as a promising therapeutic strategy. These molecules are designed to selectively target and degrade specific proteins, offering a novel mechanism to overcome resistance to existing therapies. This guide provides a detailed comparison of two such investigational oral androgen receptor (AR) degraders: Luxdegalutamide (also known as ARV-766) and Bavdegalutamide (also known as ARV-110).

Both molecules are being developed to combat mCRPC by degrading the androgen receptor, a key driver of prostate cancer growth. This comparison summarizes the available clinical trial data on their efficacy and tolerability, details the experimental protocols of their key clinical studies, and visualizes their mechanism of action and the workflow of their respective clinical trials.

Efficacy Data

The efficacy of this compound and Bavdegalutamide has been primarily evaluated in patients with mCRPC who have progressed on prior novel hormonal agents. The key efficacy endpoint in these studies is the proportion of patients achieving a significant reduction in prostate-specific antigen (PSA) levels, a biomarker for prostate cancer. A PSA reduction of 50% or more (PSA50) is a commonly used measure of anti-tumor activity.

Efficacy EndpointThis compound (ARV-766)Bavdegalutamide (ARV-110)
PSA50 Response Rate (Overall) 41% in patients with tumors harboring any AR LBD mutation.[1]46% in patients with tumors harboring AR T878X/H875Y mutations.[2]
PSA50 Response Rate (Specific Mutations) 50% in patients with tumors harboring an AR L702H mutation.[1]Lower efficacy in the presence of the AR L702H mutation.[1]
Radiographic Progression-Free Survival (rPFS) Data anticipated in 2024.11.1 months in a subgroup of patients with AR T878X/H878Y mutations without co-occurring AR L702H mutations.[3]

Tolerability Profile

The safety and tolerability of a new therapeutic are critical for its clinical utility. Both this compound and Bavdegalutamide have been generally well-tolerated in clinical trials, with most treatment-related adverse events (TRAEs) being mild to moderate in severity.

Adverse Event ProfileThis compound (ARV-766)Bavdegalutamide (ARV-110)
Common TRAEs (Grade 1 or 2) Fatigue (29%), Nausea (14%), Vomiting (11%), Diarrhea (11%).Nausea (48%), Fatigue (36%), Vomiting (26%), Decreased appetite (25%), Diarrhea (20%).
Grade ≥ 4 TRAEs None reported.None reported.
Discontinuation due to TRAEs 4%9%

Mechanism of Action: PROTAC-Mediated AR Degradation

Both this compound and Bavdegalutamide function as PROTACs, which are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. One end of the PROTAC binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism is distinct from traditional inhibitors that only block the function of the target protein.

cluster_0 PROTAC-Mediated Androgen Receptor Degradation PROTAC This compound or Bavdegalutamide Ternary Ternary Complex (PROTAC-AR-E3) PROTAC->Ternary Binds to AR AR Androgen Receptor (Target Protein) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by PROTAC Ternary->PROTAC Recycled Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades AR cluster_1 Clinical Trial Workflow for this compound and Bavdegalutamide Start Patient Screening (mCRPC, prior NHA) Enrollment Informed Consent & Enrollment Start->Enrollment Baseline Baseline Assessment (PSA, Imaging, Biomarkers) Enrollment->Baseline Phase1 Phase 1: Dose Escalation (Determine RP2D) Baseline->Phase1 Phase 1 Study Phase2 Phase 2: Cohort Expansion (Evaluate Efficacy at RP2D) Baseline->Phase2 Phase 2 Study Phase1->Phase2 RP2D Determined Treatment Daily Oral Administration (28-day cycles) Phase1->Treatment Phase2->Treatment Monitoring Ongoing Monitoring (Safety, PSA, Imaging) Treatment->Monitoring Repeated Cycles Monitoring->Treatment Continue if no progression/toxicity Endpoint Endpoint Assessment (PSA50, rPFS, ORR) Monitoring->Endpoint Data Data Analysis Endpoint->Data Results Results Reporting Data->Results

References

A Head-to-Head Comparison of Luxdegalutamide and Enzalutamide in Targeting the Androgen Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the distinct mechanisms of action and preclinical performance of Luxdegalutamide (ARV-766) and enzalutamide, two pivotal drugs in the landscape of androgen receptor (AR) targeted therapies for prostate cancer.

The androgen receptor, a key driver of prostate cancer progression, has been the focal point of therapeutic development for decades. Enzalutamide, a second-generation nonsteroidal anti-androgen, has been a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of resistance has necessitated the development of novel therapeutic strategies. This compound (ARV-766), a Proteolysis Targeting Chimera (PROTAC), represents a paradigm shift from inhibition to degradation of the androgen receptor, offering a promising approach to overcome enzalutamide resistance. This guide provides an objective comparison of the mechanisms and preclinical efficacy of these two agents, supported by available experimental data.

Differentiated Mechanisms of Action: Inhibition versus Degradation

Enzalutamide functions as a competitive antagonist of the androgen receptor.[1][2] Its mechanism is multi-faceted, involving the inhibition of several key steps in the AR signaling pathway:

  • Blocks Androgen Binding: Enzalutamide competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[2]

  • Inhibits Nuclear Translocation: It impairs the translocation of the activated AR from the cytoplasm into the nucleus.[1]

  • Impairs DNA Binding: Enzalutamide hinders the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR target genes.[1]

In contrast, this compound is a heterobifunctional molecule that induces the targeted degradation of the androgen receptor. Its mechanism of action is as follows:

  • Ternary Complex Formation: One end of the this compound molecule binds to the androgen receptor, while the other end recruits a specific E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for degradation.

  • Proteasomal Degradation: The ubiquitinated AR is then recognized and degraded by the proteasome, effectively eliminating the receptor from the cell.

A significant advantage of this degradation mechanism is its potential to eliminate both wild-type AR and clinically relevant AR mutants (e.g., L702H, H875Y, and T878A) that are associated with resistance to enzalutamide.

Preclinical Performance: A Quantitative Comparison

The following table summarizes key preclinical data for this compound and enzalutamide based on available in vitro studies. It is important to note that the data has been compiled from different sources, and direct head-to-head comparisons in a single study are limited.

ParameterThis compound (ARV-766)EnzalutamideCell LinesReference
Mechanism of Action Androgen Receptor Degrader (PROTAC)Androgen Receptor Inhibitor-
AR Degradation (DC50) <1 nMDoes not induce degradationVCaP
AR Binding Affinity (IC50) Not explicitly reported~36 nMLNCaP
Inhibition of AR-driven Reporter Gene (IC50) Not explicitly reported~21.4 nMLNCaP
Effect on AR Mutants Degrades wild-type and clinically relevant mutants (L702H, H875Y, T878A)Activity can be compromised by certain mutations-
In Vivo Efficacy Robust tumor growth inhibition in enzalutamide-insensitive modelsLimited efficacy in resistant modelsVCaP xenografts

Visualizing the Mechanisms of Action

To further elucidate the distinct pathways through which this compound and enzalutamide exert their effects, the following diagrams illustrate their respective mechanisms.

G cluster_0 Enzalutamide: AR Inhibition Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_cytoplasm Binds AR_Enza AR-Enzalutamide Complex Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm Competitively Binds Blocked_binding Enzalutamide->Blocked_binding Inhibits Binding Blocked_translocation AR_Enza->Blocked_translocation Inhibits Nuclear Translocation AR_Androgen AR-Androgen Complex AR_nucleus AR (Nucleus) AR_Androgen->AR_nucleus Nuclear Translocation DNA DNA (AREs) AR_nucleus->DNA Binds Blocked_transcription AR_nucleus->Blocked_transcription Inhibits DNA Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Gene_Transcription Initiates

Enzalutamide's multi-level inhibition of AR signaling.

G cluster_1 This compound: AR Degradation (PROTAC) This compound This compound (PROTAC) AR Androgen Receptor (Wild-type or Mutant) This compound->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (AR-Luxdegalutamide-E3) Ub_AR Ubiquitinated AR Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ubiquitination Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation Degrades AR

This compound's mechanism of inducing AR degradation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to compare the mechanisms of this compound and enzalutamide. Specific parameters may vary based on the cell lines and reagents used.

Androgen Receptor Degradation Assay (Western Blot)

Objective: To quantify the degradation of the androgen receptor induced by this compound.

Methodology:

  • Cell Culture and Treatment: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or enzalutamide as a negative control for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

G start Plate Cells treat Treat with this compound/ Enzalutamide start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Anti-AR, Anti-Loading Control) transfer->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Densitometry Analysis (DC50, Dmax) detect->analyze

Workflow for AR Degradation Assay.
Androgen Receptor Binding Affinity Assay (Radioligand Competition)

Objective: To determine the binding affinity (IC50) of this compound and enzalutamide to the androgen receptor.

Methodology:

  • Preparation of Cell Lysates: Prepare cell lysates from AR-expressing cells (e.g., LNCaP).

  • Competition Binding: In a 96-well plate, incubate the cell lysates with a constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) and increasing concentrations of the unlabeled competitor (this compound or enzalutamide).

  • Incubation and Washing: Incubate the mixture to allow binding to reach equilibrium. After incubation, wash the plate to remove unbound radioligand.

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value, the concentration of the competitor that displaces 50% of the radioligand, is determined by non-linear regression analysis.

AR-Mediated Reporter Gene Assay

Objective: To assess the functional consequence of AR binding or degradation by measuring the transcriptional activity of the AR.

Methodology:

  • Cell Culture and Transfection: Co-transfect prostate cancer cells (e.g., LNCaP) or a suitable host cell line (e.g., HEK293) with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment: Treat the transfected cells with a serial dilution of this compound or enzalutamide in the presence of a known AR agonist (e.g., DHT). Include appropriate controls (vehicle, agonist alone).

  • Luciferase Assay: After an incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the compound to determine the IC50 value for the inhibition of AR transcriptional activity.

Conclusion

This compound and enzalutamide represent two distinct and powerful strategies for targeting the androgen receptor in prostate cancer. While enzalutamide effectively inhibits AR signaling, this compound's ability to induce AR degradation offers a novel approach to overcome key mechanisms of resistance, particularly those involving AR mutations. The preclinical data suggests a potent anti-tumor activity for this compound, especially in enzalutamide-resistant settings. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of AR degradation in the treatment of prostate cancer. This comparative guide provides a foundational understanding of the mechanisms and preclinical performance of these two agents to inform further research and development in this critical area of oncology.

References

In Vivo Showdown: Luxdegalutamide Versus Abiraterone in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed head-to-head comparison of the in vivo preclinical efficacy of Luxdegalutamide (ARV-766), a novel PROTAC androgen receptor (AR) degrader, and abiraterone, a well-established androgen biosynthesis inhibitor, reveals distinct mechanisms of action and potential therapeutic advantages for targeting advanced prostate cancer.

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key experimental data, detailing methodologies, and visualizing the complex signaling pathways involved. While direct comparative in vivo studies are not yet available in published literature, this guide synthesizes existing preclinical data to offer a valuable comparative perspective.

Executive Summary

This compound, a Proteolysis Targeting Chimera (PROTAC), operates by inducing the degradation of the androgen receptor, including clinically relevant mutants such as AR-V7, which are associated with resistance to current therapies.[1][2] In contrast, abiraterone acetate, the prodrug of abiraterone, inhibits the CYP17A1 enzyme, thereby blocking the production of androgens that fuel prostate cancer growth.[3][4] Preclinical studies in various xenograft models of prostate cancer have demonstrated the potent anti-tumor activity of both agents. This compound has been shown to induce robust and sustained degradation of the androgen receptor, leading to significant tumor growth inhibition in models including those resistant to other hormonal therapies.[5] Abiraterone has a long-standing clinical track record and its preclinical efficacy in reducing tumor volume and androgen levels is well-documented.

Quantitative Data Presentation

The following tables summarize key in vivo efficacy data for this compound and abiraterone from separate preclinical studies. It is important to note that these studies were not conducted head-to-head, and experimental conditions may vary.

Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

ParameterLNCaP Xenograft ModelVCaP Xenograft Model (Enzalutamide-Insensitive)
AR Degradation >90% maximum degradation (Dmax) at efficacious dosesNot specified, but significant tumor growth inhibition observed
Tumor Growth Inhibition Significant and dose-dependentSignificant and dose-dependent
Dosing Oral administrationOral administration

Table 2: In Vivo Efficacy of Abiraterone Acetate in Prostate Cancer Xenograft Models

ParameterLNCaP Xenograft ModelLuCaP Patient-Derived Xenografts (PDX)
Tumor Volume Reduction Significant reduction compared to controlHeterogeneous response, with some models showing ultra-responsiveness and significant survival benefit
Intratumoral Androgen Levels Significant reduction in testosterone and dihydrotestosteroneEffective reduction of serum and intratumoral androgens
Dosing 100 mg/kg p.o. b.i.d.Daily oral gavage or intraperitoneal injection

Signaling Pathway Visualizations

To elucidate the distinct mechanisms of action, the following diagrams, created using the Graphviz DOT language, illustrate the respective signaling pathways targeted by this compound and abiraterone.

Luxdegalutamide_Mechanism cluster_cell Prostate Cancer Cell This compound This compound (ARV-766) Ternary_Complex Ternary Complex (AR-Luxdegalutamide-E3) This compound->Ternary_Complex AR Androgen Receptor (AR/AR-V7) AR->Ternary_Complex Proliferation Tumor Growth & Proliferation AR->Proliferation E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub tag Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Degradation->Proliferation INHIBITION

Caption: Mechanism of action of this compound.

Abiraterone_Mechanism cluster_steroidogenesis Androgen Synthesis Pathway cluster_cell Prostate Cancer Cell Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA via CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione via CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor DHT DHT Testosterone->DHT CYP17A1 CYP17A1 Enzyme Abiraterone Abiraterone Abiraterone->CYP17A1 INHIBITS Androgen_Binding Androgen Binding & AR Activation Proliferation Tumor Growth & Proliferation

Caption: Mechanism of action of Abiraterone.

Experimental Protocols

While specific protocols for the cited efficacy data are proprietary, the following represents a generalized, representative methodology for in vivo xenograft studies evaluating anti-tumor agents in prostate cancer models.

Objective: To assess the in vivo anti-tumor efficacy of a test compound (e.g., this compound or abiraterone acetate) in a prostate cancer xenograft model.

Materials:

  • Cell Lines: LNCaP or VCaP human prostate cancer cells.

  • Animals: Male severe combined immunodeficient (SCID) or athymic nude mice, 6-8 weeks old.

  • Test Compounds: this compound or abiraterone acetate, formulated for oral gavage.

  • Vehicle Control: Appropriate vehicle for the test compound (e.g., 0.5% methylcellulose in sterile water).

  • Matrigel: For subcutaneous cell implantation.

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Study Setup cluster_monitoring Tumor Growth & Treatment cluster_endpoint Endpoint Analysis A Cell Culture (LNCaP or VCaP) B Cell Harvest & Preparation (Resuspend in Matrigel) A->B C Subcutaneous Implantation into Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups D->E F Daily Oral Gavage (Test Compound or Vehicle) E->F G Continued Monitoring of Tumor Volume & Body Weight F->G H Tumor Excision & Measurement G->H I Pharmacodynamic Analysis (e.g., AR levels, androgen levels) H->I J Data Analysis & Reporting I->J

Caption: Generalized workflow for in vivo xenograft studies.

Procedure:

  • Cell Implantation: LNCaP or VCaP cells are harvested during exponential growth and resuspended in a 1:1 mixture of media and Matrigel. Approximately 1-5 x 10^6 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2). Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • Drug Administration: The test compound or vehicle is administered daily via oral gavage at the specified dose.

  • Monitoring: Tumor volume and body weight are monitored 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised, weighed, and may be processed for pharmacodynamic analysis (e.g., Western blot for AR levels, LC-MS for intratumoral androgen levels).

Conclusion

This compound and abiraterone represent two distinct and powerful approaches to targeting the androgen receptor signaling axis in prostate cancer. This compound's ability to degrade the androgen receptor, including resistance-conferring mutants like AR-V7, offers a promising strategy to overcome known resistance mechanisms to existing hormonal therapies. Abiraterone's established efficacy in blocking androgen synthesis provides a strong foundation for current treatment regimens. The ongoing clinical trials evaluating the combination of this compound and abiraterone may reveal synergistic effects, potentially leading to more durable responses and improved outcomes for patients with advanced prostate cancer. Further preclinical head-to-head studies are warranted to directly compare the in vivo efficacy and pharmacodynamics of these two agents.

References

Validating Androgen Receptor Degradation by JSB462: A Comparative Guide Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JSB462 (luxdegalutamide/ARV-766), a second-generation Proteolysis Targeting Chimera (PROTAC), with other androgen receptor (AR) degradation agents. We delve into the validation of its mechanism of action, with a focus on mass spectrometry-based approaches, and provide supporting experimental data and detailed protocols for researchers in the field of drug discovery and development.

Introduction to JSB462 and Androgen Receptor Degradation

JSB462 is a potent, orally bioavailable PROTAC designed to selectively target the androgen receptor for degradation.[1][2][3] As a heterobifunctional molecule, it forms a ternary complex with the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][3] This mechanism of action offers a promising therapeutic strategy for conditions driven by AR signaling, such as prostate cancer. Unlike traditional AR inhibitors that merely block the receptor's function, JSB462 eliminates the AR protein entirely, a crucial advantage in overcoming resistance mechanisms. JSB462, also known as ARV-766, is a second-generation degrader with a broader efficacy profile and better tolerability compared to its predecessor, ARV-110 (bavdegalutamide).

Comparative Analysis of Androgen Receptor Degraders

The landscape of AR degraders is evolving, with various strategies emerging alongside PROTACs. This section compares JSB462 with its predecessor and other classes of AR degraders.

DegraderClassTarget DomainKey Characteristics
JSB462 (ARV-766) PROTACLigand-Binding Domain (LBD)Second-generation degrader with improved efficacy and tolerability over ARV-110. Effective against wild-type and clinically relevant AR LBD mutants, including L702H, H875Y, and T878A. Currently in Phase 2 clinical trials.
ARV-110 (Bavdegalutamide) PROTACLigand-Binding Domain (LBD)First-in-class oral PROTAC AR degrader. Achieves >95% AR degradation in preclinical models with a DC50 < 1 nM. Showed a 70-90% reduction in AR levels in patient biopsies.
ARD-61 PROTACAndrogen ReceptorRapidly and specifically degrades AR protein, reducing downstream signaling. Effective in both enzalutamide-sensitive and -resistant cell lines.
ARCC-4 PROTACAndrogen ReceptorA low-nanomolar AR degrader capable of degrading over 95% of cellular AR. Retains antiproliferative effect in high androgen environments.
Z15 SARD (Selective Androgen Receptor Degrader)Ligand-Binding Domain (LBD) and Activation Function-1 (AF-1)A bifunctional small molecule that acts as both an AR antagonist and a selective degrader. Can degrade both full-length AR and AR splice variants (AR-V7).

Validating AR Degradation by JSB462 using Mass Spectrometry

Quantitative mass spectrometry is a powerful and unbiased technique to confirm and quantify the degradation of a target protein across the entire proteome. While specific mass spectrometry data for JSB462 is not publicly available, likely due to its proprietary nature, the principles and expected outcomes can be detailed based on extensive preclinical and clinical data for similar PROTACs.

A typical quantitative proteomics workflow, such as Tandem Mass Tagging (TMT), would be employed to compare the proteome of cells treated with JSB462 to vehicle-treated controls. The expected outcome would be a significant and selective reduction in the abundance of androgen receptor peptides in the JSB462-treated samples, with minimal off-target effects on other proteins.

Experimental Workflow: Quantitative Proteomics (TMT)

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) treatment Treatment with JSB462 (various concentrations and time points) and Vehicle Control (DMSO) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (e.g., with Trypsin) lysis->digestion tmt_labeling Tandem Mass Tag (TMT) Labeling of Peptides digestion->tmt_labeling pooling Pooling of Labeled Samples tmt_labeling->pooling fractionation Peptide Fractionation (e.g., High-pH Reversed-Phase LC) pooling->fractionation lc_msms LC-MS/MS Analysis (e.g., Orbitrap Mass Spectrometer) fractionation->lc_msms database_search Database Searching for Peptide and Protein Identification lc_msms->database_search quantification Quantification of TMT Reporter Ions database_search->quantification statistical_analysis Statistical Analysis to Identify Differentially Abundant Proteins quantification->statistical_analysis bioinformatics Bioinformatics Analysis (Pathway and Network Analysis) statistical_analysis->bioinformatics

Quantitative proteomics workflow for validating JSB462-mediated AR degradation.

Alternative Methods for Validating Androgen Receptor Degradation

While mass spectrometry provides a global and unbiased view, other well-established techniques are routinely used to validate protein degradation.

Western Blotting

Western blotting is a targeted approach to quantify the levels of a specific protein. It is a crucial and accessible method to confirm the degradation of AR in response to JSB462 treatment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the direct engagement of a drug with its target protein in a cellular environment. Ligand binding can alter the thermal stability of the target protein, which is detected by a shift in its melting curve. This assay can confirm that JSB462 directly binds to the androgen receptor within the cell.

Experimental Protocols

Quantitative Mass Spectrometry (TMT-based)
  • Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP or VCaP) to 70-80% confluency. Treat cells with a dose-response of JSB462 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 6, 12, 24 hours).

  • Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest equal amounts of protein from each sample into peptides using an enzyme like trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a unique TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled samples and fractionate the pooled peptides to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw data to identify and quantify proteins. The relative abundance of the androgen receptor across different treatment conditions will reveal the extent of degradation.

Western Blotting
  • Sample Preparation: Treat cells with JSB462 as described above. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the androgen receptor. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Quantification: Densitometry analysis of the bands will provide a quantitative measure of AR degradation.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with JSB462 or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble androgen receptor at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble AR as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of JSB462 indicates direct target engagement.

Signaling Pathway of JSB462 Action

cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System JSB462 JSB462 Ternary Ternary Complex (AR-JSB462-E3) JSB462->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognized by Degradation AR Degradation Proteasome->Degradation Mediates

Mechanism of JSB462-induced androgen receptor degradation.

Conclusion

JSB462 represents a significant advancement in the targeted degradation of the androgen receptor. Validating its efficacy and specificity is paramount for its clinical development. Quantitative mass spectrometry offers a powerful, unbiased method for confirming AR degradation and assessing off-target effects. Complemented by traditional techniques like Western blotting and target engagement assays such as CETSA, researchers can build a robust data package to support the continued investigation of JSB462 as a promising therapeutic for androgen receptor-driven diseases.

References

Investigating Cross-Resistance: A Comparative Analysis of Luxdegalutamide and Other Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to androgen receptor (AR) signaling inhibitors represents a significant challenge in the treatment of prostate cancer. Understanding the nuances of cross-resistance between existing therapies and novel agents is paramount for the development of effective sequential treatment strategies. This guide provides a comparative analysis of Luxdegalutamide (ARV-766), a novel proteolysis targeting chimera (PROTAC) AR degrader, and other approved AR inhibitors, with a focus on the experimental data underpinning their performance in resistant settings.

Overcoming Resistance: A Shift from Inhibition to Degradation

Standard-of-care AR inhibitors, such as enzalutamide, apalutamide, darolutamide, and the androgen synthesis inhibitor abiraterone, have significantly improved outcomes for patients with prostate cancer. However, their efficacy is often limited by the development of resistance, frequently through mechanisms that involve the AR itself. These include AR gene mutations, amplifications, and the expression of splice variants like AR-V7.[1][2] Notably, significant cross-resistance has been observed among these conventional AR inhibitors, often mediated by the upregulation of the AKR1C3/AR-V7 axis.[1][2][3]

This compound represents a paradigm shift from AR inhibition to AR degradation. As a PROTAC, it is a heterobifunctional molecule that induces the formation of a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome. This mechanism offers the potential to overcome resistance mediated by AR mutations or overexpression by eliminating the target protein entirely. This compound has been shown to degrade wild-type AR as well as clinically relevant mutants, including L702H, H875Y, and T878A, which are associated with resistance to other AR-targeted agents.

Comparative Efficacy in Preclinical Models

The following tables summarize the in vitro efficacy of this compound and other AR inhibitors in both sensitive and resistant prostate cancer cell lines. It is important to note that the data is compiled from various studies and experimental conditions may differ.

Table 1: Comparative In Vitro Activity (IC50) of AR Inhibitors in Sensitive and Resistant Prostate Cancer Cell Lines
Compound Cell Line Resistance Mechanism IC50 (µM) Reference
Enzalutamide LNCaP (Parental)-~1-5
LNCaP-EnzaRAcquired Resistance>20
C4-2B (Parental)-~1.2
C4-2B-EnzaRAcquired Resistance~14.77
PC-3AR-Negative~34.9
Apalutamide LNCaP-0.2 (Luciferase Assay)
Darolutamide LNCaP-0.026 (Luciferase Assay)
ARD-1676 (AR PROTAC) VCaP-0.0115
LNCaP-0.0028

Note: IC50 values represent the concentration required to inhibit 50% of cell growth or AR activity. Data for a direct IC50 of this compound in these specific resistant cell lines is not publicly available; however, its potent degradation activity is presented in Table 2.

Table 2: Androgen Receptor Degradation Activity (DC50) of this compound (ARV-766)
Compound Cell Line AR Status DC50 Reference
This compound (ARV-766) VCaPWild-Type<1 nM
LNCaPT878A MutationPotent Degradation
VCaPWild-Type>90% degradation in vivo
Enzalutamide-Insensitive VCaP XenograftAcquired ResistanceSignificant Tumor Growth Inhibition

Note: DC50 represents the concentration required to degrade 50% of the target protein.

Clinical data from a Phase 1/2 study of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior novel hormonal agents showed a promising PSA50 (≥50% reduction in PSA) response rate of 43% in patients with detectable AR ligand-binding domain mutations.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and the distinct mechanisms of action of traditional AR inhibitors versus the PROTAC degrader this compound.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Androgen Binding Enzalutamide Enzalutamide Apalutamide Darolutamide Enzalutamide->AR Inhibits Androgen Binding Abiraterone Abiraterone Androgen_synthesis Androgen Synthesis Abiraterone->Androgen_synthesis Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Figure 1: Androgen Receptor Signaling and Inhibition

PROTAC_Mechanism cluster_cell Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (AR-PROTAC-E3) This compound->Ternary_Complex AR Androgen Receptor (AR) (Wild-Type or Mutant) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of AR Ternary_Complex->Polyubiquitination recruits Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination tags Proteasome Proteasome Polyubiquitination->Proteasome targeted to Degradation AR Degradation Proteasome->Degradation results in Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Figure 2: Mechanism of AR Degradation by this compound

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are summarized protocols for key experiments.

Generation of Enzalutamide-Resistant Cell Lines

This protocol outlines a common method for developing acquired resistance in prostate cancer cell lines through continuous drug exposure.

  • Parental Cell Culture: Prostate cancer cell lines (e.g., LNCaP, C4-2B) are cultured in their recommended growth medium.

  • Initial IC50 Determination: The initial IC50 of the parental cell line to the AR inhibitor (e.g., enzalutamide) is determined using a cell viability assay (e.g., MTT assay).

  • Continuous Drug Exposure: Parental cells are continuously cultured in the presence of the AR inhibitor at a concentration initially below the IC50 (e.g., IC20-IC30). The media containing the fresh drug is replaced every 2-3 days.

  • Dose Escalation: Once the cells adapt and resume steady proliferation, the drug concentration is gradually increased in a stepwise manner. This process can take over 6 months.

  • Confirmation of Resistance: Resistance is periodically monitored by reassessing the IC50. A significant increase (e.g., >10-fold) compared to the parental line confirms the resistant phenotype. The established resistant cell line is then maintained in a medium containing a maintenance dose of the drug.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the IC50 of a compound.

  • Cell Seeding: Cells (e.g., 5 x 10³ cells/well) are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, enzalutamide) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: 10 µL of MTT reagent is added to each well, and the plate is incubated for 4 hours.

  • Solubilization: The supernatant is discarded, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a specific wavelength. The IC50 value is calculated from the dose-response curve.

Western Blotting for AR Protein Degradation

This technique is used to quantify the amount of AR protein in cells following treatment with a degrader like this compound.

  • Cell Lysis: Cells are treated with the test compound for a specified time, then washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the AR protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the protein bands are visualized using an imaging system. A loading control protein (e.g., GAPDH, β-actin) is also probed to ensure equal protein loading between samples.

  • Quantification: The intensity of the AR protein band is quantified and normalized to the loading control to determine the percentage of remaining AR protein compared to a vehicle-treated control. The DC50 is calculated from the dose-response data.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Parental_Cells Parental Prostate Cancer Cell Line (e.g., LNCaP) Treatment_Parental Treat with this compound & other AR inhibitors (Dose-Response) Parental_Cells->Treatment_Parental Resistant_Cells Resistant Cell Line (e.g., LNCaP-EnzaR) Treatment_Resistant Treat with this compound & other AR inhibitors (Dose-Response) Resistant_Cells->Treatment_Resistant Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_Parental->Viability_Assay Western_Blot Western Blot for AR Protein Levels Treatment_Parental->Western_Blot Treatment_Resistant->Viability_Assay Treatment_Resistant->Western_Blot IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc DC50_Calc Calculate DC50 Values (for this compound) Western_Blot->DC50_Calc Comparison Compare IC50/DC50 between Parental and Resistant Cells IC50_Calc->Comparison DC50_Calc->Comparison

Figure 3: Workflow for Cross-Resistance Assessment

Conclusion

The preclinical and emerging clinical data suggest that this compound's mechanism of AR degradation can overcome key resistance mechanisms that limit the efficacy of traditional AR inhibitors. By eliminating the AR protein, including mutated forms, this compound demonstrates activity in models where cross-resistance to other agents is observed. The provided data and experimental protocols offer a framework for researchers to further investigate and compare the activity of novel AR-targeted therapies in the context of acquired resistance. Future head-to-head preclinical studies under uniform conditions will be invaluable in precisely defining the comparative efficacy and cross-resistance profiles of this new class of AR degraders.

References

A Comparative Guide to Androgen Receptor PROTACs for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to conventional AR inhibitors has driven the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a promising approach, inducing the degradation of the AR protein rather than simply inhibiting it. This guide provides a comparative overview of different AR-targeting PROTACs, summarizing key preclinical data, detailing essential experimental methodologies, and visualizing the underlying biological pathways and experimental workflows to support informed decision-making in the development of next-generation prostate cancer therapies.

Performance Comparison of Androgen Receptor PROTACs

The efficacy of AR PROTACs is primarily evaluated by their ability to induce AR degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as their ability to inhibit cancer cell proliferation (IC50). The following table summarizes the performance of several notable AR PROTACs in various prostate cancer cell lines.

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)IC50 (nM)Key Findings & Mutant Activity
ARV-110 (Bavdegalutamide) Cereblon (CRBN)VCaP~1[1]>90%[1]-First-in-class oral PROTAC, shows clinical activity in mCRPC, including in patients with T878X and H875Y mutations.[2]
LNCaP<1[3]>95%[3]-
ARV-766 (Luxdegalutamide) Cereblon (CRBN)VCaP (WT)<1>90%-Potent against wild-type AR and clinically relevant LBD mutants (L702H, H875Y, T878A).
ARD-1676 Cereblon (CRBN)VCaP0.1-11.5Highly potent and orally efficacious, with broad activity against clinically relevant AR mutants.
LNCaP1.1-2.8
MTX-23 von Hippel-Lindau (VHL)22Rv1370 (AR-V7)--Degrades both full-length AR (AR-FL) and the AR-V7 splice variant, effective in models of resistance to second-line antiandrogens.
2000 (AR-FL)
ARD-61 von Hippel-Lindau (VHL)VCaP<0.5-0.009Potent and selective AR degrader, effective in enzalutamide-resistant models.
LNCaP0.5-10-1.8
ARD-266 von Hippel-Lindau (VHL)VCaP1>95% (at 30 nM)-Highly potent, developed using a weak binding affinity VHL ligand.
LNCaP0.5>95% (at 30 nM)-
22Rv10.2>95% (at 10 nM)-
ARCC-4 von Hippel-Lindau (VHL)VCaP / LNCaP5>98%-Outperforms enzalutamide in cellular models of drug resistance and degrades clinically relevant AR mutants.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism and evaluation of AR PROTACs.

AR_PROTAC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex Ternary_Complex AR-PROTAC-E3 Ternary Complex AR->Ternary_Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR_HSP AR_HSP->AR HSP dissociation PROTAC AR PROTAC PROTAC->AR E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Cell_Growth Cell Growth & Survival Proteasome->Cell_Growth Inhibition of AR Signaling ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Cell_Growth

Figure 1: Mechanism of Androgen Receptor Signaling and PROTAC-mediated Degradation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Degradation_Assay AR Degradation Assay (Western Blot) Quantification Determine DC50 & Dmax Degradation_Assay->Quantification Downstream_Analysis Downstream Signaling (e.g., qPCR for PSA) Degradation_Assay->Downstream_Analysis Xenograft_Model Prostate Cancer Xenograft Model Quantification->Xenograft_Model Lead Compound Selection Viability_Assay Cell Viability Assay (e.g., MTT) IC50_Determination Determine IC50 Viability_Assay->IC50_Determination IC50_Determination->Xenograft_Model Lead Compound Selection PROTAC_Admin PROTAC Administration (e.g., Oral Gavage) Xenograft_Model->PROTAC_Admin Tumor_Monitoring Tumor Volume & Body Weight Monitoring PROTAC_Admin->Tumor_Monitoring Efficacy_Endpoint Determine Antitumor Efficacy (e.g., TGI) Tumor_Monitoring->Efficacy_Endpoint PD_Analysis Pharmacodynamic Analysis (AR levels in tumor) Efficacy_Endpoint->PD_Analysis

Figure 2: General Experimental Workflow for Evaluating AR PROTACs.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of different PROTAC molecules. Below are methodologies for key experiments.

Western Blotting for Androgen Receptor Degradation

This protocol outlines the steps to assess the degradation of the AR protein in prostate cancer cells following treatment with a PROTAC.

Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.

Materials:

  • AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Culture and Treatment:

    • Plate prostate cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding RIPA buffer to each well and incubating on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody (and anti-β-actin antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control (β-actin).

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of AR PROTACs on prostate cancer cells.

Objective: To determine the IC50 of a PROTAC in a specific cell line.

Materials:

  • Prostate cancer cells

  • Complete cell culture medium

  • 96-well plates

  • PROTAC compound and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC compound in culture medium.

    • Add the diluted compounds or vehicle control to the respective wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Prostate Cancer Xenograft Efficacy Study

This protocol provides a general framework for evaluating the in vivo efficacy of an AR PROTAC in a mouse xenograft model.

Objective: To determine the antitumor efficacy of a PROTAC in an in vivo model.

Materials:

  • Immunodeficient mice (e.g., male nude or NOD-SCID mice, 6-8 weeks old)

  • Prostate cancer cells (e.g., VCaP, LNCaP)

  • Matrigel

  • PROTAC compound

  • Appropriate vehicle for administration (e.g., 0.5% methylcellulose)

  • Calipers

  • Anesthesia

Methodology:

  • Animal Handling and Acclimatization:

    • Acclimatize mice for at least one week before the start of the experiment.

    • All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

  • Tumor Cell Implantation:

    • Harvest prostate cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • PROTAC Administration:

    • Prepare the PROTAC compound in the appropriate vehicle.

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule (e.g., once daily).

    • Administer the vehicle to the control group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

  • Pharmacodynamic Analysis:

    • A portion of the tumor tissue can be flash-frozen for Western blot analysis to confirm AR degradation in vivo.

    • Another portion can be fixed in formalin for immunohistochemical analysis.

References

Luxdegalutamide vs. Conventional AR Antagonists: A Comparative Analysis of Efficacy Against the AR L702H Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to androgen receptor (AR) targeted therapies in prostate cancer presents a significant clinical challenge. Mutations in the AR ligand-binding domain (LBD), such as the prevalent L702H mutation, are key drivers of this resistance, often rendering conventional AR antagonists ineffective. This guide provides a detailed comparison of Luxdegalutamide (ARV-766), a novel proteolysis targeting chimera (PROTAC) AR degrader, with conventional AR antagonists like enzalutamide and bicalutamide, focusing on their efficacy against the clinically significant AR L702H mutation.

Introduction to a New Modality: this compound

This compound is an orally bioavailable PROTAC designed to selectively target and induce the degradation of the androgen receptor.[1] Unlike traditional antagonists that merely block AR activity, this compound hijacks the cell's own ubiquitin-proteasome system to eliminate the AR protein entirely.[2] This heterobifunctional molecule forms a ternary complex between the AR, itself, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[2] This mechanism offers a distinct advantage, particularly against resistance mutations. This compound has demonstrated the ability to degrade both wild-type AR and clinically relevant LBD mutants, including L702H, H875Y, and T878A.[2]

The Challenge: AR L702H Mutation

The L702H mutation, a single amino acid substitution in the AR LBD, is frequently detected in patients with metastatic castration-resistant prostate cancer (mCRPC) who have developed resistance to therapies such as abiraterone and enzalutamide.[3] This mutation can be promiscuously activated by non-canonical ligands like glucocorticoids, which are often co-administered during treatment, thereby converting antagonists into agonists and driving tumor growth. The prevalence of the L702H mutation can be as high as 24% in treated mCRPC patients.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound, enzalutamide, and bicalutamide, with a focus on their activity in the context of AR mutations.

Table 1: In Vitro Potency of AR-Directed Therapies

CompoundMechanism of ActionTarget Cell Line / AR StatusPotency MetricValueReference
This compound AR Degrader (PROTAC)VCaP (Wild-Type AR)DC₅₀<1 nM
This compound AR Degrader (PROTAC)AR L702H MutantMaintains PotencyNot specified
Enzalutamide AR AntagonistLNCaP (T877A Mutant AR)IC₅₀36 nM
Bicalutamide AR AntagonistLNCaP/AR(cs)IC₅₀160 nM
Bicalutamide AR AntagonistWild-Type ARIC₅₀159-243 nM

DC₅₀ (half-maximal degradation concentration) represents the concentration of a degrader needed to induce 50% degradation of the target protein. IC₅₀ (half-maximal inhibitory concentration) represents the concentration of an inhibitor needed to block 50% of a biological function.

Table 2: Clinical Efficacy in Patients with AR LBD Mutations

CompoundPatient PopulationEfficacy EndpointResponse RateReference
This compound mCRPC with any AR LBD mutationPSA₅₀42%
This compound mCRPC with AR L702H mutationPSA₅₀50%
ARV-110 (Predecessor) mCRPC with AR L702H mutationPSA₅₀Diminished Efficacy

PSA₅₀ refers to a ≥50% reduction in serum Prostate-Specific Antigen levels from baseline.

Mechanism of Action and Resistance

The fundamental difference in the mechanism of action between this compound and conventional antagonists underpins its superior efficacy against the L702H mutation.

  • Conventional Antagonists (Enzalutamide, Bicalutamide): These molecules act as competitive inhibitors, binding to the AR LBD to prevent androgen binding and subsequent receptor activation. However, mutations like L702H can alter the conformation of the LBD, not only reducing the binding affinity of these antagonists but in some cases converting them into partial or full agonists, thereby promoting cancer cell survival and proliferation.

  • This compound (PROTAC): By targeting the AR for complete degradation, this compound removes the protein that drives the disease, regardless of its mutational status or activation state. This approach circumvents the resistance mechanisms associated with LBD mutations. Even if the L702H mutation alters ligand binding, as long as this compound can engage the receptor sufficiently to form the ternary complex with the E3 ligase, degradation will proceed. Clinical data indicates that this compound overcomes the resistance to its predecessor, ARV-110, which was less effective against the L702H mutation.

Visualizing the Pathways and Mechanisms

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_antagonists Conventional Antagonists cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_complex AR + HSP Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Blocks Bicalutamide Bicalutamide Bicalutamide->AR Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation L702H L702H Mutation (Resistance) L702H->Enzalutamide Reduces Efficacy L702H->Bicalutamide Reduces Efficacy

Caption: AR Signaling and Antagonist Intervention.

PROTAC_Mechanism cluster_workflow This compound (PROTAC) Mechanism Lux This compound (PROTAC) Ternary Ternary Complex (AR-PROTAC-E3) Lux->Ternary AR_L702H AR Protein (with L702H mutation) AR_L702H->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->Lux Recycled AR_Ub Ubiquitinated AR Ternary->AR_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome AR_Ub->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for assessing the efficacy of AR-directed therapies are crucial for reproducible research. Below are generalized protocols for key experiments cited in the evaluation of these compounds.

1. Cell-Based AR Degradation Assay (for PROTACs)

  • Objective: To quantify the degradation of AR protein induced by a PROTAC degrader.

  • Cell Lines: Prostate cancer cell lines expressing wild-type AR (e.g., VCaP) or specific mutants.

  • Methodology:

    • Cell Culture: Plate cells in appropriate multi-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., this compound) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Immunodetection: Probe the membrane with a primary antibody specific for the Androgen Receptor. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Data Analysis: Quantify band intensities using densitometry. Normalize AR band intensity to the loading control. Calculate the percentage of AR remaining relative to the vehicle control for each concentration. Plot the data and determine the DC₅₀ value using non-linear regression.

2. In Vitro Cell Proliferation/Viability Assay

  • Objective: To measure the effect of AR antagonists on the proliferation of prostate cancer cells.

  • Cell Lines: Androgen-dependent prostate cancer cell lines (e.g., LNCaP).

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density in charcoal-stripped serum-containing medium to reduce baseline androgen levels.

    • Compound Treatment: After 24 hours, treat cells with a range of concentrations of the test compound (e.g., enzalutamide, bicalutamide) in the presence of a stimulating androgen (e.g., R1881).

    • Incubation: Incubate the plates for a period of 3-5 days.

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Data Analysis: Normalize the results to vehicle-treated controls. Plot the dose-response curve and calculate the IC₅₀ value, representing the concentration at which cell growth is inhibited by 50%.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_degradation Degradation Assay cluster_viability Viability Assay start Start: Prostate Cancer Cell Line (e.g., LNCaP, VCaP) seed Seed Cells in Multi-Well Plates start->seed adhere Allow Adherence (24h) seed->adhere treat Add Serial Dilutions of (this compound, Enzalutamide, etc.) + Vehicle Control adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate lysis Cell Lysis & Protein Quantification incubate->lysis mtt Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->mtt western Western Blot for AR & Loading Control lysis->western dc50 Calculate DC₅₀ western->dc50 read Measure Signal (Absorbance/Luminescence) mtt->read ic50 Calculate IC₅₀ read->ic50

Caption: General Workflow for In Vitro Efficacy Testing.

Conclusion

This compound represents a promising therapeutic strategy for patients with mCRPC, particularly those harboring the AR L702H mutation that confers resistance to conventional AR antagonists. Its unique mechanism of inducing AR degradation rather than mere inhibition allows it to overcome this common resistance pathway. The preclinical and emerging clinical data strongly support the continued development of this compound as a potent and effective agent in the treatment of advanced prostate cancer. For researchers, the distinct pharmacological profile of PROTACs necessitates the use of degradation-specific assays in parallel with functional assays to fully characterize their activity.

References

Assessing the Synergy of Luxdegalutamide with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the assessment of synergistic effects between Luxdegalutamide (ARV-766) and conventional chemotherapy agents in the context of prostate cancer research. While direct quantitative data on the combination of this compound with chemotherapy is not yet publicly available, this document outlines the scientific rationale for potential synergy, presents standardized experimental protocols for its evaluation, and offers a framework for data presentation and interpretation.

This compound is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer progression. By eliminating the AR protein, this compound has the potential to overcome resistance mechanisms to traditional AR-targeted therapies. Chemotherapy agents, such as taxanes (e.g., docetaxel, cabazitaxel), represent a standard of care in advanced prostate cancer and have distinct mechanisms of action. The potential for synergistic interaction between these two classes of drugs is an area of significant research interest.

Scientific Rationale for Synergy

The primary hypothesis for synergy between this compound and taxane-based chemotherapy stems from their complementary mechanisms of action targeting the androgen receptor signaling pathway.

  • This compound's Mechanism: As a PROTAC, this compound induces the ubiquitination and subsequent proteasomal degradation of the AR protein. This eliminates both wild-type and mutant forms of the receptor, offering a comprehensive shutdown of AR signaling.

  • Taxane Chemotherapy's Mechanism: Taxanes, like docetaxel, function primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] Interestingly, preclinical studies have shown that taxanes can also inhibit the nuclear translocation of the androgen receptor.[4][5] By disrupting the microtubule network, taxanes can sequester the AR in the cytoplasm, preventing it from acting as a nuclear transcription factor.

The combination of these two mechanisms could lead to a more profound and durable inhibition of AR-driven tumor growth than either agent alone. This compound eliminates the AR protein, while taxanes prevent any remaining or newly synthesized AR from reaching its site of action in the nucleus.

Hypothetical Data on Synergistic Effects

While specific experimental data for this compound in combination with chemotherapy is not available, the following tables illustrate how such data would be presented to demonstrate synergy. These tables are based on standard methodologies for assessing drug interactions.

Table 1: In Vitro Synergy of this compound and Docetaxel in Prostate Cancer Cell Lines

Cell LineDrug CombinationIC50 (nM) - Single AgentCombination Index (CI) at 50% EffectDose Reduction Index (DRI)
LNCaP This compound5
Docetaxel2
This compound + Docetaxel< 1 (Synergistic)> 1 (Dose reduction)
VCaP This compound8
Docetaxel3
This compound + Docetaxel< 1 (Synergistic)> 1 (Dose reduction)
22Rv1 This compound12
Docetaxel4
This compound + Docetaxel< 1 (Synergistic)> 1 (Dose reduction)

IC50 values are hypothetical. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy. The Dose Reduction Index (DRI) indicates the fold-dose reduction of each drug in a synergistic combination.

Table 2: In Vivo Efficacy of this compound and Cabazitaxel Combination in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control 15000
This compound (10 mg/kg) 90040
Cabazitaxel (5 mg/kg) 105030
This compound + Cabazitaxel 30080 (Synergistic)

Tumor volumes and TGI are hypothetical. Synergy in vivo is determined when the combination treatment results in a significantly greater tumor growth inhibition than the additive effect of the individual agents.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with chemotherapy agents.

In Vitro Synergy Assessment: Cell Viability Assay

Objective: To determine the synergistic, additive, or antagonistic effect of this compound and a chemotherapy agent on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • This compound and chemotherapy agent (e.g., docetaxel)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 72 hours). Include vehicle-treated cells as a control.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Synergy Assessment: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of combined this compound and chemotherapy treatment on the growth of prostate cancer tumors in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cells for implantation (e.g., VCaP)

  • This compound and chemotherapy agent (e.g., cabazitaxel)

  • Vehicle solutions for drug administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant prostate cancer cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, chemotherapy alone, and the combination).

  • Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intravenous for chemotherapy).

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically compare the tumor growth in the combination group to the single-agent and control groups to determine if the observed effect is synergistic.

Visualizing Pathways and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Assessment cell_seeding Seed Prostate Cancer Cells drug_treatment Treat with this compound & Chemotherapy (Single & Combo) cell_seeding->drug_treatment viability_assay Perform Cell Viability Assay (e.g., MTT/MTS) drug_treatment->viability_assay data_analysis_vitro Calculate IC50 & Combination Index (CI) viability_assay->data_analysis_vitro end_point Determine Synergy data_analysis_vitro->end_point tumor_implantation Implant Tumors in Mice (Xenograft Model) randomization Randomize into Treatment Groups tumor_implantation->randomization drug_administration Administer Drugs (Single & Combo) randomization->drug_administration tumor_measurement Measure Tumor Growth drug_administration->tumor_measurement data_analysis_vivo Calculate Tumor Growth Inhibition (TGI) tumor_measurement->data_analysis_vivo data_analysis_vivo->end_point start Start Synergy Assessment start->cell_seeding start->tumor_implantation

Experimental Workflow for Synergy Assessment

Signaling_Pathway cluster_ar_pathway Androgen Receptor Signaling cluster_drug_action Drug Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Proteasome Proteasome AR->Proteasome Degradation AR_nucleus Nuclear AR AR_Androgen->AR_nucleus Nuclear Translocation ARE Androgen Response Element AR_nucleus->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription This compound This compound (PROTAC) This compound->AR Binds & recruits E3 Ligase Chemotherapy Taxane Chemotherapy (e.g., Docetaxel) Microtubules Microtubules Chemotherapy->Microtubules Stabilizes Microtubules->AR_Androgen Inhibits Nuclear Translocation

Combined Drug Action on AR Signaling Pathway

References

Bicalutamide versus Luxdegalutamide: A Comparative Guide to Inhibiting Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two distinct inhibitors of the Androgen Receptor (AR) signaling pathway: the established non-steroidal antiandrogen, Bicalutamide, and the novel proteolysis-targeting chimera (PROTAC), Luxdegalutamide (ARV-766). We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and provide detailed experimental protocols for key assays used in their evaluation.

Introduction: Targeting the Androgen Receptor in Prostate Cancer

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer. Consequently, inhibiting its signaling cascade is a primary therapeutic strategy. Bicalutamide, a first-generation non-steroidal antiandrogen, has been a cornerstone of androgen deprivation therapy. It functions as a competitive antagonist, blocking the binding of androgens to the AR.[1][2] However, its efficacy can be limited by the development of resistance, often through AR mutations that can convert Bicalutamide from an antagonist to an agonist.[3]

This compound represents a paradigm shift in AR inhibition. As a PROTAC, it does not merely block the receptor but hijacks the cell's own ubiquitin-proteasome system to induce the degradation of the AR protein.[4] This novel mechanism offers the potential to overcome the limitations of traditional antagonists, including efficacy against clinically relevant AR mutants.[4]

Mechanism of Action: Antagonism vs. Degradation

The fundamental difference between Bicalutamide and this compound lies in their interaction with the AR and the subsequent cellular response.

Bicalutamide: This small molecule competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.

This compound: This heterobifunctional molecule consists of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven mechanism removes the entire receptor protein from the cell, offering a more complete shutdown of AR signaling.

dot

cluster_bicalutamide Bicalutamide (Antagonist) cluster_this compound This compound (PROTAC) Androgen Androgen AR_cyto_B Androgen Receptor (Cytoplasm) Androgen->AR_cyto_B Blocked AR_inactive_B Inactive AR-Bicalutamide Complex Bicalutamide Bicalutamide Bicalutamide->AR_cyto_B Binds to LBD No_Transcription_B Inhibition of Gene Transcription AR_inactive_B->No_Transcription_B AR_cyto_L Androgen Receptor (Cytoplasm) Ternary_Complex Ternary Complex (AR-Lux-E3) AR_cyto_L->Ternary_Complex This compound This compound This compound->AR_cyto_L E3_Ligase E3_Ligase This compound->E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Mechanisms of Action: Bicalutamide vs. This compound.

Comparative Efficacy: A Quantitative Overview

Direct head-to-head preclinical studies are emerging; however, existing data from various sources allow for a compelling comparison of the potency and efficacy of these two compounds.

ParameterBicalutamideThis compound (ARV-766)Cell Line(s)Reference(s)
Mechanism AR AntagonistAR Degrader-,
IC50 (AR Signaling) 160 - 243 nMNot directly reported (inhibition)LNCaP, HepG2,
DC50 (AR Degradation) Not Applicable< 1 nMVCaP
IC50 (Cell Proliferation) 0.8 - 2.0 µMNot directly reportedLNCaP, CWR22
Efficacy against WT AR EffectiveHighly EffectiveLNCaP, VCaP,
Efficacy against Mutant AR (L702H, H875Y, T878A) Can act as an agonistEffective Degrader-,,

Key Findings:

  • Potency: this compound demonstrates significantly greater potency in its primary mechanism of action (AR degradation) with a DC50 in the sub-nanomolar range, while Bicalutamide's IC50 for AR signaling inhibition is in the mid-nanomolar to low-micromolar range.

  • Efficacy against Mutants: A critical advantage of this compound is its ability to degrade clinically relevant AR mutants that are known to confer resistance to Bicalutamide. The L702H mutation, for instance, can convert Bicalutamide into an agonist, promoting tumor growth, whereas this compound maintains its degradation activity.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize and compare AR inhibitors like Bicalutamide and this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the AR.

dot

cluster_workflow AR Competitive Binding Assay Workflow Prepare_Reagents Prepare Reagents: - Recombinant AR protein - Radiolabeled Androgen (e.g., [3H]-DHT) - Test Compounds (Bicalutamide/Luxdegalutamide) - Assay Buffer Incubation Incubate AR, Radiolabeled Androgen, and varying concentrations of Test Compound Prepare_Reagents->Incubation Separation Separate protein-bound from free radiolabeled androgen (e.g., filtration, scintillation proximity assay) Incubation->Separation Quantification Quantify radioactivity of bound ligand using a scintillation counter Separation->Quantification Analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50 and Ki values Quantification->Analysis

Caption: Workflow for AR Competitive Binding Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a purified recombinant AR ligand-binding domain (LBD) protein.

    • Prepare a stock solution of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

    • Prepare serial dilutions of the test compounds (Bicalutamide and this compound) and a known AR ligand as a positive control.

    • Prepare an assay buffer (e.g., TEGMD buffer: 10mM Tris-HCl, 1.5mM EDTA, 10% glycerol, 1mM DTT, 10mM sodium molybdate, pH 7.4).

  • Binding Reaction:

    • In a 96-well plate, combine the AR-LBD protein, a fixed concentration of [³H]-DHT, and varying concentrations of the test compounds or control.

    • Include wells for total binding (AR + [³H]-DHT) and non-specific binding (AR + [³H]-DHT + a high concentration of unlabeled DHT).

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation and Detection:

    • Separate the bound from free radioligand using a method such as hydroxylapatite filter binding or scintillation proximity assay (SPA).

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

AR Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit AR-mediated gene transcription.

dot

cluster_workflow AR Luciferase Reporter Assay Workflow Cell_Culture Culture prostate cancer cells (e.g., LNCaP) Transfection Co-transfect cells with: - AR expression vector (optional) - Luciferase reporter plasmid (with AREs) - Renilla luciferase control plasmid Cell_Culture->Transfection Treatment Treat cells with androgen (e.g., DHT) and varying concentrations of Bicalutamide or this compound Transfection->Treatment Lysis Lyse cells and collect the lysate Treatment->Lysis Luminescence Measure Firefly and Renilla luciferase activity using a luminometer Lysis->Luminescence Analysis Data Analysis: - Normalize Firefly to Renilla luciferase activity - Plot % inhibition vs. compound concentration - Calculate IC50 value Luminescence->Analysis

Caption: Workflow for AR Luciferase Reporter Assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable prostate cancer cell line (e.g., LNCaP) in appropriate media.

    • Seed cells into a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment:

    • After transfection, treat the cells with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity.

    • Simultaneously, treat the cells with serial dilutions of Bicalutamide or this compound. Include appropriate vehicle controls.

    • Incubate for 24-48 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.

dot

cluster_workflow MTT Cell Viability Assay Workflow Cell_Seeding Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate Treatment Treat cells with varying concentrations of Bicalutamide or this compound Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation MTT_Addition Add MTT reagent to each well and incubate for 2-4 hours Incubation->MTT_Addition Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Absorbance Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance Analysis Data Analysis: - Calculate % cell viability - Plot % viability vs. compound concentration - Determine IC50 value Absorbance->Analysis

Caption: Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of Bicalutamide or this compound. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration.

Conclusion

Bicalutamide and this compound represent two distinct generations of AR inhibitors. While Bicalutamide has been a valuable therapeutic agent, its efficacy is challenged by resistance mechanisms, particularly AR mutations. This compound, with its novel PROTAC mechanism, demonstrates superior potency in degrading the AR and, critically, maintains activity against clinically relevant AR mutants that confer resistance to traditional antagonists. The preclinical data strongly suggest that AR degradation is a more robust and durable strategy for inhibiting AR signaling. Further clinical investigation will ultimately define the therapeutic advantages of this compound in the treatment of prostate cancer. This guide provides a foundational comparison and the necessary experimental framework for researchers to further explore and evaluate these and other emerging AR-targeted therapies.

References

A Preclinical Showdown: Apalutamide and Darolutamide versus the PROTAC Degrader Luxdegalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical performance of two approved androgen receptor inhibitors, apalutamide and darolutamide, and the next-generation androgen receptor degrader, luxdegalutamide, reveals distinct mechanisms and potent anti-tumor activity in various prostate cancer models. This comparative guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.

Prostate cancer remains a significant challenge in oncology, with the androgen receptor (AR) continuing to be a critical therapeutic target. While second-generation AR inhibitors like apalutamide and darolutamide have become standard of care, the emergence of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) offers a new frontier in overcoming resistance. This compound (ARV-766), a PROTAC AR degrader, exemplifies this new class of drugs by inducing the degradation of the AR protein rather than merely inhibiting its function. This guide provides a comparative analysis of the preclinical data for these three agents, offering insights into their distinct and overlapping activities against prostate cancer.

Mechanism of Action: Inhibition vs. Degradation

Apalutamide and darolutamide are competitive androgen receptor inhibitors that bind to the ligand-binding domain (LBD) of the AR. This binding prevents the nuclear translocation of the AR, its binding to DNA, and subsequent transcription of AR target genes, ultimately leading to a reduction in tumor cell proliferation.

In contrast, this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism not only blocks AR signaling but eliminates the AR protein entirely, including clinically relevant mutants that can confer resistance to traditional inhibitors.[1]

In Vitro Efficacy: Potent Inhibition and Degradation

Preclinical studies in prostate cancer cell lines demonstrate the potent activity of all three compounds. Darolutamide has shown strong inhibition of cell viability in various androgen-dependent prostate cancer cell lines.[2] this compound has been shown to induce robust degradation of the androgen receptor in prostate cancer cell lines, with a half-maximal degradation concentration (DC50) of less than 1 nM in VCaP cells.[3] This degradation is effective against both wild-type AR and mutants associated with resistance to other AR antagonists.[3]

Table 1: Comparative In Vitro Efficacy of Darolutamide and this compound

CompoundCell LineAssayEndpointResultReference
Darolutamide VCaPCell ViabilityIC50130 ± 10 nM
LAPC-4Cell ViabilityIC50180 ± 20 nM
LNCaPCell ViabilityIC50110 ± 10 nM
This compound VCaPAR DegradationDC50<1 nM

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In vivo studies using prostate cancer xenograft models in mice have confirmed the potent anti-tumor activity of all three compounds. Oral administration of darolutamide has been shown to markedly reduce the growth of LAPC-4 and KuCaP-1 patient-derived xenografts. Similarly, this compound significantly and dose-dependently inhibits tumor growth in murine LNCaP and VCaP xenograft models, including an enzalutamide-insensitive model. Apalutamide has demonstrated potent antitumor activity in both early-stage and late-stage models of castration-naïve prostate cancer (CNPC) in Pten-deficient mouse models.

Table 2: Comparative In Vivo Efficacy in Prostate Cancer Xenograft Models

CompoundXenograft ModelDosingKey FindingsReference
Apalutamide Pten-KO (CNPC)30 mg/kg, p.o. 5 times/week33.4% mean tumor burden reduction
Darolutamide LAPC-4Oral dosingMarked reduction in tumor growth
KuCaP-1Oral dosingMarked reduction in tumor growth
This compound LNCaPOral dosingSignificant and dose-dependent tumor growth inhibition
VCaPOral dosingSignificant and dose-dependent tumor growth inhibition

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the androgen receptor signaling pathway and a typical workflow for evaluating these compounds in preclinical models.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_intervention Drug Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_Degradation AR Degradation AR->AR_Degradation Ubiquitination HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation AR_Androgen AR-Androgen Complex ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes Apalutamide_Darolutamide Apalutamide / Darolutamide Apalutamide_Darolutamide->AR_Androgen Inhibits Nuclear Translocation This compound This compound (PROTAC) This compound->AR Binds to E3_Ligase E3 Ligase E3_Ligase->this compound Recruited by Proteasome Proteasome Proteasome->AR_Degradation Mediates

Caption: Androgen Receptor Signaling and Drug Intervention.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Cell_Lines Prostate Cancer Cell Lines (LNCaP, VCaP, etc.) AR_Binding AR Binding/Degradation Assay (IC50 / DC50) Cell_Lines->AR_Binding Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Cell_Viability Xenograft_Model Xenograft Model Establishment (e.g., subcutaneous injection in mice) AR_Binding->Xenograft_Model Promising candidates Cell_Viability->Xenograft_Model Promising candidates Treatment Drug Administration (Oral Gavage) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/Pharmacodynamic Analysis Treatment->PK_PD Efficacy_Comparison Efficacy Comparison Tumor_Measurement->Efficacy_Comparison PK_PD->Efficacy_Comparison Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, IHC) Efficacy_Comparison->Mechanism_Studies

References

Safety Operating Guide

Proper Disposal of Luxdegalutamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Luxdegalutamide (ARV-766), a potent and targeted Androgen Receptor (AR) PROTAC degrader, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its cytotoxic potential, all waste generated from the use of this compound must be managed as hazardous chemical waste. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Always wash hands thoroughly after handling the compound[1]. Avoid the formation of dust and aerosols[2].

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste[1][2]. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain[3]. The primary and required method of disposal is through a licensed hazardous waste management facility, typically via high-temperature incineration.

Experimental Protocol: Waste Segregation and Containment

Proper segregation of this compound-contaminated waste at the point of generation is crucial.

  • Waste Identification: All items that come into contact with this compound are to be considered hazardous waste. This includes:

    • Solid Waste: Contaminated gloves, bench paper, pipette tips, vials, and other disposable materials.

    • Liquid Waste: Unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.

    • Sharps: Needles, syringes, or other sharp objects contaminated with this compound.

  • Solid Waste Containment:

    • Collect all solid waste in a designated, leak-proof, and puncture-resistant container that is clearly labeled for cytotoxic or hazardous chemical waste.

    • The container should be kept sealed when not in use.

  • Liquid Waste Containment:

    • Collect all liquid waste in a compatible, leak-proof container with a secure screw-top cap. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • The container must be clearly labeled as hazardous waste.

  • Sharps Waste Containment:

    • Dispose of all contaminated sharps in a designated, puncture-proof sharps container that is specifically marked for cytotoxic or chemotherapeutic waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

Final Disposal Workflow

The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal service.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Storage & Pickup cluster_3 Final Disposal A Solid Waste (Gloves, Vials, Tips) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Solutions, Media) E Labeled Hazardous Liquid Waste Container B->E C Sharps Waste (Needles, Syringes) F Labeled Cytotoxic Sharps Container C->F G Designated Satellite Accumulation Area D->G E->G F->G H Contact Institutional EHS for Waste Pickup G->H I Licensed Hazardous Waste Disposal Facility H->I J High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill, prevent further leakage and spreading.

  • Liquid Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand).

  • Solid Spills: Carefully sweep or scoop the material to avoid generating dust.

Collect all spill cleanup materials into a sealed container and dispose of it as hazardous waste. Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and wash the area thoroughly.

Regulatory Context

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and state authorities. These regulations are in place to protect public health and the environment from the potential hazards of pharmaceutical compounds. It is imperative that all personnel handling this compound are trained on these procedures and follow their institution's specific EHS guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.